Product packaging for 1-(4-Fluorophenyl)butane-1,3-dione(Cat. No.:CAS No. 29681-98-9)

1-(4-Fluorophenyl)butane-1,3-dione

Cat. No.: B1330858
CAS No.: 29681-98-9
M. Wt: 180.17 g/mol
InChI Key: GEFZIAWNHFKQDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(4-Fluorophenyl)butane-1,3-dione (CAS 29681-98-9) is a high-purity β-diketone organic compound with the molecular formula C 10 H 9 FO 2 and a molecular weight of 180.18 g/mol . This compound serves as a versatile building block and chemical intermediate in organic synthesis, particularly valued for the conjugated system of its 1,3-diketone functionality. Its primary research applications include the synthesis of novel organic compounds and serving as a precursor in pharmaceutical research for drug development . The structure of related 1-phenyl-1,3-diones allows for keto-enol tautomerism, forming a stabilized enol structure through extended conjugation and intramolecular hydrogen bonding, which is a key feature of its reactivity . Additionally, this conjugated structure makes it useful in the preparation of dyes and photosensitive materials for photoelectric applications . This product is offered with a minimum purity of 98% and must be stored under an inert gas (nitrogen or argon) at 2-8°C to maintain stability . This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9FO2 B1330858 1-(4-Fluorophenyl)butane-1,3-dione CAS No. 29681-98-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-fluorophenyl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c1-7(12)6-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFZIAWNHFKQDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40330792
Record name 1-(4-fluorophenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40330792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29681-98-9
Record name 1-(4-fluorophenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40330792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Fluoro-phenyl)-butane-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-(4-Fluorophenyl)butane-1,3-dione from 4-Fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1-(4-Fluorophenyl)butane-1,3-dione, a valuable β-diketone intermediate in pharmaceutical and chemical research. The primary synthetic route detailed herein is the Claisen condensation of 4-fluoroacetophenone with an acetate source. This document outlines the underlying reaction mechanism, a detailed experimental protocol, and relevant quantitative data.

Reaction Overview and Mechanism

The synthesis of this compound from 4-fluoroacetophenone is achieved through a base-mediated Claisen condensation reaction.[1][2] In this reaction, ethyl acetate serves as the source of the enolate nucleophile, which subsequently attacks the carbonyl carbon of 4-fluoroacetophenone.

The reaction proceeds through the following key steps:

  • Enolate Formation: A strong base, such as sodium ethoxide, deprotonates the α-carbon of ethyl acetate, forming a resonance-stabilized enolate.[1][3]

  • Nucleophilic Attack: The ethyl acetate enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-fluoroacetophenone. This results in the formation of a tetrahedral intermediate.[1][2]

  • Reformation of Carbonyl and Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide leaving group.[1][2]

  • Deprotonation of the β-Diketone: The resulting this compound has a highly acidic methylene proton between the two carbonyl groups. The ethoxide base deprotonates this position, driving the equilibrium of the reaction towards the product.[1]

  • Acidic Workup: A final acidification step is required to protonate the enolate of the β-diketone and yield the final neutral product.[3]

Below is a diagram illustrating the general mechanism of the Claisen condensation.

Claisen_Condensation_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4 & 5: Deprotonation & Acidification EtO- EtO⁻ Enolate [⁻CH₂COOEt ↔ CH₂=C(O⁻)OEt] EtO-->Enolate attacks α-H of EtOAc Diketone_enolate [4-F-Ph-C(=O)CH⁻C(=O)CH₃] Na⁺ EtOAc CH₃COOEt EtOH EtOH Enolate2 ⁻CH₂COOEt Intermediate 4-F-Ph-C(O⁻)(CH₃)-CH₂COOEt Enolate2->Intermediate attacks carbonyl C 4FAP 4-F-Ph-C(=O)CH₃ Intermediate2 4-F-Ph-C(O⁻)(CH₃)-CH₂COOEt Product_unstable 4-F-Ph-C(=O)CH₂COOEt + CH₃O⁻ Intermediate2->Product_unstable reforms C=O, eliminates EtO⁻ Diketone 4-F-Ph-C(=O)CH₂C(=O)CH₃ Diketone->Diketone_enolate Deprotonation Final_Product This compound Diketone_enolate->Final_Product Acidification H3O+ H₃O⁺ cluster_step1 cluster_step1 cluster_step2 cluster_step2 cluster_step3 cluster_step3 cluster_step4 cluster_step4

Caption: General mechanism of Claisen condensation.

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the product.

CompoundMolecular FormulaMolar Mass ( g/mol )Role in ReactionStoichiometric Ratio
4-FluoroacetophenoneC₈H₇FO138.14Substrate1
Ethyl AcetateC₄H₈O₂88.11Reagent/SolventExcess
Sodium EthoxideC₂H₅NaO68.05Base1.1 - 1.5 equivalents
This compoundC₁₀H₉FO₂180.18Product1 (Theoretical)

Note: The yield for this specific reaction is not widely reported in the provided search results, but similar Claisen condensations can achieve high yields, often in the range of 70-90%.[4]

Experimental Protocol

This protocol is a representative procedure based on established Claisen condensation methodologies.[1][4][5][6]

Materials:

  • 4-Fluoroacetophenone

  • Ethyl acetate (anhydrous)

  • Sodium ethoxide

  • Toluene or another suitable anhydrous, non-protic solvent (e.g., THF, diethyl ether)

  • Hydrochloric acid (e.g., 3 M) or another suitable acid for workup

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hexane and ethyl acetate for chromatography (if required)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with sodium ethoxide (1.1 eq) and a suitable anhydrous solvent like toluene.

  • Addition of Reactants: A solution of 4-fluoroacetophenone (1.0 eq) and a slight excess of anhydrous ethyl acetate (1.5-2.0 eq) in the same anhydrous solvent is prepared. This solution is then added dropwise to the stirred suspension of sodium ethoxide at room temperature over a period of 30-60 minutes.

  • Reaction: After the addition is complete, the reaction mixture is heated to reflux (the temperature will depend on the solvent used) and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Acidification: After the reaction is complete, the mixture is cooled to room temperature and then poured into a beaker containing ice-cold water. The resulting aqueous solution is acidified to a pH of approximately 3-4 with dilute hydrochloric acid. This will protonate the enolate of the product.

  • Extraction: The aqueous layer is extracted three times with a suitable organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are then washed with water and subsequently with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

The following diagram outlines the general experimental workflow.

G Experimental Workflow for Synthesis start Start reactants Charge flask with Sodium Ethoxide and Toluene start->reactants addition Add 4-Fluoroacetophenone and Ethyl Acetate dropwise reactants->addition reflux Heat to reflux for 2-4h (Monitor by TLC) addition->reflux cool Cool to room temperature reflux->cool quench Pour into ice-water and acidify with HCl cool->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash organic layer with water and brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by recrystallization or column chromatography concentrate->purify product Obtain pure This compound purify->product

Caption: Experimental workflow for the synthesis.

Safety Considerations

  • Sodium ethoxide is a strong base and is corrosive and moisture-sensitive. Handle it in a dry environment and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Anhydrous solvents are flammable. All heating should be done using a heating mantle or oil bath, and the reaction should be carried out in a well-ventilated fume hood.

  • Hydrochloric acid is corrosive. Handle with care and appropriate PPE.

This guide provides a comprehensive overview for the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before carrying out any chemical synthesis.

References

An In-Depth Technical Guide to the Keto-Enol Tautomerism of (4-Fluorobenzoyl)acetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Fluorobenzoyl)acetone, a β-dicarbonyl compound, exhibits keto-enol tautomerism, a fundamental isomeric equilibrium with significant implications in chemical synthesis, reaction mechanisms, and drug design. This technical guide provides a comprehensive overview of the tautomeric behavior of (4-Fluorobenzoyl)acetone, detailing the equilibrium between its keto and enol forms. The position of this equilibrium is highly sensitive to environmental factors such as the solvent, temperature, and the electronic nature of substituents. Understanding and controlling this equilibrium is crucial for applications in medicinal chemistry and materials science, where the specific tautomeric form can dictate biological activity and physical properties.

This guide summarizes key quantitative data, outlines detailed experimental protocols for the characterization of the tautomers, and provides visualizations of the underlying chemical principles.

The Keto-Enol Equilibrium

The tautomerization of (4-Fluorobenzoyl)acetone involves the interconversion of the diketo form and the enol form, as illustrated below. The enol form is stabilized by the formation of an intramolecular hydrogen bond and a conjugated π-system, which often makes it the predominant tautomer in many conditions.

Caption: Keto-enol tautomerism of (4-Fluorobenzoyl)acetone.

Quantitative Analysis of Tautomeric Equilibrium

The position of the keto-enol equilibrium is quantified by the equilibrium constant (Keq), which is the ratio of the enol tautomer to the keto tautomer. This equilibrium is dynamic and influenced by various factors.

Solvent Effects

The polarity of the solvent plays a crucial role in determining the tautomeric equilibrium. Nonpolar solvents tend to favor the enol form due to the stability of the intramolecular hydrogen bond. In contrast, polar protic solvents can form intermolecular hydrogen bonds with the keto form, thereby stabilizing it and shifting the equilibrium towards the keto tautomer.

Table 1: Keto-Enol Equilibrium of (4-Fluorobenzoyl)acetone in Various Solvents

Solvent% Keto% EnolKeq ([Enol]/[Keto])
CDCl311898.09
DMSO-d625753.00
Acetone-d618824.56
Methanol-d435651.86

Note: The data presented in this table is illustrative and based on typical behavior of similar β-diketones. Specific experimental data for (4-Fluorobenzoyl)acetone is required for precise values.

Temperature Effects

Temperature can also influence the keto-enol equilibrium. Variable-temperature NMR studies are often employed to determine the thermodynamic parameters of the tautomerization process, such as the change in enthalpy (ΔH°) and entropy (ΔS°). A van't Hoff plot (ln(Keq) vs. 1/T) allows for the calculation of these parameters.

Table 2: Thermodynamic Parameters for the Keto-Enol Tautomerism of (4-Fluorobenzoyl)acetone

SolventΔH° (kJ/mol)ΔS° (J/mol·K)ΔG°298K (kJ/mol)
CDCl3---
DMSO-d6---

Note: Specific experimental data is needed to populate this table.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is the most powerful and widely used technique for studying keto-enol tautomerism. The keto and enol forms have distinct signals that can be integrated to determine their relative concentrations.[1]

Detailed Protocol for ¹H NMR Analysis:

  • Sample Preparation: Prepare solutions of (4-Fluorobenzoyl)acetone in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆, Methanol-d₄) at a concentration of approximately 10-20 mg/mL in standard 5 mm NMR tubes.

  • Data Acquisition: Acquire ¹H NMR spectra at a specific temperature (e.g., 298 K) on a spectrometer operating at a frequency of 400 MHz or higher.

  • Signal Assignment:

    • Keto Tautomer:

      • Methylene protons (-CH₂-): Typically a singlet around δ 4.0-4.5 ppm.

      • Methyl protons (-CH₃): A singlet around δ 2.2-2.3 ppm.

      • Aromatic protons: Multiplets in the aromatic region (δ 7.0-8.0 ppm).

    • Enol Tautomer:

      • Vinyl proton (=CH-): A singlet around δ 6.0-6.5 ppm.

      • Enolic hydroxyl proton (-OH): A broad singlet at a downfield chemical shift (δ 15-17 ppm), often not integrated.

      • Methyl protons (-CH₃): A singlet around δ 2.1-2.2 ppm.

      • Aromatic protons: Multiplets in the aromatic region (δ 7.0-8.0 ppm).

  • Quantification: Integrate the signals corresponding to the methylene protons of the keto form and the vinyl proton of the enol form. The ratio of the integrals, after accounting for the number of protons each signal represents (2H for methylene, 1H for vinyl), gives the molar ratio of the two tautomers.

    • % Keto = [Integral(CH₂) / 2] / {[Integral(CH₂) / 2] + Integral(=CH)} * 100

    • % Enol = Integral(=CH) / {[Integral(CH₂) / 2] + Integral(=CH)} * 100

  • Equilibrium Constant Calculation: K_eq = % Enol / % Keto

Experimental Workflow for NMR Analysis

NMR_Workflow A Prepare solutions of (4-Fluorobenzoyl)acetone in various deuterated solvents B Acquire 1H NMR spectra A->B C Assign characteristic signals for Keto and Enol tautomers B->C D Integrate signals of methylene (keto) and vinyl (enol) protons C->D E Calculate % Keto and % Enol D->E F Determine Equilibrium Constant (Keq) E->F

Caption: Workflow for NMR-based analysis of keto-enol tautomerism.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be employed to study keto-enol tautomerism. The keto and enol forms typically exhibit distinct absorption maxima due to differences in their electronic structures. The enol form, with its extended conjugation, generally absorbs at a longer wavelength (bathochromic shift) compared to the keto form.

Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare dilute solutions of (4-Fluorobenzoyl)acetone in various solvents of spectroscopic grade.

  • Data Acquisition: Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-400 nm).

  • Spectral Analysis: Identify the absorption maxima (λmax) corresponding to the keto and enol tautomers. The relative intensities of these bands can provide qualitative information about the equilibrium position. Quantitative analysis requires knowledge of the molar absorptivities of each tautomer.

Table 3: UV-Vis Absorption Maxima for (4-Fluorobenzoyl)acetone Tautomers

Tautomerλmax (nm) in EthanolMolar Absorptivity (ε)
Keto~250-
Enol~310-

Note: Specific experimental data is needed to populate this table.

Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful tool for complementing experimental studies. They can provide insights into the relative stabilities of the tautomers, the geometry of the intramolecular hydrogen bond, and theoretical NMR and UV-Vis spectra.

Protocol for DFT Calculations:

  • Structure Optimization: Build the 3D structures of the keto and enol tautomers of (4-Fluorobenzoyl)acetone.

  • Calculation: Perform geometry optimization and frequency calculations using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)) in the gas phase and with a solvent continuum model (e.g., PCM) to simulate different solvent environments.

  • Data Analysis: From the output, extract the optimized geometries, relative energies (to determine ΔG°), and predicted NMR chemical shifts and UV-Vis absorption wavelengths.

Logical Relationship in Computational Analysis

DFT_Logic A Build 3D structures of Keto and Enol tautomers B Perform Geometry Optimization and Frequency Calculations (DFT) A->B C Analyze Optimized Geometries and Relative Energies B->C D Predict NMR Chemical Shifts and UV-Vis Spectra B->D E Compare with Experimental Data C->E D->E

Caption: Logical workflow for computational analysis of tautomerism.

Conclusion

The keto-enol tautomerism of (4-Fluorobenzoyl)acetone is a dynamic equilibrium that is readily influenced by solvent polarity and temperature. ¹H NMR spectroscopy stands out as the primary analytical tool for the quantitative investigation of this phenomenon, providing clear and distinct signals for each tautomer. Complemented by UV-Vis spectroscopy and computational modeling, a comprehensive understanding of the factors governing the tautomeric preference can be achieved. For drug development professionals and researchers, the ability to predict and control the predominant tautomeric form of (4-Fluorobenzoyl)acetone and its derivatives is essential for designing molecules with desired physicochemical and biological properties. Further experimental work is required to populate the data tables with specific values for this compound, which will provide a more complete quantitative picture of its tautomeric behavior.

References

Characterization of 1-(4-Fluorophenyl)butane-1,3-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 1-(4-Fluorophenyl)butane-1,3-dione (CAS 29681-98-9), a versatile intermediate in pharmaceutical and chemical synthesis.[1] This document outlines its physicochemical properties, spectroscopic data, and detailed experimental protocols for its analysis.

Physicochemical Properties

This compound is a solid at room temperature, appearing as a white to orange-green powder or crystal.[1][2] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₀H₉FO₂[3][4]
Molecular Weight 180.18 g/mol [1][3][4]
Melting Point 45.0 to 49.0 °C[1]
Boiling Point 117 °C at 4 mmHg[5]
Appearance White to orange to green powder to crystal[1][2]
Purity (GC) ≥ 97.0%[1]

Spectroscopic Characterization

The structural elucidation of this compound is accomplished through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the fluorophenyl group, the methylene protons of the butane chain, and the methyl protons. The integration of these signals should correspond to the number of protons in each environment.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbons, the aromatic carbons (with characteristic splitting due to the fluorine atom), the methylene carbon, and the methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak ([M]⁺) should correspond to the molecular weight of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:

  • C=O stretching: Strong absorption bands in the region of 1650-1750 cm⁻¹ corresponding to the two carbonyl groups.

  • C-F stretching: A strong absorption band in the region of 1000-1400 cm⁻¹.

  • C-H stretching: Absorptions for aromatic and aliphatic C-H bonds around 2850-3100 cm⁻¹.

  • C=C stretching: Absorptions for the aromatic ring in the region of 1450-1600 cm⁻¹.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Synthesis of this compound (Representative Protocol)

This protocol is adapted from the synthesis of a similar compound, 1-phenylbutane-1,3-dione.[6]

  • Preparation of Sodium Ethoxide: In a flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere.

  • Condensation Reaction: To the freshly prepared sodium ethoxide, add ethyl acetate followed by the dropwise addition of 4'-fluoroacetophenone. The reaction mixture is then refluxed for several hours.

  • Work-up: After cooling, the resulting sodium salt is filtered, dissolved in water, and acidified (e.g., with acetic acid) to precipitate the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: For ¹H NMR, typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width of approximately 12 ppm, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans will be required, with a spectral width of approximately 220 ppm.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).[7]

  • Instrumentation: Analyze the sample using a mass spectrometer, for example, one equipped with an electrospray ionization (ESI) or electron impact (EI) source.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Film Method): Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride).[8] Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[8]

  • Instrumentation: Place the salt plate in the sample holder of an FTIR spectrometer.

  • Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the characterization of a chemical compound and the logical relationship of the analytical techniques.

cluster_synthesis Synthesis & Purification synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir Infrared Spectroscopy purification->ir mp Melting Point Determination purification->mp purity Purity Analysis (e.g., GC) purification->purity

Caption: General workflow for the synthesis and characterization of a chemical compound.

cluster_techniques Analytical Techniques cluster_data Derived Information compound This compound nmr NMR (Connectivity, Chemical Environment) compound->nmr Provides ms MS (Molecular Weight, Formula) compound->ms Determines ir IR (Functional Groups) compound->ir Identifies structure Confirmation of Chemical Structure nmr->structure ms->structure ir->structure

Caption: Relationship of analytical techniques to structural elucidation.

References

Spectroscopic Analysis of 1-(4-Fluorophenyl)butane-1,3-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic data for 1-(4-Fluorophenyl)butane-1,3-dione, a key intermediate in various synthetic pathways. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents representative nuclear magnetic resonance (NMR) and infrared (IR) data derived from its close structural analog, 1-phenylbutane-1,3-dione. The guide outlines the expected spectral characteristics, including predicted shifts influenced by the 4-fluoro substituent. Furthermore, it furnishes comprehensive, generalized experimental protocols for the acquisition of NMR and IR spectra, alongside a logical workflow for spectroscopic analysis, to aid researchers in their laboratory practices.

Introduction

This compound, also known as 4-fluorobenzoylacetone, is a β-diketone of significant interest in organic synthesis and medicinal chemistry. Its structural motif is a precursor to a wide array of heterocyclic compounds and can be a critical component in the development of novel pharmaceutical agents. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound. This guide aims to provide a thorough reference for its expected spectroscopic properties.

Keto-Enol Tautomerism

It is crucial to recognize that 1,3-dicarbonyl compounds like this compound exist as a mixture of keto and enol tautomers in solution. The position of this equilibrium is sensitive to factors such as solvent polarity, temperature, and concentration.[1][2][3][4][5] The enol form is stabilized by intramolecular hydrogen bonding and conjugation. In non-polar solvents like chloroform, the enol form is often predominant, while polar solvents can favor the keto form.[4] This tautomerism will be reflected in the NMR spectra, where distinct signals for both forms may be observed.

Representative Spectroscopic Data

The following tables summarize the expected ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. This data is based on the known spectra of 1-phenylbutane-1,3-dione, with adjustments to account for the electronic effects of the fluorine atom at the para position of the phenyl ring. The fluorine atom is expected to cause a slight downfield shift for the aromatic protons and carbons due to its inductive electron-withdrawing effect, and will also introduce C-F coupling in the ¹³C NMR spectrum.

Predicted ¹H NMR Data

Note: The chemical shifts for the enol form are generally more downfield due to conjugation.

Assignment (Keto Form) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
CH₃~2.2s-3H
CH₂~4.0s-2H
Ar-H (ortho to C=O)~8.0d~8-92H
Ar-H (meta to C=O)~7.2t~8-92H
Assignment (Enol Form) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
CH₃~2.1s-3H
=CH~6.2s-1H
Ar-H (ortho to C=O)~7.9dd~8-9, ~5-6 (H-F coupling)2H
Ar-H (meta to C=O)~7.1t~8-92H
Enolic OH~16.0br s-1H
Predicted ¹³C NMR Data
Assignment (Keto Form) Predicted Chemical Shift (δ, ppm)
CH₃~30
CH₂~55
C=O (acetyl)~202
C=O (benzoyl)~195
Ar-C (ipso)~132 (d, JCF ~ 3-5 Hz)
Ar-C (ortho)~129
Ar-C (meta)~116 (d, JCF ~ 22 Hz)
Ar-C (para)~166 (d, JCF ~ 255 Hz)
Assignment (Enol Form) Predicted Chemical Shift (δ, ppm)
CH₃~25
=CH~97
=C-O~185
=C-O (phenyl)~190
Ar-C (ipso)~131 (d, JCF ~ 3-5 Hz)
Ar-C (ortho)~128
Ar-C (meta)~115 (d, JCF ~ 22 Hz)
Ar-C (para)~165 (d, JCF ~ 255 Hz)
Predicted IR Data
Frequency (cm⁻¹) Intensity Assignment
~3100-2500BroadO-H stretch (intramolecularly H-bonded enol)
~3060MediumAromatic C-H stretch
~2920WeakAliphatic C-H stretch
~1720StrongC=O stretch (keto form)
~1600StrongC=O stretch (conjugated enol form)
~1590MediumAromatic C=C stretch
~1280StrongC-F stretch
~1160StrongC-O stretch (enol form)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes (5 mm)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • This compound sample

  • Volumetric flasks and pipettes

  • Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak)

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The choice of solvent can influence the keto-enol equilibrium.

  • Transfer the solution to a 5 mm NMR tube.

  • If required, add a small amount of TMS as an internal standard.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width, acquisition time, and relaxation delay.

    • Acquire the ¹H NMR spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon atom.

    • Acquire the spectrum with a sufficient number of scans, which will be significantly more than for ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra correctly.

    • Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, coupling constants, and integrations to assign the signals to the molecular structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

  • Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory.

  • This compound sample (solid).

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Kimwipes or other lint-free tissue.

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

  • Pressure Application: Lower the pressure arm of the ATR accessory to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum. The typical spectral range is 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands in the spectrum.

    • Correlate the frequencies of these bands with specific functional groups (e.g., C=O, O-H, C-F, aromatic C-H) using standard correlation tables.

  • Cleaning: After analysis, clean the ATR crystal and the pressure arm tip thoroughly with a soft tissue dampened with a suitable solvent.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthetic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification sample_prep_nmr NMR Sample Preparation purification->sample_prep_nmr sample_prep_ir IR Sample Preparation purification->sample_prep_ir nmr_acq NMR Data Acquisition (¹H, ¹³C) sample_prep_nmr->nmr_acq ir_acq IR Data Acquisition (FTIR-ATR) sample_prep_ir->ir_acq nmr_proc NMR Data Processing (FT, Phasing, Calibration) nmr_acq->nmr_proc ir_proc IR Data Processing (Background Subtraction) ir_acq->ir_proc nmr_interp NMR Spectral Interpretation (Shifts, Couplings, Integration) nmr_proc->nmr_interp ir_interp IR Spectral Interpretation (Functional Group Identification) ir_proc->ir_interp structure_confirm Structure Confirmation nmr_interp->structure_confirm ir_interp->structure_confirm purity_assess Purity Assessment structure_confirm->purity_assess

References

The Rising Promise of Fluorinated Beta-Diketones: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, bioavailability, and potency. Within this landscape, fluorinated beta-diketones have emerged as a class of compounds with diverse and potent biological activities. This in-depth technical guide explores the core biological activities of these compounds, providing detailed experimental methodologies, quantitative data summaries, and visualizations of their mechanisms of action to empower researchers in the fields of drug discovery and development.

Synthesis of Fluorinated Beta-Diketones

The primary method for synthesizing fluorinated beta-diketones is the Claisen condensation . This reaction involves the condensation of a ketone with an ester in the presence of a strong base. For the synthesis of fluorinated beta-diketones, a fluorinated ester is typically reacted with a ketone.

General Protocol for Claisen Condensation

Materials:

  • Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran)

  • Strong base (e.g., sodium hydride (NaH), sodium ethoxide (NaOEt), lithium diisopropylamide (LDA))

  • Ketone starting material

  • Fluorinated ester starting material (e.g., ethyl trifluoroacetate)

  • Apparatus for reaction under inert atmosphere (e.g., Schlenk line)

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Set up a dry, inert atmosphere reaction flask equipped with a magnetic stirrer.

  • Add the anhydrous solvent to the flask.

  • Carefully add the strong base to the solvent.

  • Add the ketone dropwise to the stirred suspension of the base at a controlled temperature (this may vary depending on the specific reactants and base used).

  • After the addition of the ketone, add the fluorinated ester dropwise to the reaction mixture.

  • The reaction mixture is then typically stirred at room temperature or heated under reflux for a specified period to ensure completion of the reaction.

  • Upon completion, the reaction is quenched by the addition of an acid (e.g., dilute HCl) to neutralize the base.

  • The aqueous and organic layers are separated using a separatory funnel.

  • The aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether).

  • The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is then purified by column chromatography on silica gel to yield the pure fluorinated beta-diketone.

Biological Activities of Fluorinated Beta-Diketones

Fluorinated beta-diketones have demonstrated a wide spectrum of biological activities, with the most prominent being anticancer, antimicrobial, and enzyme inhibitory effects.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of fluorinated beta-diketones against various cancer cell lines. The introduction of fluorine atoms often enhances the lipophilicity and cell permeability of these compounds, contributing to their increased anticancer efficacy.

One of the key mechanisms underlying the anticancer activity of some fluorinated beta-diketone analogs is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers. By inhibiting this pathway, fluorinated beta-diketones can induce apoptosis and suppress tumor growth.

Below is a diagram illustrating the general mechanism of NF-κB inhibition.

NF_kB_Inhibition cluster_stimulus Pro-inflammatory Stimuli (e.g., TNF-α) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α TNFR TNFR Stimulus->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates Proteasome Proteasome IkB_NFkB->Proteasome Ubiquitination & Proteasome->IkB Degrades IκB F_beta_diketone Fluorinated β-Diketone F_beta_diketone->IKK Inhibits DNA DNA NFkB_n->DNA Binds Gene_Expression Target Gene Expression (Pro-survival, Proliferation) DNA->Gene_Expression Induces

Figure 1: Simplified diagram of NF-κB pathway inhibition.
Compound ClassCancer Cell LineIC50 (µM)Reference
Fluorinated β-Diketone Metal ComplexesHeLa, A5491.5 - 25[1]
Curcumin Analogs with Fluorinated β-Diketone MoietyBreast Cancer (MCF-7)5 - 15[2]

Antimicrobial Activity

The unique electronic properties conferred by fluorine atoms can enhance the interaction of beta-diketones with microbial targets, leading to potent antimicrobial effects against a range of bacteria and fungi.

Compound ClassMicroorganismMIC (µg/mL)Reference
Fluorinated β-DiketonesStaphylococcus aureus8 - 64[2]
Fluorinated β-DiketonesEscherichia coli16 - 128[2]
Metal Complexes of Fluorinated β-DiketonesCandida albicans4 - 32[1]
Enzyme Inhibition

Fluorinated beta-diketones are particularly effective as inhibitors of serine proteases. The highly electrophilic nature of the ketone carbonyl carbon, enhanced by the electron-withdrawing fluorine atoms, makes it susceptible to nucleophilic attack by the active site serine residue of the enzyme. This leads to the formation of a stable, covalent hemiketal adduct, effectively inactivating the enzyme.

Serine_Protease_Inhibition cluster_enzyme Serine Protease Active Site cluster_inhibitor Inhibitor cluster_adduct Stable Adduct Serine Serine Residue (Ser-OH) Hemiketal Hemiketal Adduct Serine->Hemiketal Nucleophilic Attack Enzyme Enzyme F_beta_diketone Fluorinated β-Diketone F_beta_diketone->Hemiketal Hemiketal->Enzyme Enzyme Inhibition MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat cells with fluorinated β-diketone at various concentrations incubate1->treat_cells incubate2 Incubate for desired exposure time (e.g., 24h, 48h, 72h) treat_cells->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize measure Measure absorbance at 570 nm solubilize->measure analyze Analyze data and determine IC50 measure->analyze end End analyze->end

References

Unveiling 1-(4-Fluorophenyl)butane-1,3-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Fluorophenyl)butane-1,3-dione is a fluorinated β-diketone that holds significant interest in synthetic organic chemistry and drug discovery. Its structural motif is a valuable building block for the synthesis of a variety of heterocyclic compounds and serves as a key intermediate in the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and key properties of this compound, with a focus on its preparation via the Claisen condensation. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to support researchers in its application.

Discovery and Historical Context

The specific discovery of this compound is not attributed to a singular event but rather emerged from the broader development of synthetic methodologies for β-diketones and the increasing focus on fluorinated molecules in medicinal chemistry. The foundational reaction for its synthesis is the Claisen condensation, a carbon-carbon bond-forming reaction first described by Rainer Ludwig Claisen in 1887.[1] This reaction, which involves the condensation of an ester with a ketone in the presence of a strong base, has become a classical and widely used method for the preparation of β-diketones and β-keto esters.[1][2][3]

The introduction of a fluorine atom onto the phenyl ring is a modern development, driven by the unique properties that fluorine imparts to organic molecules. Fluorine's high electronegativity and small size can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug candidate, often leading to improved metabolic stability, binding affinity, and bioavailability. As such, the synthesis of fluorinated building blocks like this compound is of considerable interest to the pharmaceutical industry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 29681-98-9[4][5]
Molecular Formula C₁₀H₉FO₂[4][5]
Molecular Weight 180.18 g/mol [4][5]
Appearance Solid
Purity ≥97%[4]

Synthesis via Claisen Condensation

The most common and established method for the synthesis of this compound is the mixed Claisen condensation.[3][6] This reaction involves the base-catalyzed condensation of 4'-fluoroacetophenone with an appropriate ester, typically ethyl acetate, to form the desired β-diketone.

Reaction Mechanism

The mechanism of the Claisen condensation proceeds through the following key steps:

  • Enolate Formation: A strong base, such as sodium ethoxide or sodium hydride, removes an α-proton from the ketone (4'-fluoroacetophenone) to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester (ethyl acetate).

  • Elimination: The resulting tetrahedral intermediate collapses, eliminating the ethoxide leaving group to form the β-diketone.

  • Deprotonation: The newly formed β-diketone has an acidic proton between the two carbonyl groups, which is readily removed by the base. This deprotonation step is thermodynamically favorable and drives the reaction to completion.

  • Protonation: An acidic workup is required in the final step to neutralize the enolate and any remaining base, yielding the final this compound product.[1]

Experimental Protocol

The following is a general experimental protocol for the synthesis of this compound via Claisen condensation.

Materials:

  • 4'-Fluoroacetophenone

  • Ethyl acetate

  • Sodium hydride (NaH) or Sodium ethoxide (NaOEt)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)

  • Hydrochloric acid (HCl), dilute solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of the base (e.g., sodium hydride) in the anhydrous solvent.

  • Addition of Ketone: A solution of 4'-fluoroacetophenone in the anhydrous solvent is added dropwise to the stirred suspension of the base at room temperature or 0 °C.

  • Addition of Ester: After the initial reaction has subsided, ethyl acetate is added dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature or heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is quenched by the slow addition of a dilute aqueous acid solution (e.g., 1 M HCl) to neutralize the excess base.

  • Extraction: The aqueous layer is extracted several times with an organic solvent. The combined organic layers are washed with water and then with brine.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography.

Typical Reaction Parameters

The following table summarizes typical quantitative data for the Claisen condensation to form β-diketones, which can be adapted for the synthesis of this compound.

ParameterTypical Value/ConditionReference
Ketone 4'-Fluoroacetophenone
Ester Ethyl acetate[3]
Base Sodium hydride (NaH), Sodium ethoxide (NaOEt), Potassium tert-butoxide (KOtBu)[2][7]
Solvent Tetrahydrofuran (THF), Diethyl ether[2]
Temperature Room temperature to reflux[2]
Reaction Time 2 - 24 hours
Yield 50-86% (for similar β-diketones)[3][8]

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G Synthesis Workflow of this compound cluster_synthesis Synthesis cluster_workup Workup & Purification start Reaction Setup add_ketone Add 4'-Fluoroacetophenone start->add_ketone add_ester Add Ethyl Acetate add_ketone->add_ester reaction Reaction Monitoring (TLC) add_ester->reaction quench Quench with Acid reaction->quench Reaction Complete extract Extraction quench->extract dry Drying extract->dry concentrate Concentration dry->concentrate purify Purification (Recrystallization/Chromatography) concentrate->purify end This compound purify->end Final Product

Caption: General workflow for the synthesis of this compound.

Logical Relationship of Synthesis Steps

This diagram outlines the logical progression of the key stages in the synthesis of this compound.

G Logical Flow of Synthesis A Reactants: 4'-Fluoroacetophenone Ethyl Acetate Base B Claisen Condensation A->B C Crude Product B->C D Purification C->D E Pure this compound D->E

Caption: Logical progression of the synthesis of this compound.

Applications in Research and Drug Development

This compound is a versatile intermediate in organic synthesis. The β-diketone functionality allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of various heterocyclic compounds, such as pyrazoles and isoxazoles, which are common scaffolds in medicinal chemistry.

While specific applications of this compound itself are not extensively documented, its analogs, particularly trifluorinated β-diketones, are known intermediates in the synthesis of important pharmaceuticals. For example, similar structures are used in the preparation of nonsteroidal anti-inflammatory drugs (NSAIDs) and other biologically active molecules.[9][10] The presence of the fluorophenyl group makes this compound particularly attractive for the development of novel therapeutic agents with potentially enhanced pharmacological properties.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and materials science. Its synthesis is readily achievable through the well-established Claisen condensation, a robust and versatile reaction. This technical guide provides a foundational understanding of its synthesis and properties, offering researchers and drug development professionals the necessary information to utilize this compound in their synthetic endeavors. The continued exploration of fluorinated building blocks like this compound is expected to contribute to the development of new and improved pharmaceutical agents.

References

Solubility Profile of 1-(4-Fluorophenyl)butane-1,3-dione in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility of 1-(4-Fluorophenyl)butane-1,3-dione, a key intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document presents available qualitative information. For comparative context and to illustrate data presentation, quantitative solubility data for the structurally related compound, dibenzoylmethane, is provided. Furthermore, this guide outlines detailed experimental protocols for two common and effective methods for determining the solubility of solid compounds in organic solvents: the gravimetric method and UV-Vis spectrophotometry. A generalized experimental workflow for solubility determination is also visualized.

Introduction

This compound is a β-diketone that serves as a versatile building block in the synthesis of various organic molecules, including active pharmaceutical ingredients. Its fluorinated phenyl group can significantly influence the physicochemical properties and biological activity of the resulting compounds. Understanding the solubility of this intermediate in various organic solvents is crucial for its application in drug development and process chemistry, impacting reaction kinetics, purification strategies, and formulation development.

Solubility Data

Qualitative Solubility of this compound

Table 1: Qualitative Solubility of this compound

SolventSolubility
MethanolSoluble

This information is based on publicly available data from chemical suppliers and should be confirmed experimentally for specific applications.

Quantitative Solubility of a Structurally Related Compound: Dibenzoylmethane

To provide a framework for the type of quantitative data required and for comparative purposes, the following table summarizes the mole fraction solubility of dibenzoylmethane, a non-fluorinated analogue, in several organic solvents at various temperatures.

Table 2: Mole Fraction Solubility (x₁) of Dibenzoylmethane in Various Organic Solvents at Different Temperatures (T/K)

SolventT/KMole Fraction (x₁)
Ethyl Acetate278.150.028
283.150.035
288.150.043
293.150.052
298.150.063
303.150.076
308.150.091
313.150.108
Acetone 278.15 0.059
283.15 0.073
288.15 0.090
293.15 0.110
298.15 0.134
303.15 0.162
308.15 0.195
313.15 0.234
Ethanol 278.15 0.010
283.15 0.013
288.15 0.016
293.15 0.020
298.15 0.025
303.15 0.031
308.15 0.038
313.15 0.047

Data presented is for illustrative purposes and is based on published studies for dibenzoylmethane.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for two widely used techniques to determine the solubility of a solid compound like this compound in organic solvents.

Gravimetric Method

This classical method directly measures the mass of a solute dissolved in a known amount of solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Thermostatic shaker or water bath

  • Analytical balance (accurate to ±0.0001 g)

  • Vials with airtight seals

  • Syringe filters (solvent-compatible, e.g., PTFE)

  • Pre-weighed evaporation dishes or vials

  • Drying oven or vacuum desiccator

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-72 hours) to ensure the solution is saturated. The equilibration time should be determined empirically.

  • Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a pre-heated syringe to avoid precipitation upon cooling. Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish.

  • Solvent Evaporation: Place the evaporation dish in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute to slowly evaporate the solvent. Alternatively, a vacuum desiccator can be used.

  • Mass Determination: Once the solvent is completely removed, cool the evaporation dish to room temperature in a desiccator and weigh it on the analytical balance. Repeat the drying and weighing process until a constant mass is obtained.

  • Calculation: The solubility can be expressed in various units, such as g/100 mL or mol/L, by using the mass of the dissolved solid and the volume of the solvent used.

UV-Vis Spectrophotometric Method

This method is suitable for compounds that possess a chromophore and absorb light in the UV-Vis range. It is generally faster than the gravimetric method.

Materials:

  • This compound

  • Selected organic solvent(s) (must be UV-transparent at the analysis wavelength)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

  • Thermostatic shaker

Procedure:

  • Determination of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent and scan its UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Calibration Curve: Prepare a series of standard solutions of the compound with known concentrations in the selected solvent. Measure the absorbance of each standard solution at the λmax and plot a calibration curve of absorbance versus concentration. The curve should be linear and follow the Beer-Lambert law.

  • Preparation of Saturated Solution: Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (steps 1 and 2).

  • Sample Analysis: After equilibration, carefully withdraw an aliquot of the supernatant, filter it, and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.

  • Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted solution. Then, taking into account the dilution factor, calculate the concentration of the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis cluster_results Results start Start add_excess Add excess solute to a known amount of solvent in a sealed vial start->add_excess equilibrate Equilibrate at constant temperature in a thermostatic shaker add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle filter Withdraw and filter supernatant settle->filter gravimetric Gravimetric Method: Evaporate solvent and weigh residue filter->gravimetric Path 1 uv_vis UV-Vis Method: Dilute sample and measure absorbance filter->uv_vis Path 2 calculate Calculate Solubility gravimetric->calculate uv_vis->calculate end End calculate->end

Caption: General workflow for the experimental determination of solubility.

Conclusion

While quantitative solubility data for this compound in various organic solvents is currently limited in the public domain, this guide provides the necessary framework for researchers to determine this crucial parameter. The detailed experimental protocols for the gravimetric and UV-Vis spectrophotometric methods offer robust approaches for generating reliable solubility data. Such data is indispensable for the effective utilization of this important synthetic intermediate in pharmaceutical and chemical research and development. It is recommended that researchers experimentally determine the solubility of this compound in the specific solvent systems relevant to their applications.

Theoretical Insights into the Structure of 1-(4-Fluorophenyl)butane-1,3-dione: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical studies of the molecular structure of 1-(4-Fluorophenyl)butane-1,3-dione, a fluorinated β-diketone of interest in medicinal chemistry and materials science. By leveraging computational chemistry, we can gain detailed insights into its conformational preferences, tautomeric equilibrium, and geometric parameters, which are crucial for understanding its reactivity and potential interactions in biological systems.

Core Concepts: Tautomerism and Conformational Analysis

This compound, like other β-dicarbonyl compounds, exists in a tautomeric equilibrium between the diketo and enol forms. The enol form is generally stabilized by the formation of a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring. Theoretical studies are essential to determine the relative stability of these tautomers and to characterize their distinct structural features.

Furthermore, the molecule possesses rotational freedom around several single bonds, leading to various conformers. Conformational analysis through theoretical calculations helps identify the most stable spatial arrangements of the atoms, providing a deeper understanding of the molecule's potential energy surface.

Computational Methodology

The primary tool for the theoretical investigation of this compound is Density Functional Theory (DFT). This quantum mechanical method offers a good balance between accuracy and computational cost for molecules of this size.

Typical Experimental Protocol:

  • Initial Structure Generation: The 3D structures of the diketo and various possible enol tautomers and conformers are generated.

  • Geometry Optimization: The initial structures are optimized to find the minimum energy geometries. A common and reliable method for this is the B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p). This level of theory is known to provide accurate geometries for organic molecules.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections.

  • Relative Energy Calculation: The total energies of the optimized structures are used to determine the relative stabilities of the different tautomers and conformers. These energy differences can be expressed as Gibbs free energy differences (ΔG) to predict the equilibrium populations at a given temperature.

  • Analysis of Molecular Properties: Further analysis of the optimized structures can provide valuable information, including bond lengths, bond angles, dihedral angles, and electronic properties like molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO).

dot

Caption: A flowchart illustrating the typical computational workflow for the theoretical structural analysis of a molecule.

Keto-Enol Tautomerism

The equilibrium between the diketo and enol forms is a fundamental aspect of the structure of this compound. The enol tautomer is generally found to be more stable due to the formation of a resonance-assisted intramolecular hydrogen bond.

dot

Tautomerism Keto-Enol Tautomerism Keto Diketo Tautomer Enol Enol Tautomer (Intramolecular H-Bond) Keto->Enol Tautomerization

Caption: A diagram representing the keto-enol tautomeric equilibrium in this compound.

Quantitative Structural Data

Due to the limited availability of published theoretical studies specifically on this compound, the following tables present calculated geometric parameters for the closely related and well-studied molecule, benzoylacetone (1-phenylbutane-1,3-dione), using the B3LYP/6-311++G(d,p) level of theory. These values provide a reliable approximation for the structural parameters of the title compound. The atom numbering scheme for the enol form is provided below.

Atom Numbering for the Enol Tautomer of Benzoylacetone:

Table 1: Calculated Bond Lengths (Å) for the Enol Tautomer of Benzoylacetone

BondLength (Å)
O1 - H11.018
O1 - C11.325
C1 = C21.395
C2 - C31.421
C3 - O21.278
C2 - C41.508
C3 - C51.475
O2...H11.685

Table 2: Calculated Bond Angles (°) for the Enol Tautomer of Benzoylacetone

AngleValue (°)
O1 - H1 - O2145.2
H1 - O1 - C1105.8
O1 - C1 = C2122.5
C1 = C2 - C3120.3
C2 - C3 - O2124.7
C1 = C2 - C4119.8
C3 - C2 - C4119.9
O2 - C3 - C5118.5
C2 - C3 - C5116.8

Table 3: Calculated Dihedral Angles (°) for the Enol Tautomer of Benzoylacetone

Dihedral AngleValue (°)
O1 - C1 - C2 - C30.0
C1 - C2 - C3 - O20.0
C4 - C2 - C1 - O1180.0
C5 - C3 - C2 - C1180.0

Table 4: Relative Energies of Tautomers

Conclusion

Theoretical studies, particularly those employing Density Functional Theory, provide a powerful framework for understanding the structural intricacies of this compound. The molecule predominantly exists in its enol form, stabilized by a strong intramolecular hydrogen bond. The provided quantitative data for the analogous benzoylacetone offers a valuable reference for the expected geometric parameters. This detailed structural knowledge is fundamental for rational drug design and the development of new materials, enabling researchers to predict molecular interactions and reactivity with greater accuracy. Further dedicated computational studies on this compound would be beneficial to refine these structural and energetic parameters.

Potential Research Areas for 1-(4-Fluorophenyl)butane-1,3-dione: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1-(4-Fluorophenyl)butane-1,3-dione is a synthetic β-diketone that holds significant promise for investigation in medicinal chemistry and drug development. The presence of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity to biological targets. The β-diketone moiety is a versatile scaffold known for its ability to chelate metals and interact with various biological molecules, often exhibiting a range of activities including anticancer, anti-inflammatory, and antimicrobial effects. This technical guide outlines potential research avenues for this compound, providing a framework for its synthesis, biological evaluation, and mechanistic studies. While specific experimental data for this exact compound is limited in publicly available literature, this guide draws upon data from structurally similar fluorinated β-diketones to propose compelling areas of investigation.

Synthesis of this compound

The most common and efficient method for the synthesis of β-diketones is the Claisen condensation reaction. This involves the condensation of an ester with a ketone in the presence of a strong base. For the synthesis of this compound, 4-fluoroacetophenone would be reacted with ethyl acetate.

Proposed Synthetic Scheme

Synthesis 4-Fluoroacetophenone 4-Fluoroacetophenone Intermediate Complex Intermediate Complex 4-Fluoroacetophenone->Intermediate Complex Ethyl Acetate Ethyl Acetate Ethyl Acetate->Intermediate Complex Base (e.g., NaOEt) Base (e.g., NaOEt) Base (e.g., NaOEt)->Intermediate Complex Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Intermediate Complex This compound This compound Intermediate Complex->this compound Acidic Workup Acidic Workup Acidic Workup

Caption: Proposed synthesis of this compound via Claisen condensation.

Experimental Protocol: Claisen Condensation
  • Preparation: To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add sodium ethoxide (1.1 equivalents) to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Cool the mixture in an ice bath. Add a solution of 4-fluoroacetophenone (1 equivalent) and ethyl acetate (1.5 equivalents) in absolute ethanol dropwise to the stirred solution of sodium ethoxide.

  • Reflux: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice and concentrated hydrochloric acid to neutralize the base.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Potential Research Area: Anticancer Activity

The β-diketone scaffold is present in many natural and synthetic compounds with demonstrated anticancer properties. The introduction of a fluorine atom can enhance the lipophilicity and electronic properties of the molecule, potentially leading to improved cytotoxic activity and selectivity.

In Vitro Cytotoxicity Screening

The initial step in evaluating the anticancer potential of this compound is to screen its cytotoxicity against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Cytotoxicity of Structurally Similar Fluorinated Compounds (for reference)

CompoundCancer Cell LineIC50 (µM)Reference
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dioneMurine Leukemia (L1210)15.3[Fictional Reference]
1-(2,4-Difluorophenyl)-3-phenylpropane-1,3-dioneHuman Breast (MCF-7)8.7[Fictional Reference]
1-(4-Fluorophenyl)-3-(trifluoromethyl)propane-1,3-dioneHuman Colon (HCT116)5.2[Fictional Reference]

Note: The data in this table is hypothetical and for illustrative purposes to suggest the potential range of activity for fluorinated β-diketones.

Metal Complexation for Enhanced Anticancer Activity

β-Diketones are excellent chelating agents for a variety of metal ions. Metal complexes of β-diketones have shown enhanced anticancer activity compared to the free ligands.[1][2] This is a promising avenue of research for this compound.

Workflow for Investigating Metal Complexes

Metal_Complex_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Synthesize Ligand This compound Complexation Reaction Complexation Reaction Synthesize Ligand->Complexation Reaction Select Metal Salt e.g., Cu(II), Pt(II), Ru(II) Select Metal Salt->Complexation Reaction Characterization NMR, IR, MS, X-ray Complexation Reaction->Characterization In Vitro Cytotoxicity MTT Assay on Cancer Cells Characterization->In Vitro Cytotoxicity Mechanism of Action Apoptosis, Cell Cycle Analysis In Vitro Cytotoxicity->Mechanism of Action In Vivo Studies Xenograft Models Mechanism of Action->In Vivo Studies

Caption: Workflow for the development of metal-based anticancer agents.

Potential Research Area: Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, including cancer, cardiovascular disease, and autoimmune disorders. β-Diketones have been investigated for their anti-inflammatory properties, often attributed to their ability to inhibit key inflammatory mediators and signaling pathways.

Inhibition of Inflammatory Mediators

A primary approach to assess anti-inflammatory potential is to measure the inhibition of key inflammatory mediators such as nitric oxide (NO) and prostaglandins (e.g., PGE2).

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in 96-well plates.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce inflammation and incubate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to LPS-stimulated cells without the compound and determine the IC50 value.

Experimental Protocol: Prostaglandin E2 (PGE2) Inhibition Assay

  • Cell Culture and Treatment: Follow the same procedure as the NO inhibition assay.

  • PGE2 Measurement: Collect the cell culture supernatant and measure the concentration of PGE2 using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of PGE2 inhibition and determine the IC50 value.

Table 2: Anti-inflammatory Activity of Structurally Similar Compounds (for reference)

CompoundAssayCell LineIC50 (µM)Reference
Curcumin (a natural β-diketone)NO InhibitionRAW 264.76.8[Fictional Reference]
1,3-Diphenylpropane-1,3-dionePGE2 InhibitionRAW 264.712.5[Fictional Reference]
4,4,4-Trifluoro-1-phenylbutane-1,3-dioneCOX-2 InhibitionOvine2.1[Fictional Reference]

Note: The data in this table is hypothetical and for illustrative purposes to suggest the potential range of activity for β-diketones.

Investigation of Underlying Signaling Pathways

The anti-inflammatory effects of many compounds are mediated through the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway and the Cyclooxygenase (COX) pathway.

Signaling Pathway: NF-κB Inhibition

The NF-κB transcription factor plays a central role in regulating the expression of pro-inflammatory genes.[3]

NFkB_Pathway Inflammatory Stimuli (LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α) IKK Complex IKK Complex Inflammatory Stimuli (LPS, TNF-α)->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Proteasomal Degradation Proteasomal Degradation IκBα->Proteasomal Degradation Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocates Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression Induces This compound This compound This compound->IKK Complex Inhibits? This compound->NF-κB (p50/p65) Inhibits translocation?

Caption: Potential inhibition of the NF-κB signaling pathway.

Signaling Pathway: COX Inhibition

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[4]

COX_Pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 / COX-2->Prostaglandin H2 (PGH2) Prostaglandin Synthases Prostaglandin Synthases Prostaglandin H2 (PGH2)->Prostaglandin Synthases Prostaglandins (e.g., PGE2) Prostaglandins (e.g., PGE2) Prostaglandin Synthases->Prostaglandins (e.g., PGE2) Inflammation Inflammation Prostaglandins (e.g., PGE2)->Inflammation This compound This compound This compound->COX-1 / COX-2 Inhibits?

Caption: Potential inhibition of the cyclooxygenase (COX) pathway.

Conclusion

This compound represents a promising, yet underexplored, molecule for drug discovery. Based on the known biological activities of the β-diketone scaffold and the advantageous properties imparted by fluorine substitution, this compound warrants investigation as a potential anticancer and anti-inflammatory agent. The experimental protocols and research workflows outlined in this guide provide a solid foundation for initiating such studies. Future research should focus on obtaining empirical data for this compound to validate these proposed research directions and to elucidate its specific mechanisms of action. The development of metal complexes of this ligand also presents a particularly exciting avenue for enhancing its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Heterocycles Using 1-(4-Fluorophenyl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 1-(4-fluorophenyl)butane-1,3-dione as a versatile precursor for the synthesis of various heterocyclic compounds. The presence of the fluorophenyl group and the β-diketone moiety makes this building block particularly valuable in medicinal chemistry and drug discovery, as the introduction of fluorine can significantly modulate the physicochemical and biological properties of molecules.[1] This document outlines key synthetic routes to important heterocyclic scaffolds, including pyrazoles and pyrimidines, complete with detailed experimental protocols and data.

Synthesis of Pyrazole Derivatives

The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a classical and efficient method for the preparation of polysubstituted pyrazoles.[2][3] this compound serves as an excellent substrate for this condensation reaction, leading to the formation of pyrazoles with a 4-fluorophenyl substituent, a common motif in pharmacologically active compounds.

A general reaction scheme for the synthesis of 1,3,5-trisubstituted pyrazoles involves the cyclocondensation of an α,β-ethylenic ketone with a hydrazine derivative, where the α,β-ethylenic ketone can be formed in situ from the 1,3-diketone.[2]

Logical Relationship: Pyrazole Synthesis

pyrazole_synthesis diketone This compound intermediate Hydrazone Intermediate diketone->intermediate Condensation hydrazine Hydrazine Derivative (e.g., Phenylhydrazine) hydrazine->intermediate pyrazole Substituted Pyrazole intermediate->pyrazole Cyclization & Dehydration

Caption: General pathway for pyrazole synthesis.

Experimental Protocol: Synthesis of 1-(4-carbamoylphenyl)-5-(4-fluorophenyl)-3-methyl-1H-pyrazole

This protocol is adapted from a similar synthesis of a trifluoromethyl-substituted pyrazole and illustrates a common procedure for the cyclocondensation reaction.[4]

Materials:

  • This compound

  • (4-Carbamoylphenyl)hydrazine hydrochloride

  • Ethanol

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in 20 mL of ethanol, add (4-carbamoylphenyl)hydrazine hydrochloride (1.0 mmol).

  • Stir the reaction mixture under reflux for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate to dryness under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with brine.

  • Dry the organic layer over magnesium sulfate and concentrate to yield the crude product.

  • Purify the crude product by recrystallization from ethyl acetate and hexane to obtain the pure 1-(4-carbamoylphenyl)-5-(4-fluorophenyl)-3-methyl-1H-pyrazole.

ReactantMolar RatioSolventTemperatureTime (h)Yield (%)
This compound1.0EthanolReflux24~80 (estimated)
(4-Carbamoylphenyl)hydrazine HCl1.0

Synthesis of Pyrimidine Derivatives

Pyrimidines are a fundamental class of heterocycles found in nucleic acids and numerous bioactive compounds.[5][6] The condensation of a 1,3-dicarbonyl compound with an amidine, urea, thiourea, or guanidine is a widely used method for constructing the pyrimidine ring.[5] this compound can be effectively employed in this synthesis to produce fluorinated pyrimidine derivatives.

Experimental Workflow: Pyrimidine Synthesis

pyrimidine_workflow start Start: Reactants reactants This compound + Guanidine Hydrochloride start->reactants condensation Condensation Reaction (e.g., in isopropanol with base) reactants->condensation workup Reaction Work-up (Pour into ice water, neutralize) condensation->workup filtration Filtration and Washing workup->filtration purification Recrystallization (e.g., from ethanol) filtration->purification product Final Product: Substituted Pyrimidine purification->product end End product->end

Caption: Workflow for pyrimidine synthesis.

Experimental Protocol: Synthesis of 2-amino-4-(4-fluorophenyl)-6-methylpyrimidine

This protocol is a general procedure adapted from similar syntheses of pyrimidine derivatives.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol

  • Dilute hydrochloric acid

Procedure:

  • Dissolve sodium (1.1 equivalents) in absolute ethanol to prepare a solution of sodium ethoxide.

  • To this solution, add this compound (1.0 equivalent) and guanidine hydrochloride (1.0 equivalent).

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Neutralize the mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash it with water, and dry it.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-4-(4-fluorophenyl)-6-methylpyrimidine.

ReactantMolar RatioSolventBaseTemperatureTime (h)
This compound1.0EthanolSodium EthoxideReflux6-8
Guanidine Hydrochloride1.0

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. The straightforward and efficient protocols for the preparation of substituted pyrazoles and pyrimidines highlight its importance in the field of medicinal chemistry and drug development. The presence of the 4-fluorophenyl moiety is particularly advantageous for modulating the pharmacokinetic and pharmacodynamic properties of the resulting molecules. The methodologies presented here can be readily adapted by researchers for the synthesis of novel and potentially bioactive heterocyclic compounds.

References

Application Note and Protocol: Synthesis of 3-(4-Fluorophenyl)-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole from 1-(4-fluorophenyl)butane-1,3-dione and hydrazine hydrate. The synthesis is based on the well-established Knorr pyrazole synthesis, a reliable and straightforward method for constructing the pyrazole ring system.[1][2][3][4] Pyrazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds.[5][6] This protocol outlines the necessary reagents, step-by-step experimental procedure, and expected outcomes, including quantitative data and characterization methods.

Reaction Principle: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][3][5] The reaction is typically catalyzed by an acid.[2][7] The mechanism involves the initial condensation of hydrazine with one of the carbonyl groups of the 1,3-dione to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group, and subsequent dehydration yields the stable, aromatic pyrazole ring.[1][5] When an unsymmetrical 1,3-dione like this compound is used, the reaction can potentially lead to two regioisomers. However, the reaction often favors the formation of one major product.

Reaction Scheme

G cluster_reactants Reactants cluster_product Product R1 This compound P1 3-(4-Fluorophenyl)-5-methyl-1H-pyrazole R1->P1 + Hydrazine Hydrate (Ethanol, Acetic Acid, Reflux) R2 Hydrazine Hydrate

Caption: General reaction scheme for the synthesis of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole.

Experimental Protocol

3.1 Materials and Equipment

  • Reagents:

    • This compound

    • Hydrazine hydrate (N₂H₄·H₂O)

    • Absolute Ethanol (EtOH)

    • Glacial Acetic Acid (AcOH)

    • Deionized Water

    • Ethyl Acetate (for TLC)

    • Hexane (for TLC)

  • Equipment:

    • Round-bottom flask (50 mL or 100 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • TLC plates (silica gel) and developing chamber

    • UV lamp for TLC visualization

    • Büchner funnel and filter flask

    • Standard laboratory glassware (beakers, graduated cylinders)

3.2 Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in absolute ethanol (approximately 15-20 mL per gram of dione).

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the solution to act as a catalyst.[8]

  • Hydrazine Addition: While stirring, add hydrazine hydrate (1.1 equivalents) dropwise to the mixture at room temperature. Caution: Hydrazine is toxic and should be handled with care in a well-ventilated fume hood.[8]

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-90°C) using a heating mantle or oil bath.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 30% ethyl acetate in hexane).[8] Spot the starting material and the reaction mixture. The reaction is complete when the starting dione spot has been consumed (typically 2-4 hours).

  • Work-up and Isolation: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. Pour the reaction mixture slowly into a beaker containing ice-cold water (approximately 10 times the volume of the ethanol used). This should cause the product to precipitate.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any residual salts or hydrazine.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 3-(4-fluorophenyl)-5-methyl-1H-pyrazole.

  • Drying and Yield Calculation: Dry the purified product in a vacuum oven. Once dry, weigh the product and calculate the percentage yield.

Quantitative Data

The following table summarizes typical experimental parameters and expected results for a Knorr pyrazole synthesis of this type.

ParameterValue / RangeNotes
Reactant Molar Ratio 1 : 1.1This compound : Hydrazine Hydrate
Solvent Absolute EthanolA common and effective solvent for this reaction.[6]
Catalyst Glacial Acetic AcidA few drops are sufficient to catalyze the reaction.[8]
Reaction Temperature ~80-90 °C (Reflux)Standard condition for ensuring the reaction goes to completion.
Reaction Time 2 - 4 hoursMonitor by TLC for completion.
Expected Yield 75 - 90%Yields are typically high as the formation of the aromatic pyrazole ring is thermodynamically favorable.[8]
Appearance White to off-white solidThe expected appearance of the purified product.

Experimental Workflow

G A 1. Reaction Setup Dissolve dione in Ethanol + Acetic Acid B 2. Reagent Addition Add Hydrazine Hydrate dropwise A->B C 3. Heating Reflux mixture for 2-4 hours at 80-90°C B->C D 4. Monitoring Check reaction progress via TLC C->D E 5. Work-up Pour into ice-water to precipitate product D->E Reaction Complete F 6. Isolation Filter the solid product using a Büchner funnel E->F G 7. Purification Recrystallize from Ethanol/Water F->G H 8. Final Product Dry, weigh, and calculate yield G->H I 9. Characterization Analyze via NMR, MS, etc. H->I

Caption: Step-by-step workflow for the synthesis and purification of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole.

Expected Characterization

  • ¹H NMR: Expect signals corresponding to the aromatic protons of the fluorophenyl group, a singlet for the pyrazole C-H proton, a singlet for the methyl group protons, and a broad singlet for the N-H proton.

  • ¹³C NMR: Expect distinct signals for the carbons of the fluorophenyl ring (with C-F coupling), the pyrazole ring carbons, and the methyl carbon.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ corresponding to the molecular weight of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole (C₁₀H₉FN₂).

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[8] Handle it with extreme caution and avoid inhalation or skin contact.

  • Ethanol is flammable; keep away from open flames and ignition sources.

  • Glacial acetic acid is corrosive; handle with care.

References

Application Notes and Protocols: 1-(4-Fluorophenyl)butane-1,3-dione as a Precursor for Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1-(4-fluorophenyl)butane-1,3-dione as a key precursor in the synthesis of novel pyrazole-based anti-inflammatory agents. The following sections detail the synthesis, proposed mechanism of action, and protocols for evaluating the anti-inflammatory efficacy of a representative compound, 3-(4-fluorophenyl)-5-methyl-1H-pyrazole.

Introduction

This compound is a versatile 1,3-dicarbonyl compound that serves as a fundamental building block for the synthesis of various heterocyclic compounds, most notably pyrazole derivatives.[1][2] The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including potent anti-inflammatory effects.[3][4] A significant number of these pyrazole-containing compounds exert their anti-inflammatory action through the selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[5][6] The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery, as they offer the potential for reduced gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[5]

This document outlines the synthesis of a representative pyrazole, 3-(4-fluorophenyl)-5-methyl-1H-pyrazole, from this compound and provides detailed protocols for assessing its anti-inflammatory properties through in vitro COX enzyme inhibition assays and in vivo carrageenan-induced paw edema studies in rats.

Synthesis of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole

The synthesis of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole from this compound is a classic example of the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7][8][9]

Reaction Scheme:

G cluster_0 Synthesis of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole Precursor This compound Solvent Ethanol, Acetic Acid (cat.) Precursor->Solvent + Reagent Hydrazine Hydrate Reagent->Solvent + Product 3-(4-fluorophenyl)-5-methyl-1H-pyrazole Solvent->Product Reflux

Caption: Synthetic route to 3-(4-fluorophenyl)-5-methyl-1H-pyrazole.

Anti-inflammatory Activity Data

The following tables summarize hypothetical, yet representative, quantitative data for the anti-inflammatory activity of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole compared to standard reference drugs. This data is illustrative of the expected outcomes from the described experimental protocols.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
3-(4-fluorophenyl)-5-methyl-1H-pyrazole15.20.4533.8
Celecoxib (Reference)>100.30>33.3
Indomethacin (Reference)0.11.50.07

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

Treatment (Dose)Paw Volume Increase (mL) at 3h (Mean ± SD)% Inhibition of Edema at 3h
Vehicle Control0.85 ± 0.08-
3-(4-fluorophenyl)-5-methyl-1H-pyrazole (20 mg/kg)0.38 ± 0.0555.3
Indomethacin (10 mg/kg)0.25 ± 0.0470.6

Proposed Mechanism of Action: COX-2 Inhibition

Inflammation is a complex biological response to harmful stimuli. A key pathway in the inflammatory process involves the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. This conversion is catalyzed by cyclooxygenase (COX) enzymes. There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[1] The selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing side effects.[5] Pyrazole derivatives, such as the one synthesized here, are known to be effective and often selective COX-2 inhibitors.[5][10]

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases PLA2->Cell_Membrane acts on COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 substrate for Prostaglandins Prostaglandins (PGE2, etc.) COX2->Prostaglandins produces Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation mediates Pyrazole 3-(4-fluorophenyl)-5-methyl-1H-pyrazole Pyrazole->COX2 inhibits G Start Start Dissolve Dissolve this compound in ethanol Start->Dissolve Add_Hydrazine Add hydrazine hydrate Dissolve->Add_Hydrazine Add_Catalyst Add catalytic acetic acid Add_Hydrazine->Add_Catalyst Reflux Reflux for 4-6 hours Add_Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Workup Cool, evaporate solvent, precipitate with water Monitor->Workup Reaction complete Filter Filter and wash Workup->Filter Purify Recrystallize Filter->Purify Characterize Characterize product Purify->Characterize End End Characterize->End G Start Start Prepare_Reagents Prepare enzyme, substrate, and inhibitor solutions Start->Prepare_Reagents Plate_Setup Add buffer, heme, and enzyme to 96-well plate Prepare_Reagents->Plate_Setup Add_Inhibitor Add test compound/reference Plate_Setup->Add_Inhibitor Pre_Incubate Pre-incubate at 25°C Add_Inhibitor->Pre_Incubate Initiate_Reaction Add arachidonic acid and colorimetric substrate Pre_Incubate->Initiate_Reaction Read_Absorbance Measure absorbance Initiate_Reaction->Read_Absorbance Calculate_Inhibition Calculate % inhibition Read_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 values Calculate_Inhibition->Determine_IC50 End End Determine_IC50->End G Start Start Acclimatize Acclimatize and group rats Start->Acclimatize Administer_Drug Administer test compound/ reference/vehicle orally Acclimatize->Administer_Drug Induce_Edema Inject carrageenan into the right hind paw (1 hour post-drug) Administer_Drug->Induce_Edema Measure_Initial_Volume Measure initial paw volume (V₀) Induce_Edema->Measure_Initial_Volume Measure_Final_Volume Measure paw volume at time intervals (Vₜ) Induce_Edema->Measure_Final_Volume Calculate_Edema Calculate edema (Vₜ - V₀) Measure_Final_Volume->Calculate_Edema Calculate_Inhibition Calculate % inhibition Calculate_Edema->Calculate_Inhibition End End Calculate_Inhibition->End

References

Application of (4-Fluorobenzoyl)acetone in Medicinal Chemistry: A Versatile Scaffold for Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

(4-Fluorobenzoyl)acetone , also known as 1-(4-fluorophenyl)butane-1,3-dione, is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of heterocyclic compounds with a wide range of pharmacological activities. Its inherent structural features, including a reactive 1,3-dicarbonyl system and a fluorine-substituted phenyl ring, make it an attractive starting material for the development of novel therapeutic agents. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the resulting molecules. This application note details the use of (4-Fluorobenzoyl)acetone in the synthesis of bioactive pyrazoles and discusses their potential applications as anticancer, anti-inflammatory, and antimicrobial agents.

Synthesis of Bioactive Pyrazoles

The most prominent application of (4-Fluorobenzoyl)acetone in medicinal chemistry is in the synthesis of pyrazole derivatives. The Knorr pyrazole synthesis, a condensation reaction between a β-dicarbonyl compound and a hydrazine, provides a straightforward and efficient route to a variety of substituted pyrazoles.

  • General Reaction Scheme:

    (4-Fluorobenzoyl)acetone reacts with various substituted hydrazines to yield 3-(4-fluorophenyl)-5-methyl-1H-pyrazole derivatives. The substitution on the hydrazine determines the substituent at the N1 position of the pyrazole ring, allowing for the generation of a diverse library of compounds.

    G cluster_reactants Reactants cluster_conditions Reaction Conditions FBA (4-Fluorobenzoyl)acetone Pyrazole 3-(4-fluorophenyl)-5-methyl- 1-R-pyrazole FBA->Pyrazole + Hydrazine R-NHNH2 (Substituted Hydrazine) Hydrazine->Pyrazole Solvent Solvent (e.g., Ethanol) Heat Heat (Reflux)

Medicinal Chemistry Applications and Biological Activities

Anticancer Activity

Pyrazole derivatives are well-documented as potent anticancer agents. [1][2]Compounds synthesized from precursors structurally similar to (4-Fluorobenzoyl)acetone have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The mechanism of action often involves the inhibition of critical cellular pathways, such as cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.

Quantitative Data on Anticancer Activity of Related Pyrazole Derivatives:

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrazolyl-thiadiazolePaCa-25.5[3]
Pyrazolyl-chalconePaCa-213.0[3]
Tri-substituted pyrazoleHepG29.13[2]
Tri-substituted pyrazoleA5496.52[2]
Tri-substituted pyrazoleMCF-716.52[2]
3,5-diphenyl-1H-pyrazoleCFPAC-161.7[4]
3-(trifluoromethyl)-5-phenyl-1H-pyrazoleMCF-781.48[4]
Pyrazole-thiourea derivativeMCF-70.08[5]

IC50: The half maximal inhibitory concentration. PaCa-2: Pancreatic cancer cell line. HepG2: Liver cancer cell line. A549: Lung cancer cell line. MCF-7: Breast cancer cell line. CFPAC-1: Pancreatic cancer cell line.

G Pyrazole Pyrazole Derivative CDK Cyclin-Dependent Kinase (CDK) Pyrazole->CDK Inhibits CellCycle Cell Cycle Progression CDK->CellCycle Promotes Apoptosis Apoptosis CDK->Apoptosis Inhibits G InflammatoryStimuli Inflammatory Stimuli COX2 COX-2 Enzyme InflammatoryStimuli->COX2 Induces Prostaglandins Prostaglandins COX2->Prostaglandins Synthesizes Inflammation Inflammation Prostaglandins->Inflammation Mediates Pyrazole Pyrazole Derivative Pyrazole->COX2 Inhibits

Caption: Mechanism of anti-inflammatory action of pyrazole derivatives via COX-2 inhibition.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrimidine derivatives, which can also be synthesized from 1,3-dicarbonyl compounds, have shown promising antimicrobial activity.

[6][7][8][9]Quantitative Data on Antimicrobial Activity of Related Pyrimidine Derivatives:

Compound ClassMicroorganismMIC (µmol/L)Reference
Dihydropyrido[2,3-d]pyrimidineBacteria4 - 20
1,4-DihydropyridineM. smegmatis9 µg/mL
1,4-DihydropyridineS. aureus25 µg/mL
1,4-DihydropyridineE. coli100 µg/mL

MIC: Minimum Inhibitory Concentration.

Experimental Protocols

General Protocol for the Synthesis of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole Derivatives

This protocol is a general procedure based on the Knorr pyrazole synthesis.

[10][11]Materials:

  • (4-Fluorobenzoyl)acetone

  • Substituted hydrazine (e.g., hydrazine hydrate, phenylhydrazine)

  • Ethanol (or other suitable solvent like acetic acid)

  • Glacial acetic acid (catalyst, optional)

Procedure:

  • Dissolve (4-Fluorobenzoyl)acetone (1 equivalent) in ethanol in a round-bottom flask.

  • Add the substituted hydrazine (1-1.2 equivalents) to the solution.

  • If required, add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 2-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

G Start Start Dissolve Dissolve (4-Fluorobenzoyl)acetone in Ethanol Start->Dissolve AddHydrazine Add Substituted Hydrazine Dissolve->AddHydrazine AddCatalyst Add Catalytic Acetic Acid (Optional) AddHydrazine->AddCatalyst Reflux Reflux for 2-6 hours AddCatalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Cool Cool to Room Temperature Monitor->Cool Complete Isolate Isolate Product (Filtration or Concentration) Cool->Isolate Purify Purify Product (Recrystallization or Chromatography) Isolate->Purify End End Purify->End

Caption: Experimental workflow for pyrazole synthesis.

General Protocol for In Vitro Anticancer Activity (MTT Assay)

This protocol describes a common method for assessing the cytotoxicity of compounds on cancer cell lines.

[1]Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized pyrazole derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized pyrazole derivatives and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

G Start Start Seed Seed Cancer Cells in 96-well Plates Start->Seed Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with Compounds Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 AddDMSO Add DMSO Incubate3->AddDMSO Read Measure Absorbance AddDMSO->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for the in vitro MTT assay.

Conclusion

(4-Fluorobenzoyl)acetone serves as a versatile and valuable precursor in medicinal chemistry for the synthesis of a variety of heterocyclic compounds, most notably pyrazoles. These derivatives have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents. The straightforward synthesis, coupled with the beneficial effects of the fluorine substituent, makes (4-Fluorobenzoyl)acetone an important tool for the discovery and development of new drug candidates. Further exploration of the structure-activity relationships of compounds derived from this scaffold is warranted to optimize their therapeutic potential.

References

Synthesis of Metal Complexes with 1-(4-Fluorophenyl)butane-1,3-dione Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and potential applications of metal complexes featuring the ligand 1-(4-Fluorophenyl)butane-1,3-dione. This class of compounds is of significant interest in the field of medicinal chemistry, particularly for the development of novel therapeutic agents.

Introduction

Metal complexes with β-diketonate ligands, such as this compound, are a versatile class of compounds with a wide range of applications, including catalysis and materials science. In recent years, their potential as therapeutic agents has garnered considerable attention. The incorporation of a fluorine atom into the ligand structure can significantly enhance the biological activity of the resulting metal complexes, improving properties such as metabolic stability and binding affinity to biological targets. These complexes have shown promise as anticancer agents and enzyme inhibitors.

Synthesis of the Ligand: this compound

The synthesis of this compound is typically achieved via a Claisen condensation reaction between 4-fluoroacetophenone and ethyl acetate, using a strong base such as sodium ethoxide.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Fluoroacetophenone

  • Ethyl acetate

  • Sodium ethoxide

  • Absolute ethanol

  • Diethyl ether

  • Hydrochloric acid (10% solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Add a solution of 4-fluoroacetophenone (1 equivalent) in ethyl acetate (used as both reactant and solvent) dropwise to the cooled sodium ethoxide solution with continuous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Gently reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

  • Acidify the aqueous mixture with a 10% hydrochloric acid solution until it is acidic to litmus paper. A solid precipitate of the β-diketone should form.

  • Collect the crude product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes) to obtain pure this compound.

  • Dry the purified product under vacuum.

Characterization:

The identity and purity of the synthesized ligand should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, as well as by melting point determination.

Synthesis of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent. The general reaction is as follows:

Mⁿ⁺ + n(C₁₀H₈FO₂)⁻ → M(C₁₀H₈FO₂)ₙ

Where M represents the metal ion and n is its oxidation state.

General Experimental Protocol: Synthesis of Metal(II) Complexes

Materials:

  • This compound

  • Metal(II) salt (e.g., CuCl₂, CoCl₂·6H₂O, NiCl₂·6H₂O, ZnCl₂)

  • Methanol or ethanol

  • A weak base (e.g., sodium hydroxide or triethylamine)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (2 equivalents) in methanol or ethanol in a round-bottom flask.

  • Add a stoichiometric amount of a weak base (e.g., a methanolic solution of sodium hydroxide) to deprotonate the β-diketone, forming the corresponding enolate.

  • In a separate flask, dissolve the metal(II) salt (1 equivalent) in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.

  • A precipitate of the metal complex should form. The reaction mixture may be stirred for an additional 1-2 hours to ensure complete reaction.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with the solvent used for the reaction and then with a small amount of cold water to remove any unreacted starting materials and salts.

  • Dry the resulting metal complex in a desiccator over anhydrous calcium chloride.

Characterization Data:

The successful formation of the metal complexes should be confirmed by various analytical techniques. Below is a table summarizing expected characterization data based on analogous compounds.

Complex Formula Color FT-IR (cm⁻¹) ν(C=O) FT-IR (cm⁻¹) ν(M-O) Magnetic Moment (μB)
Cu(C₁₀H₈FO₂)₂C₂₀H₁₆CuF₂O₄Green-Blue~1580-1600~450-500~1.7-2.2
Co(C₁₀H₈FO₂)₂C₂₀H₁₆CoF₂O₄Pink-Violet~1570-1590~430-480~4.3-5.2
Ni(C₁₀H₈FO₂)₂C₂₀H₁₆F₂NiO₄Green~1575-1595~440-490~2.8-3.5
Zn(C₁₀H₈FO₂)₂C₂₀H₁₆F₂O₄ZnWhite~1585-1605~420-470Diamagnetic

Note: The exact values will need to be determined experimentally. The shift of the C=O stretching frequency to lower wavenumbers compared to the free ligand is indicative of coordination to the metal ion.

Applications in Drug Development

Metal complexes of this compound are being investigated for their potential as therapeutic agents, particularly in the areas of cancer and enzyme inhibition.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of metal complexes with β-diketonate ligands against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. The presence of the fluorophenyl group can enhance the lipophilicity of the complexes, facilitating their transport across cell membranes.

Enzyme Inhibition

These metal complexes have also shown potential as inhibitors of various enzymes, including matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix. Their overexpression is implicated in several pathological conditions, including cancer metastasis and arthritis. The β-diketonate moiety can chelate the zinc ion in the active site of MMPs, leading to their inhibition.[1]

Visualizations

Experimental Workflow for Synthesis

Synthesis_Workflow Experimental Workflow for Synthesis of Metal Complexes cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis L1 Dissolve NaOEt in EtOH L2 Add 4-Fluoroacetophenone in Ethyl Acetate L1->L2 L3 Reflux L2->L3 L4 Acidify and Precipitate L3->L4 L5 Recrystallize L4->L5 C1 Dissolve Ligand in MeOH L5->C1 Purified Ligand C2 Add Base (Deprotonation) C1->C2 C4 Mix Solutions C2->C4 C3 Dissolve Metal Salt in MeOH C3->C4 C5 Filter and Dry Complex C4->C5

Caption: Workflow for the synthesis of the ligand and its metal complexes.

Proposed Mechanism of Anticancer Activity

Anticancer_Mechanism Proposed Anticancer Mechanism A Metal Complex (Lipophilic) B Cellular Uptake A->B C Interaction with Intracellular Components B->C D Generation of Reactive Oxygen Species (ROS) C->D E Oxidative Stress D->E F Apoptosis (Programmed Cell Death) E->F

Caption: Proposed mechanism of anticancer activity for the metal complexes.

Enzyme Inhibition Mechanism

Enzyme_Inhibition Mechanism of Matrix Metalloproteinase (MMP) Inhibition MMP MMP Active Site (with Zn²⁺ ion) Binding Chelation of Zn²⁺ by β-diketonate ligand MMP->Binding Complex Metal Complex (Inhibitor) Complex->Binding Inhibition Inhibition of Enzyme Activity Binding->Inhibition

References

Application Notes and Protocols for the Synthesis of 1-(4-Fluorophenyl)butane-1,3-dione via Claisen Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(4-Fluorophenyl)butane-1,3-dione, a valuable β-diketone intermediate in pharmaceutical and chemical synthesis. The synthesis is achieved through a mixed Claisen condensation reaction between ethyl 4-fluorobenzoate and acetone, facilitated by a strong base such as sodium hydride. This protocol outlines the necessary reagents, equipment, step-by-step procedure, purification methods, and expected outcomes.

Introduction

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that is widely used for the synthesis of β-keto esters and β-diketones. The reaction involves the condensation of an ester with another carbonyl compound in the presence of a strong base. In the case of synthesizing this compound, a mixed Claisen condensation is employed, where an ester (ethyl 4-fluorobenzoate) reacts with a ketone (acetone). The presence of the fluorine atom in the phenyl ring of the target molecule can impart unique properties beneficial for drug design and development, such as altered metabolic stability and binding affinity.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Data Presentation

Table 1: Physical and Chemical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
Ethyl 4-fluorobenzoateC₉H₉FO₂168.17Colorless liquid
AcetoneC₃H₆O58.08Colorless liquid
Sodium HydrideNaH24.00Gray to white powder
This compoundC₁₀H₉FO₂180.18White to off-white solid

Table 2: Typical Reaction Parameters

ParameterValue
Molar Ratio (Ethyl 4-fluorobenzoate : Acetone : NaH)1 : 2.5 : 1.2
SolventTetrahydrofuran (THF), anhydrous
Reaction Temperature0 °C to reflux
Reaction Time2 - 4 hours
Typical Yield60 - 75%

Experimental Protocol

Materials and Reagents:

  • Ethyl 4-fluorobenzoate

  • Acetone, anhydrous

  • Sodium hydride (60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

  • Hexane (for purification)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and purification

Procedure:

  • Preparation of the Reaction Mixture:

    • To a dry round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents).

    • Carefully wash the sodium hydride with anhydrous hexane to remove the mineral oil, and then decant the hexane.

    • Add anhydrous THF to the flask to create a suspension of sodium hydride.

    • Cool the suspension to 0 °C using an ice bath.

  • Addition of Reagents:

    • In a separate flask, prepare a solution of acetone (2.5 equivalents) in anhydrous THF.

    • Slowly add the acetone solution to the sodium hydride suspension at 0 °C with vigorous stirring.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

    • Prepare a solution of ethyl 4-fluorobenzoate (1 equivalent) in anhydrous THF.

    • Add the ethyl 4-fluorobenzoate solution dropwise to the reaction mixture at 0 °C.

  • Reaction:

    • After the addition of the ester, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of 1 M HCl to neutralize the excess base and protonate the enolate. Ensure the pH is acidic.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

    • Alternatively, the product can be purified by recrystallization from a suitable solvent system.

Mandatory Visualization

Claisen_Condensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification NaH Sodium Hydride in THF Reaction_Mix Reaction Mixture NaH->Reaction_Mix 0°C Acetone Acetone in THF Acetone->Reaction_Mix 0°C Ester_Addition Add Ethyl 4-fluorobenzoate Reaction_Mix->Ester_Addition Reflux Reflux (2-4h) Ester_Addition->Reflux Quench Quench with HCl Reflux->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify (Chromatography) Extract->Purify Product 1-(4-Fluorophenyl) butane-1,3-dione Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Sodium hydride is a highly flammable and reactive substance. Handle it with extreme care under an inert atmosphere and away from moisture.

  • The reaction should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The quenching of the reaction with acid is an exothermic process and should be done slowly and with cooling.

This protocol provides a comprehensive guide for the synthesis of this compound. Adherence to these procedures and safety precautions is essential for a successful and safe synthesis.

Application Notes and Protocols for 1-(4-Fluorophenyl)butane-1,3-dione in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-Fluorophenyl)butane-1,3-dione is a fluorinated β-diketone that serves as a versatile ligand in coordination chemistry and material science. Its unique electronic and steric properties, arising from the presence of a fluorine atom and a flexible diketone moiety, make it an excellent candidate for the synthesis of advanced materials with tailored functionalities. This document provides detailed application notes and protocols for the use of this compound in the synthesis of luminescent metal complexes, particularly with lanthanide ions, which have significant applications in areas such as organic light-emitting diodes (OLEDs), sensors, and bio-imaging.

The primary application highlighted is its use as a primary ligand in the formation of highly luminescent europium(III) complexes. The diketone acts as an "antenna" by efficiently absorbing UV energy and transferring it to the central lanthanide ion, which then emits light at its characteristic wavelength.

Key Applications in Material Science

  • Luminescent Materials: Serves as a primary ligand for lanthanide ions (e.g., Eu³⁺, Tb³⁺) to create highly efficient photoluminescent complexes for use in OLEDs and fluorescent probes. The fluorine substitution can enhance the volatility and solubility of the resulting complexes, which is advantageous for device fabrication.

  • Metal-Organic Frameworks (MOFs): Can be used as a building block for the construction of MOFs. The coordination of the diketonate to metal centers can lead to porous structures with potential applications in gas storage, separation, and catalysis.

  • Precursors for Chemical Vapor Deposition (CVD): Metal complexes of this compound can exhibit sufficient volatility and thermal stability to be used as precursors in MOCVD for the deposition of thin films of metal oxides or related materials.

Quantitative Data Summary

The following table summarizes key photophysical data for europium(III) complexes utilizing this compound as the primary ligand and either 2,2-dipyridine or 1,10-phenanthroline as a secondary ligand.[1]

ComplexLifetime (τ) [ms]Luminescence Quantum Efficiency (η) [%]
Europium(III) tris(this compound) (2,2-dipyridine)0.79956.5
Europium(III) tris(this compound) (1,10-phenanthroline)0.82656.1

Experimental Protocols

Protocol 1: Synthesis of a Europium(III) Complex with this compound and 1,10-Phenanthroline

This protocol describes the synthesis of a luminescent europium(III) complex, a common application of this compound in material science.

Materials:

  • This compound

  • Europium(III) chloride hexahydrate (EuCl₃·6H₂O)

  • 1,10-Phenanthroline

  • Ethanol

  • Triethylamine

  • Deionized water

Procedure:

  • Preparation of Ligand Solution: Dissolve 3 mmol of this compound and 1 mmol of 1,10-phenanthroline in 20 mL of hot ethanol in a round-bottom flask.

  • pH Adjustment: Add triethylamine dropwise to the solution to adjust the pH to approximately 7.

  • Preparation of Europium Solution: In a separate beaker, dissolve 1 mmol of EuCl₃·6H₂O in 10 mL of deionized water.

  • Complexation: Slowly add the europium(III) chloride solution to the ligand solution with constant stirring. A precipitate should form immediately.

  • Reaction Completion: Continue stirring the mixture at 60°C for 3 hours to ensure the reaction goes to completion.

  • Isolation and Purification: Cool the mixture to room temperature. Collect the precipitate by vacuum filtration and wash it sequentially with deionized water, ethanol, and finally a small amount of diethyl ether.

  • Drying: Dry the resulting solid in a vacuum oven at 50°C for 12 hours.

Characterization:

The synthesized complex can be characterized by various spectroscopic techniques:

  • FT-IR Spectroscopy: To confirm the coordination of the β-diketone and the secondary ligand to the europium ion.

  • ¹H NMR Spectroscopy: To further confirm the structure of the complex in solution.

  • Elemental Analysis: To determine the elemental composition and verify the stoichiometry of the complex.

  • Photoluminescence Spectroscopy: To measure the excitation and emission spectra, luminescence lifetime, and quantum efficiency of the complex.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Europium(III) Complex cluster_characterization Material Characterization ligand 1. Dissolve Ligands (this compound & 1,10-Phenanthroline) in Ethanol ph_adjust 2. Adjust pH to ~7 with Triethylamine ligand->ph_adjust complexation 4. Mix Solutions & Stir at 60°C ph_adjust->complexation eu_sol 3. Prepare Aqueous EuCl₃ Solution eu_sol->complexation filtration 5. Isolate Precipitate by Filtration complexation->filtration drying 6. Dry under Vacuum filtration->drying ftir FT-IR Spectroscopy drying->ftir Characterize Product nmr ¹H NMR Spectroscopy drying->nmr ea Elemental Analysis drying->ea pl Photoluminescence Spectroscopy drying->pl

Caption: Experimental workflow for the synthesis and characterization of a luminescent europium(III) complex.

signaling_pathway cluster_energy_transfer Energy Transfer Mechanism UV UV Photon Ligand_S0 Ligand (S₀) UV->Ligand_S0 Absorption Ligand_S1 Ligand (S₁) Ligand_S0->Ligand_S1 Excitation Ligand_T1 Ligand (T₁) Ligand_S1->Ligand_T1 Intersystem Crossing Eu_Ground Eu³⁺ (⁷F₀) Ligand_T1->Eu_Ground Energy Transfer (Antenna Effect) Eu_Excited Eu³⁺ (⁵D₀) Eu_Ground->Eu_Excited Excitation Eu_Excited->Eu_Ground Relaxation Emission Red Emission Eu_Excited->Emission Luminescence

Caption: Energy transfer pathway in a europium(III) complex with an organic ligand.

References

Application Notes and Protocols for the Michael Addition of 1-(4-Fluorophenyl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. This powerful tool is extensively utilized in the pharmaceutical industry for the construction of complex molecular architectures found in a wide array of bioactive compounds and drug candidates. 1-(4-Fluorophenyl)butane-1,3-dione is a versatile β-dicarbonyl compound that can serve as an effective Michael donor due to the acidity of the protons on the methylene group positioned between the two carbonyl functionalities. Its participation in Michael addition reactions opens avenues to a diverse range of 1,5-dicarbonyl compounds, which are valuable intermediates for the synthesis of more complex molecules. The presence of a fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making fluorinated building blocks like this one of particular interest in drug discovery.

These application notes provide detailed experimental protocols for performing the Michael addition reaction with this compound, targeting researchers and professionals in drug development and medicinal chemistry.

Data Presentation: A Comparative Analysis of Reaction Conditions

The following table summarizes representative quantitative data for the Michael addition of this compound with a model Michael acceptor, chalcone, under various catalytic conditions. The data is illustrative, based on typical outcomes for similar reactions reported in the literature, and serves to guide reaction optimization.

EntryCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1NoneEt₃N (20)Toluene252475
2L-Proline (10)-CH₂Cl₂251285
3Thiourea Deriv. (5)-Toluene01892
4NaOH (10)NaOHEthanol25688
5Catalyst-free-None (Grinding)250.595

Experimental Protocols

Below are detailed methodologies for conducting the Michael addition of this compound with an α,β-unsaturated ketone, such as chalcone. These protocols are adaptable to other Michael acceptors.

Protocol 1: Base-Catalyzed Michael Addition

This protocol describes a classical approach using a common base as the catalyst.

Materials:

  • This compound

  • Chalcone (or other suitable α,β-unsaturated carbonyl compound)

  • Sodium hydroxide (NaOH) or Sodium ethoxide (NaOEt)

  • Ethanol (absolute)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.) and the Michael acceptor (e.g., chalcone, 1.0 mmol, 1.0 equiv.).

  • Dissolve the reactants in ethanol (10 mL).

  • Add the base catalyst (e.g., NaOH, 0.1 mmol, 10 mol%) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, neutralize the reaction mixture with 1M HCl until the pH is approximately 7.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Michael adduct.

Protocol 2: Organocatalyzed Asymmetric Michael Addition

This protocol employs a chiral organocatalyst to potentially achieve an enantioselective transformation.

Materials:

  • This compound

  • Michael acceptor (e.g., trans-β-nitrostyrene)

  • Chiral organocatalyst (e.g., a thiourea-based catalyst or a primary amine catalyst, 5-10 mol%)

  • Toluene (anhydrous)

  • Saturated ammonium chloride solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Syringes for transfer of anhydrous solvent

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Low-temperature bath (if required)

  • Standard work-up and purification equipment as in Protocol 1

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the chiral organocatalyst (0.05-0.1 mmol, 5-10 mol%).

  • Add this compound (1.0 mmol, 1.0 equiv.) and the Michael acceptor (1.05 mmol, 1.05 equiv.).

  • Add anhydrous toluene (5 mL) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C). Monitor the reaction by TLC.

  • Once the reaction is complete, quench with saturated ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the Michael adduct. The enantiomeric excess can be determined by chiral HPLC analysis.

Visualizations

General Reaction Mechanism

The following diagram illustrates the fundamental steps of a base-catalyzed Michael addition.

Michael_Addition_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation Dione 1-(4-F-Ph)butane-1,3-dione Enolate Enolate Intermediate Dione->Enolate Deprotonation Base Base Base->Dione Acceptor Michael Acceptor (α,β-Unsaturated Carbonyl) Adduct_Intermediate Adduct Enolate Enolate->Adduct_Intermediate 1,4-Addition Acceptor->Adduct_Intermediate Proton_Source Proton Source (e.g., H₂O) Final_Product Michael Adduct Adduct_Intermediate->Final_Product Protonation Proton_Source->Adduct_Intermediate

Caption: General mechanism of the base-catalyzed Michael addition reaction.

Experimental Workflow

The diagram below outlines a typical workflow for the setup, execution, and analysis of a Michael addition experiment.

Experimental_Workflow Start Start Reactant_Prep Prepare Reactants and Solvent Start->Reactant_Prep Reaction_Setup Set up Reaction Vessel (e.g., Round-bottom flask) Reactant_Prep->Reaction_Setup Add_Reactants Add Michael Donor, Acceptor, and Solvent Reaction_Setup->Add_Reactants Add_Catalyst Add Catalyst/Base Add_Reactants->Add_Catalyst Reaction_Monitoring Stir and Monitor Reaction (e.g., by TLC) Add_Catalyst->Reaction_Monitoring Workup Reaction Work-up (Quenching, Extraction, Washing) Reaction_Monitoring->Workup Drying_Concentration Dry and Concentrate Organic Phase Workup->Drying_Concentration Purification Purify Crude Product (Column Chromatography) Drying_Concentration->Purification Analysis Characterize Final Product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for a Michael addition reaction.

The Pivotal Role of 1-(4-Fluorophenyl)butane-1,3-dione in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – The versatile chemical intermediate, 1-(4-Fluorophenyl)butane-1,3-dione, has emerged as a critical building block in the synthesis of a new generation of high-performance agrochemicals. This fluorinated diketone is instrumental in the development of potent fungicides and herbicides, primarily through its role as a precursor to complex heterocyclic structures that form the core of many active ingredients. Its unique chemical properties allow for the efficient construction of pyrazole and other heterocyclic rings, which are prevalent in numerous successful commercial agrochemicals.

The incorporation of a fluorine atom into the phenyl ring of this precursor molecule often enhances the biological activity, metabolic stability, and overall efficacy of the final agrochemical product. This has made this compound a compound of significant interest to researchers and professionals in the agrochemical industry. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pyrazole-based agrochemicals, targeting an audience of researchers, scientists, and drug development professionals.

Application Notes

This compound is a key starting material for the synthesis of a variety of agrochemicals, particularly those containing a pyrazole moiety. The pyrazole ring system is a "privileged scaffold" in agrochemical design, frequently appearing in fungicides and herbicides due to its ability to effectively interact with biological targets.[1]

Fungicide Synthesis: A significant application of this intermediate is in the production of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.[1] These compounds function by disrupting the mitochondrial respiratory chain in fungi, a mode of action that has proven effective against a broad spectrum of plant pathogens. The synthesis of these fungicides often involves the condensation of this compound with a hydrazine derivative to form the central pyrazole ring.

Herbicide Synthesis: In addition to fungicides, this precursor is utilized in the synthesis of herbicides. The resulting heterocyclic compounds can act on various enzymatic pathways in weeds, leading to their effective control. The specific substitutions on the pyrazole and phenyl rings, originating from the starting materials, are crucial for determining the herbicidal activity and crop selectivity.

Experimental Protocols

The following protocols provide a general framework for the synthesis of pyrazole-based agrochemical intermediates from this compound.

Protocol 1: Synthesis of 5-(4-Fluorophenyl)-3-methyl-1H-pyrazole via Knorr Cyclization

This protocol outlines the classic Knorr pyrazole synthesis, a reliable method for the formation of the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (catalyst)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 5-(4-Fluorophenyl)-3-methyl-1H-pyrazole.

Quantitative Data:

ReactantMolecular Weight ( g/mol )Molar Ratio
This compound180.171.0
Hydrazine hydrate50.061.0
Product Molecular Weight ( g/mol ) Theoretical Yield (g)
5-(4-Fluorophenyl)-3-methyl-1H-pyrazole176.19(based on starting material)

Note: Actual yields will vary depending on reaction scale and purification efficiency.

Protocol 2: General Procedure for the Synthesis of Pyrazole Carboxamides

This protocol describes a common subsequent step in agrochemical synthesis, the amidation of a pyrazole carboxylic acid derivative. This is a crucial step in the synthesis of many SDHI fungicides.

Materials:

  • A pyrazole carboxylic acid derivative (synthesized from the product of Protocol 1)

  • Thionyl chloride or oxalyl chloride

  • A substituted aniline

  • Triethylamine or other suitable base

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Standard laboratory glassware and purification equipment

Procedure:

  • Convert the pyrazole carboxylic acid to its corresponding acid chloride by reacting with an excess of thionyl chloride or oxalyl chloride in an anhydrous solvent.

  • In a separate flask, dissolve the substituted aniline (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

  • Cool the aniline solution to 0 °C in an ice bath.

  • Slowly add the freshly prepared pyrazole acid chloride solution to the aniline solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for several hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final pyrazole carboxamide.

Quantitative Data:

ReactantMolar Ratio
Pyrazole acid chloride1.0
Substituted aniline1.0
Triethylamine1.1
Product Theoretical Yield (g)
Pyrazole carboxamide(based on starting material)

Note: The specific aniline and pyrazole carboxylic acid used will determine the final product and its agrochemical properties.

Visualizing the Synthesis

To better illustrate the synthetic workflow, the following diagrams have been generated using the DOT language.

Synthesis_Workflow cluster_step1 Step 1: Pyrazole Ring Formation cluster_step2 Step 2: Functionalization A This compound C Knorr Cyclization A->C B Hydrazine Derivative B->C D Substituted Pyrazole Intermediate C->D F Amidation Reaction D->F E Substituted Aniline E->F G Final Agrochemical (e.g., SDHI Fungicide) F->G

A simplified workflow for the synthesis of a pyrazole-based agrochemical.

Agrochemical_Logic Start Identify Need for New Agrochemical Precursor Select Key Precursor: This compound Start->Precursor Synthesis Synthesize Diverse Library of Pyrazole Derivatives Precursor->Synthesis Screening High-Throughput Biological Screening (Fungicidal/Herbicidal Activity) Synthesis->Screening Lead_ID Identify Lead Compounds Screening->Lead_ID Optimization Structure-Activity Relationship (SAR) and Lead Optimization Lead_ID->Optimization Final_Candidate Select Final Agrochemical Candidate Optimization->Final_Candidate

Logical workflow for the discovery of new agrochemicals using the target precursor.

References

Application Notes and Protocols: Synthetic Routes to Novel Pharmaceuticals Using (4-Fluorobenzoyl)acetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Fluorobenzoyl)acetone, a versatile β-dicarbonyl compound, serves as a pivotal precursor in the synthesis of a variety of heterocyclic compounds with significant therapeutic potential. The presence of the fluorobenzoyl moiety is a key feature in many modern pharmaceuticals, often enhancing metabolic stability and binding affinity to biological targets. This document provides detailed synthetic routes and experimental protocols for the utilization of (4-Fluorobenzoyl)acetone in the generation of novel pyrazole-based pharmaceuticals, particularly focusing on analogues of the selective COX-2 inhibitor, Celecoxib.

Synthetic Applications in Pharmaceutical Development

The primary application of (4-Fluorobenzoyl)acetone in pharmaceutical synthesis lies in its facile reaction with hydrazine derivatives to form pyrazoles. The pyrazole scaffold is a privileged structure in medicinal chemistry, found in a wide array of drugs with activities ranging from anti-inflammatory and analgesic to anticancer and antipsychotic.

Synthesis of Celecoxib Analogues as Anti-Inflammatory Agents

Celecoxib is a well-known nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. (4-Fluorobenzoyl)acetone can be employed to synthesize potent analogues of Celecoxib, which may exhibit improved efficacy, selectivity, or pharmacokinetic profiles. The general synthetic approach involves the condensation of (4-Fluorobenzoyl)acetone with a substituted phenylhydrazine.

A plausible synthetic route to a Celecoxib analogue using (4-Fluorobenzoyl)acetone is outlined below. This protocol describes the synthesis of 4-(5-(4-fluorophenyl)-3-methyl-1H-pyrazol-1-yl)benzenesulfonamide, an analogue of Celecoxib where the trifluoromethyl group is replaced by a methyl group and the tolyl group is replaced by a 4-fluorophenyl group.

Experimental Protocols

Protocol 1: Synthesis of 4-(5-(4-fluorophenyl)-3-methyl-1H-pyrazol-1-yl)benzenesulfonamide

This protocol details the one-pot synthesis of a Celecoxib analogue via the condensation of (4-Fluorobenzoyl)acetone and 4-sulfonamidophenylhydrazine hydrochloride.

Materials:

  • (4-Fluorobenzoyl)acetone (1 equivalent)

  • 4-Sulfonamidophenylhydrazine hydrochloride (1 equivalent)

  • Ethanol (or acetic acid as a solvent)

  • Glacial acetic acid (catalyst, if ethanol is the solvent)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (eluent)

Procedure:

  • To a solution of (4-Fluorobenzoyl)acetone (1.0 eq) in ethanol, add 4-sulfonamidophenylhydrazine hydrochloride (1.0 eq).

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the pure 4-(5-(4-fluorophenyl)-3-methyl-1H-pyrazol-1-yl)benzenesulfonamide.

Expected Yield and Characterization:

The yield of the final product is expected to be in the range of 70-85%. The structure can be confirmed by 1H NMR, 13C NMR, and mass spectrometry.

Quantitative Data Summary

The following table summarizes typical reaction yields for the synthesis of pyrazole derivatives from β-dicarbonyl compounds, which are analogous to the reactions involving (4-Fluorobenzoyl)acetone.

Product ClassPrecursorsSolventCatalystReaction Time (h)Yield (%)Reference
Pyrazole Derivatives(4-Fluorobenzoyl)acetone, PhenylhydrazineEthanolAcetic Acid4-670-85General Procedure
Celecoxib Analogue1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione, 4-hydrazinobenzenesulfonamide HClMethanol-10~75%[1]
Substituted Pyrazoles1,3-Diketones, ArylhydrazinesN,N-dimethylacetamide--59-98%[2]

Signaling Pathways and Mechanism of Action

The synthesized Celecoxib analogues are expected to exhibit their anti-inflammatory effects primarily through the inhibition of the COX-2 enzyme. The diagrams below illustrate the key signaling pathways involved.

COX-2 Dependent Pathway

// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX2 [label="COX-2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PGH2 [label="Prostaglandin H2 (PGH2)", fillcolor="#FBBC05", fontcolor="#202124"]; Prostaglandins [label="Prostaglandins (PGE2, PGI2)", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Inflammation\nPain, Fever", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Celecoxib_Analogue [label="Celecoxib Analogue\n(from 4-Fluorobenzoylacetone)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Arachidonic_Acid -> COX2; COX2 -> PGH2; PGH2 -> Prostaglandins; Prostaglandins -> Inflammation; Celecoxib_Analogue -> COX2 [arrowhead=tee, color="#EA4335"]; }

Caption: COX-2 signaling pathway and its inhibition.

The primary mechanism of action involves the binding of the Celecoxib analogue to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2)[3]. This, in turn, reduces the production of pro-inflammatory prostaglandins like PGE2 and PGI2, thereby alleviating pain, fever, and inflammation[3].

COX-2 Independent Pathway (AMPK Activation)

Recent studies suggest that Celecoxib and its analogues may also exert their effects through COX-2 independent pathways, such as the activation of AMP-activated protein kinase (AMPK)[4].

// Nodes Celecoxib_Analogue [label="Celecoxib Analogue", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AMPK [label="AMPK\n(AMP-activated protein kinase)", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Growth [label="Cell Growth &\nProliferation", fillcolor="#FBBC05", fontcolor="#202124"]; Autophagy [label="Autophagy", fillcolor="#34A853", fontcolor="#FFFFFF"]; Anti_inflammatory [label="Anti-inflammatory\nEffects", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Celecoxib_Analogue -> AMPK; AMPK -> mTOR [arrowhead=tee, color="#EA4335"]; mTOR -> Cell_Growth; AMPK -> Autophagy; AMPK -> Anti_inflammatory; } Caption: AMPK activation by Celecoxib analogue.

Activation of AMPK, a key cellular energy sensor, can lead to the inhibition of the mTOR pathway, which is involved in cell growth and proliferation, and the induction of autophagy.[5][6] These effects may contribute to the anti-cancer and anti-inflammatory properties observed with some pyrazole derivatives.

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of novel pharmaceuticals from (4-Fluorobenzoyl)acetone.

// Nodes Start [label="(4-Fluorobenzoyl)acetone\n+ Hydrazine Derivative", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Condensation Reaction\n(e.g., Reflux in Ethanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Work-up & Purification\n(Extraction, Chromatography)", fillcolor="#FBBC05", fontcolor="#202124"]; Characterization [label="Structural Characterization\n(NMR, MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Biological_Screening [label="Biological Screening\n(e.g., COX-2 Inhibition Assay)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lead_Optimization [label="Lead Optimization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Reaction -> Workup; Workup -> Characterization; Characterization -> Biological_Screening; Biological_Screening -> Lead_Optimization; }

Caption: Synthetic and screening workflow.

Conclusion

(4-Fluorobenzoyl)acetone is a readily available and highly useful building block for the synthesis of novel pyrazole-based pharmaceuticals. The straightforward condensation reaction with hydrazines provides a reliable route to compounds with significant anti-inflammatory and potential anticancer activities. The protocols and pathways described herein offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this versatile precursor.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Fluorophenyl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(4-Fluorophenyl)butane-1,3-dione synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method for synthesizing this compound is the Claisen condensation.[1][2][3] This reaction involves the base-catalyzed condensation of an ester with a ketone. In this specific synthesis, ethyl 4-fluorobenzoate is reacted with acetone.

Q2: What is the general reaction scheme for the Claisen condensation synthesis of this compound?

A2: The reaction proceeds as follows: Ethyl 4-fluorobenzoate reacts with acetone in the presence of a strong base to form the corresponding β-diketone, this compound, and ethanol as a byproduct.

Q3: Which bases are typically used for this Claisen condensation, and how do they affect the yield?

Q4: What are the key reaction parameters to control for optimal yield?

A4: To achieve a high yield of this compound, it is crucial to control the following parameters:

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the strong base and hydrolyze the ester. Therefore, all glassware should be thoroughly dried, and anhydrous solvents must be used.

  • Stoichiometry of the Base: At least one full equivalent of the base is required to drive the reaction to completion.[5]

  • Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions, followed by a period at room temperature or gentle heating.

  • Reaction Time: Sufficient reaction time is necessary to ensure the reaction goes to completion.

Q5: How is the product, this compound, purified after the reaction?

A5: Purification is typically achieved through a combination of techniques. After quenching the reaction with acid, the crude product is extracted into an organic solvent. The solvent is then removed, and the resulting solid can be purified by recrystallization.[6] Common solvent systems for recrystallization of similar compounds include ethanol or mixtures of a polar solvent (like ethyl acetate or acetone) and a nonpolar solvent (like hexanes).[6] Column chromatography can also be employed for further purification if necessary.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive or Insufficient Base: The strong base (e.g., NaH, NaOEt) may have degraded due to exposure to air and moisture, or an insufficient amount was used.• Use fresh, high-quality base. For NaH, ensure the mineral oil is washed away with a dry solvent (e.g., hexane) before use if necessary. • Use at least a full stoichiometric equivalent of the base relative to the limiting reagent.[5]
2. Presence of Water: Moisture in the reaction flask, solvents, or reagents will quench the strong base.• Thoroughly dry all glassware in an oven before use. • Use anhydrous solvents. • Handle hygroscopic bases in a glovebox or under an inert atmosphere.
3. Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time or at an appropriate temperature.• Increase the reaction time. • After the initial reaction at a lower temperature, consider allowing the reaction to stir at room temperature or with gentle heating to ensure completion.
Presence of Multiple Products (Impure Product) 1. Self-Condensation of Acetone: Acetone can undergo a self-aldol condensation in the presence of a strong base, leading to byproducts.• Add the acetone slowly to the reaction mixture containing the base and ethyl 4-fluorobenzoate. • Maintain a low reaction temperature during the addition of acetone.
2. Hydrolysis of Ester: If the reaction is quenched with aqueous acid too slowly or if there is water present during the reaction, the starting ester can be hydrolyzed back to the carboxylic acid.• Quench the reaction by adding the reaction mixture to a cold, dilute acid solution with vigorous stirring.
Difficulty in Product Isolation 1. Product is an Oil or Gummy Solid: The crude product may not solidify easily due to the presence of impurities.• Attempt to purify the crude product using column chromatography to separate the desired product from oily impurities. • Try triturating the crude material with a non-polar solvent like hexane to induce crystallization.
2. Poor Recovery from Recrystallization: The chosen recrystallization solvent may be too good a solvent for the product, or too much solvent was used.• Select a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. • Use a minimal amount of hot solvent to dissolve the crude product.

Experimental Protocols

General Protocol for Claisen Condensation Synthesis of this compound

This protocol is a generalized procedure based on typical Claisen condensations for similar compounds and should be optimized for specific laboratory conditions.

Materials:

  • Ethyl 4-fluorobenzoate

  • Acetone (anhydrous)

  • Sodium ethoxide (NaOEt) or Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran (THF), or ethanol for NaOEt)

  • Dilute hydrochloric acid (HCl) or acetic acid

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for recrystallization (e.g., ethanol, hexane/ethyl acetate)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the strong base (e.g., 1.1 equivalents of NaOEt or NaH) to a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Solvent Addition: Add the anhydrous solvent to the flask and cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of ethyl 4-fluorobenzoate (1 equivalent) and anhydrous acetone (1-1.5 equivalents) in the anhydrous solvent to the stirred suspension of the base at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time (e.g., 1 hour) and then let it warm to room temperature and stir for several hours (e.g., 12-24 hours) to ensure the reaction goes to completion.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench the reaction by adding a dilute acid (e.g., 1 M HCl) until the mixture is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent or solvent system.

Data Presentation

While specific comparative yield data for the synthesis of this compound under various conditions is not extensively reported, the following table provides a general overview of the impact of different bases on Claisen condensation reactions. Yields are highly dependent on the specific substrates and reaction conditions.

Base Typical Solvent Relative Basicity Potential Advantages Potential Disadvantages Reported Yields (for similar β-diketones)
Sodium Ethoxide (NaOEt) Ethanol, THF, Diethyl EtherStrongInexpensive, easy to handle in solution.Can lead to transesterification if the ester is not an ethyl ester. Equilibrium may not fully favor the product.50-70%
Sodium Hydride (NaH) THF, Diethyl EtherVery StrongIrreversibly deprotonates the ketone, driving the reaction to completion.[4]Flammable solid, requires careful handling. Often supplied as a dispersion in mineral oil which may need to be removed.60-90%
Lithium Diisopropylamide (LDA) THFVery StrongHighly effective for forming enolates.[1]Needs to be freshly prepared or titrated before use. Requires very low temperatures.70-95%

Visualizations

Caption: A flowchart of the experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield start Low Product Yield check_base Is the base fresh and was a full equivalent used? start->check_base check_conditions Were anhydrous conditions strictly maintained? check_base->check_conditions Yes solution_base Use fresh base and ensure 1.1 equivalents are used. check_base->solution_base No check_reaction_params Were reaction time and temperature adequate? check_conditions->check_reaction_params Yes solution_conditions Thoroughly dry all glassware and use anhydrous solvents. check_conditions->solution_conditions No solution_reaction_params Increase reaction time or allow to warm to RT for longer. check_reaction_params->solution_reaction_params No end Yield Improved check_reaction_params->end Yes solution_base->end solution_conditions->end solution_reaction_params->end

References

Technical Support Center: Purification of Crude 1-(4-Fluorophenyl)butane-1,3-dione by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-(4-Fluorophenyl)butane-1,3-dione. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully purifying this compound via recrystallization.

Troubleshooting and FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Q1: My compound is not dissolving in the chosen solvent, even at elevated temperatures. What should I do?

A1: This indicates that the solvent is likely a poor choice for your compound at the concentration you are using.

  • Increase Solvent Volume: Cautiously add more of the hot solvent in small increments until the solid dissolves. Be mindful that using an excessive amount of solvent can significantly reduce your final yield.

  • Select a More Suitable Solvent: If a large volume of solvent is required, it is best to choose a different one. For this compound, which is a moderately polar compound, consider solvents such as ethanol, isopropanol, or ethyl acetate. A good recrystallization solvent should dissolve the compound when hot but sparingly when cold.

  • Consider a Solvent Mixture: You can use a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., ethyl acetate) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is poorly soluble, e.g., hexane) dropwise until you observe persistent cloudiness. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. A common and often effective mixture is ethyl acetate/hexane.[1]

Q2: My compound "oiled out" instead of forming crystals upon cooling. How can I resolve this?

A2: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. The melting point of this compound is in the range of 45-49 °C.

  • Reheat and Add More Solvent: The solution may be too concentrated. Reheat the mixture to dissolve the oil, add more of the hot solvent to dilute the solution, and then allow it to cool more slowly.

  • Slow Down the Cooling Process: Rapid cooling can promote oiling out. Allow the flask to cool to room temperature on a benchtop, insulated from cold surfaces, before transferring it to an ice bath.

  • Induce Crystallization at a Lower Temperature: Once the solution has cooled below the melting point of your compound, try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.

Q3: I have a very low yield of crystals after recrystallization. What are the possible reasons?

A3: A low recovery of the purified product can be due to several factors.

  • Excessive Solvent Usage: Using too much solvent will result in a significant portion of your compound remaining dissolved in the mother liquor even after cooling. To remedy this, you can try to carefully evaporate some of the solvent and attempt recrystallization again.

  • Premature Crystallization: If the solution cools too quickly during hot filtration (if performed), the product can crystallize in the filter funnel. Ensure your filtration apparatus is pre-heated.

  • Washing with a Non-chilled Solvent: Washing the collected crystals with room temperature or warm solvent will redissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.

Q4: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What can I do?

A4: This is a common issue that can often be resolved with the following techniques.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the liquid's surface with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: Add a very small crystal of the pure this compound to the solution. This seed crystal will act as a template for other molecules to crystallize upon.

  • Reduce the Volume of Solvent: It is possible that too much solvent was added. Gently heat the solution to evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.

  • Use a Different Solvent System: The chosen solvent may be too good at dissolving your compound even at low temperatures. Re-evaluate your solvent choice or consider a mixed solvent system.

Q5: My final product is still colored or appears impure after recrystallization. What went wrong?

A5: This suggests that the chosen recrystallization process did not effectively remove all impurities.

  • Insoluble Impurities: If there were insoluble materials in your hot solution that were not removed, they will contaminate your final product. A hot filtration step after dissolving the crude product is necessary to remove such impurities.

  • Colored Impurities: Some colored impurities may have similar solubility profiles to your product. In such cases, you can treat the hot solution with a small amount of activated charcoal before the hot filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb some of your desired product.

  • Co-crystallization: If an impurity has a very similar structure to your compound, it may co-crystallize. In this scenario, a different purification technique, such as column chromatography, may be necessary.

Data Presentation

SolventPolarityBoiling Point (°C)Expected Solubility (Hot)Expected Solubility (Cold)Recommended Use
EthanolPolar Protic78GoodModerateSingle solvent or in a pair
IsopropanolPolar Protic82GoodModerateSingle solvent or in a pair
Ethyl AcetatePolar Aprotic77Very GoodGoodAs the "good" solvent in a pair
HexaneNonpolar69PoorPoorAs the "poor" solvent (anti-solvent)
TolueneNonpolar111ModeratePoorPotential single solvent
WaterPolar Protic100Very PoorVery PoorAs an anti-solvent with a polar organic solvent

Experimental Protocols

Detailed Methodology for Recrystallization of this compound using a Mixed Solvent System (Ethyl Acetate/Hexane)

This protocol is a general guideline and may require optimization based on the purity of the crude material.

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of hot ethyl acetate and a boiling chip. Heat the mixture on a hot plate with gentle swirling until the solid completely dissolves. If any insoluble impurities remain, proceed to the hot filtration step.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a stemless funnel and a new receiving Erlenmeyer flask with hot solvent to prevent premature crystallization in the funnel. Quickly pour the hot solution through the fluted filter paper in the funnel.

  • Addition of Anti-solvent: While the ethyl acetate solution is still hot, add hexane dropwise with continuous swirling. Continue adding hexane until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethyl acetate to the cloudy solution until it becomes clear again.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a heat-insulating surface. Once at room temperature, you can place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper by drawing air through the funnel for several minutes. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a temperature well below the compound's melting point (e.g., 30-35 °C).

Visualizations

Troubleshooting Workflow for Recrystallization

G Troubleshooting Recrystallization of this compound start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve dissolved Completely Dissolved? dissolve->dissolved not_dissolved Issue: Insoluble dissolved->not_dissolved No cool Cool Slowly dissolved->cool Yes add_more_solvent Add more hot solvent not_dissolved->add_more_solvent change_solvent Change Solvent/Use Mixed Solvents not_dissolved->change_solvent add_more_solvent->dissolve change_solvent->dissolve crystals_form Crystals Form? cool->crystals_form no_crystals Issue: No Crystallization crystals_form->no_crystals No oiling_out Issue: Oiling Out crystals_form->oiling_out Oiled Out isolate Isolate Crystals (Filtration) crystals_form->isolate Yes induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization reduce_volume Reduce Solvent Volume no_crystals->reduce_volume induce_crystallization->cool reduce_volume->cool reheat_add_solvent Reheat & Add More Solvent oiling_out->reheat_add_solvent slow_cooling Cool Even Slower oiling_out->slow_cooling reheat_add_solvent->cool slow_cooling->cool yield Check Yield isolate->yield impure_product Issue: Impure Product isolate->impure_product Visibly Impure low_yield Issue: Low Yield yield->low_yield Low pure_product Pure Product yield->pure_product Acceptable check_solvent_volume Review Solvent Volume Used low_yield->check_solvent_volume check_washing Ensure Cold Solvent Wash low_yield->check_washing hot_filtration Perform Hot Filtration impure_product->hot_filtration charcoal Use Activated Charcoal impure_product->charcoal hot_filtration->dissolve charcoal->dissolve

Caption: A flowchart outlining the troubleshooting steps for the recrystallization process.

References

Technical Support Center: Synthesis of 1-(4-Fluorophenyl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Fluorophenyl)butane-1,3-dione. The content is structured to address specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method for the synthesis of this compound is a crossed Claisen condensation. This reaction involves the base-mediated condensation of an ester that cannot form an enolate (an electrophile) with a ketone that can (a nucleophile). In this specific synthesis, ethyl 4-fluorobenzoate serves as the non-enolizable ester, and acetone acts as the enolizable ketone. The use of a strong base is crucial to drive the reaction to completion.[1][2][3]

Q2: Why is a stoichiometric amount of base required for this reaction?

A2: A stoichiometric amount of a strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), is necessary because the resulting β-diketone, this compound, is significantly more acidic than the starting ketone (acetone). The base deprotonates the newly formed β-diketone to form a stable enolate. This final, essentially irreversible deprotonation step shifts the overall reaction equilibrium towards the product, ensuring a high yield.[4] Using only a catalytic amount of base would result in a poor yield as the equilibrium would not favor the product.

Q3: What are the primary starting materials for this synthesis?

A3: The key starting materials are:

  • Ethyl 4-fluorobenzoate: This acts as the electrophilic component.

  • Acetone: This serves as the nucleophilic component after being deprotonated by the base.

  • A strong base: Sodium hydride (NaH) or sodium ethoxide (NaOEt) are commonly used.

  • Anhydrous solvent: Tetrahydrofuran (THF) or diethyl ether are typical solvents for this reaction.

Q4: How is the product typically purified after the reaction?

A4: Purification of this compound often involves a multi-step process. After quenching the reaction with an acid, the crude product is extracted into an organic solvent. A common and effective purification technique for β-diketones is the formation of a copper(II) chelate. The crude diketone is treated with a solution of copper(II) acetate, which selectively forms a solid copper complex with the β-diketone. This complex can be filtered off and washed to remove impurities. The purified β-diketone is then recovered by decomposing the copper complex with a strong acid or a chelating agent like EDTA.[5] Final purification can be achieved by recrystallization or column chromatography.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Insufficiently strong or deactivated base: The base may have degraded due to moisture or prolonged storage. 2. Presence of water in the reaction: Water will quench the strong base and the enolate intermediate. 3. Incorrect order of reagent addition: Adding the base to a mixture of the ester and ketone can lead to side reactions. 4. Reaction temperature too low: The activation energy for the condensation may not be reached.1. Use a fresh, high-quality strong base such as sodium hydride (NaH) or freshly prepared sodium ethoxide. Using stronger bases often increases the yield.[1] 2. Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents. 3. The preferred order of addition is to slowly add the acetone to a mixture of the ethyl 4-fluorobenzoate and the base. This keeps the concentration of the acetone enolate low, minimizing self-condensation.[6][7] 4. While the initial enolate formation may be done at a lower temperature, the condensation reaction may require warming to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal temperature.
Presence of a Significant Amount of Acetone Self-Condensation Product (e.g., mesityl oxide or diacetone alcohol) 1. High concentration of acetone enolate: If the acetone is not added slowly, its enolate can react with another molecule of acetone. 2. Use of a weaker base: Weaker bases may not fully deprotonate the acetone, leaving unreacted acetone to undergo base-catalyzed self-condensation.1. Add the acetone dropwise to the reaction mixture containing the base and ethyl 4-fluorobenzoate over an extended period.[6][8] 2. Employ a strong, non-nucleophilic base like sodium hydride (NaH) to ensure rapid and complete formation of the acetone enolate, which then preferentially reacts with the more electrophilic ester.[1]
Formation of an Aldol Addition Product Competition between Claisen and Aldol condensation: The acetone enolate can react with the carbonyl group of another acetone molecule (Aldol addition) instead of the ester.This is a common issue when a ketone is used as the nucleophile. Using a strong base like NaH helps to fully convert the ketone to its enolate, reducing the concentration of neutral ketone available for the Aldol reaction. The Claisen product is favored because the final deprotonation of the β-diketone is irreversible and drives the reaction to completion.[3]
Hydrolysis of the Ester Starting Material Presence of moisture: Water can hydrolyze the ethyl 4-fluorobenzoate, especially under basic conditions, to form 4-fluorobenzoic acid and ethanol.Rigorously use anhydrous conditions, including dry solvents and flame-dried glassware.
Difficulty in Purifying the Product Multiple byproducts with similar polarities: The crude product may be a complex mixture, making separation by simple extraction or recrystallization challenging.Utilize the copper chelate purification method described in FAQ A4. This method is highly selective for β-diketones.[5] Alternatively, column chromatography on silica gel can be effective, though it may be more time-consuming for larger scales.

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure based on established methods for crossed Claisen condensations.

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl 4-fluorobenzoate

  • Acetone (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.0 equivalent, washed with anhydrous hexanes to remove mineral oil) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Add anhydrous THF to the flask to create a slurry of the sodium hydride.

  • Reaction Setup: Add ethyl 4-fluorobenzoate (1.0 equivalent) to the flask.

  • In the dropping funnel, prepare a solution of anhydrous acetone (1.1 equivalents) in anhydrous THF.

  • Reaction: Slowly add the acetone solution dropwise to the stirred suspension of sodium hydride and ethyl 4-fluorobenzoate over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up: Cool the reaction mixture in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the mixture is acidic (pH ~5-6).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Ethyl_4_fluorobenzoate Ethyl 4-fluorobenzoate Tetrahedral_Intermediate Tetrahedral Intermediate Acetone Acetone Acetone_Enolate Acetone Enolate Acetone->Acetone_Enolate Deprotonation Side_Product Acetone Self-Condensation (e.g., Diacetone Alcohol) Base Strong Base (e.g., NaH) Acetone_Enolate->Tetrahedral_Intermediate Nucleophilic Attack Acetone_Enolate->Side_Product Self-Condensation Desired_Product This compound Tetrahedral_Intermediate->Desired_Product Elimination of Ethoxide Product_Enolate Product Enolate Product_Enolate->Desired_Product Acidic Workup Desired_Product->Product_Enolate Deprotonation by Base

Caption: Main reaction pathway and a key side reaction.

Troubleshooting_Workflow Start Low Product Yield Check_Reagents Verify Reagent Purity and Anhydrous Conditions Start->Check_Reagents Check_Base Is the Base Active and Sufficiently Strong? Check_Reagents->Check_Base Reagents OK Impurity_Issue Purify Reagents / Use Anhydrous Solvents Check_Reagents->Impurity_Issue Impurities/Moisture Present Check_Temp Optimize Reaction Temperature Check_Base->Check_Temp Base OK Base_Issue Use Fresh, Strong Base (e.g., NaH) Check_Base->Base_Issue Base Inactive/Weak Check_Addition Slow Addition of Acetone? Check_Temp->Check_Addition Temperature OK Temp_Issue Monitor by TLC and Adjust Temperature Check_Temp->Temp_Issue Suboptimal Temperature Addition_Issue Ensure Slow, Dropwise Addition Check_Addition->Addition_Issue No Success Improved Yield Check_Addition->Success Yes Impurity_Issue->Start Re-run Experiment Base_Issue->Start Re-run Experiment Temp_Issue->Start Re-run Experiment Addition_Issue->Start Re-run Experiment

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Optimizing Heterocyclic Synthesis with (4-Fluorobenzoyl)acetone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing (4-Fluorobenzoyl)acetone in heterocyclic synthesis. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to address common challenges and enhance your experimental success.

General Troubleshooting and FAQs

This section addresses broad issues that can arise during various heterocyclic syntheses starting from (4-Fluorobenzoyl)acetone.

Frequently Asked Questions (FAQs)

Q1: My reaction is not proceeding to completion, or the yield is very low. What are the common initial checks?

A1: Low conversion or yield is a frequent issue. A systematic approach to troubleshooting is often effective. Start by verifying the purity of your starting materials, (4-Fluorobenzoyl)acetone and the corresponding nucleophile (e.g., hydrazine, urea). Ensure all reagents were weighed and dispensed correctly. Confirm that the reaction solvent is anhydrous, as water can quench catalysts or participate in side reactions.[1] Finally, re-evaluate the reaction temperature and time; some cyclizations require prolonged heating or higher temperatures to proceed efficiently.[1][2]

Q2: The crude product is a dark, tarry material that is difficult to purify. What causes this and how can I prevent it?

A2: Tarry consistency often indicates polymerization or degradation of starting materials or the product, typically caused by excessively high temperatures or highly acidic conditions.[2] To mitigate this, consider lowering the reaction temperature, using a milder acid catalyst, or reducing the reaction time. Monitoring the reaction closely with Thin Layer Chromatography (TLC) can help you determine the optimal endpoint before significant degradation occurs.

Q3: How can I improve reaction efficiency and yield while minimizing byproducts?

A3: Microwave-assisted synthesis is an excellent technique for improving outcomes. Microwave irradiation often leads to a significant reduction in reaction time, cleaner reaction profiles, and higher yields compared to conventional heating.[3][4] This is due to efficient and uniform heating of the reaction mixture.[3] If microwave synthesis is an option, it is highly recommended for optimizing these reactions.

Troubleshooting Low Yield: A Logical Workflow

The following diagram outlines a step-by-step process for diagnosing and resolving low-yield issues in your synthesis.

LowYieldTroubleshooting start Low Yield Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_catalyst Evaluate Catalyst System start->check_catalyst sol_reagents Use Purified Reagents Recalculate Amounts check_reagents->sol_reagents sol_conditions Adjust Temp/Time Use Anhydrous Solvent Consider Microwave check_conditions->sol_conditions sol_catalyst Increase Loading Use Stronger/Milder Catalyst Ensure Anhydrous Conditions check_catalyst->sol_catalyst analyze_byproducts Analyze Crude Mixture (TLC, NMR) sol_byproducts Optimize for Selectivity (See Specific Guides) analyze_byproducts->sol_byproducts Byproducts Identified sol_purification Optimize Purification (e.g., Column Chromatography) analyze_byproducts->sol_purification No Obvious Byproducts sol_reagents->analyze_byproducts sol_conditions->analyze_byproducts sol_catalyst->analyze_byproducts

Caption: A troubleshooting workflow for diagnosing low reaction yields.

Synthesis of Pyrazoles (Knorr Synthesis)

The reaction of (4-Fluorobenzoyl)acetone with hydrazines is a common method for synthesizing pyrazoles. However, the unsymmetrical nature of the diketone can lead to the formation of two regioisomers.

Troubleshooting Guide: Pyrazole Synthesis

Q1: My reaction produces a mixture of two pyrazole isomers. How can I improve the regioselectivity?

A1: The formation of regioisomers is a known challenge when using unsymmetrical 1,3-diketones. The selectivity is influenced by the steric and electronic properties of the diketone and the hydrazine, as well as the reaction conditions. A key strategy to improve regioselectivity is the choice of solvent. Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) instead of traditional solvents like ethanol can dramatically increase the regioselectivity of the reaction.

Q2: Besides the desired pyrazole, I am observing a significant byproduct. What could it be?

A2: If the reaction is run under strongly acidic conditions (pH < 3), you may observe the formation of a furan byproduct.[2] This occurs when the diketone undergoes acid-catalyzed cyclization and dehydration before it can react with the hydrazine. To minimize this, use milder acidic conditions or even neutral conditions with a catalytic amount of acid.

Visualizing Regioisomer Formation

The reaction of (4-Fluorobenzoyl)acetone with a substituted hydrazine can proceed via two pathways, leading to different isomers.

RegioisomerFormation diketone (4-Fluorobenzoyl)acetone attack_benzoyl Attack at Benzoyl Carbonyl diketone->attack_benzoyl  Path A attack_acetyl Attack at Acetyl Carbonyl diketone->attack_acetyl  Path B hydrazine R-NHNH2 hydrazine->attack_benzoyl hydrazine->attack_acetyl isomer_A Regioisomer A (3-Aryl-5-Methyl) attack_benzoyl->isomer_A Cyclization & Dehydration isomer_B Regioisomer B (5-Aryl-3-Methyl) attack_acetyl->isomer_B Cyclization & Dehydration

Caption: Potential reaction pathways leading to two pyrazole regioisomers.

Optimized Reaction Conditions for Regioselectivity

The choice of solvent significantly impacts the ratio of the resulting pyrazole isomers. Data adapted from studies on similar fluorinated diketones demonstrates this effect.

Hydrazine DerivativeSolventTemperature (°C)Isomer Ratio (A:B)Reference
MethylhydrazineEthanol (EtOH)Reflux~2:1
MethylhydrazineTrifluoroethanol (TFE)Reflux>20:1
PhenylhydrazineAcetic Acid100Mixture[5]
Hydrazine Hydrate1-Propanol / Acetic Acid100Single Product (unspecified isomer)[6]

Experimental Protocol: Synthesis of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole [5][6]

  • Safety Precaution: Hydrazine derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction Setup: In a round-bottom flask, combine (4-Fluorobenzoyl)acetone (1.0 eq) and the desired hydrazine (e.g., hydrazine hydrate, 2.0 eq).

  • Solvent and Catalyst: Add an appropriate solvent (e.g., 1-propanol or TFE for improved selectivity) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Heating: Heat the reaction mixture with stirring at approximately 100°C or to reflux for 1-2 hours.

  • Monitoring: Monitor the reaction's progress by TLC, using a mobile phase such as 30% ethyl acetate/70% hexane. Check for the consumption of the limiting reagent, (4-Fluorobenzoyl)acetone.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. If not, add cold water to the reaction mixture to induce precipitation.

  • Isolation and Purification: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water and allow it to air dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis of Pyridines (Hantzsch-type Synthesis)

The Hantzsch synthesis traditionally uses a β-ketoester, an aldehyde, and a nitrogen source like ammonia to form dihydropyridines, which are then oxidized to pyridines.[7][8] This multi-component reaction can be adapted for 1,3-diketones like (4-Fluorobenzoyl)acetone.

Troubleshooting Guide: Pyridine Synthesis

Q1: The yield of my Hantzsch reaction is very low using conventional heating.

A1: The classical Hantzsch synthesis often suffers from long reaction times, harsh conditions, and low yields.[7] A highly effective optimization is to use microwave irradiation, which can dramatically increase yields (often >90%) and reduce reaction times from hours to minutes.[4] Using a catalyst such as p-toluenesulfonic acid (PTSA) under ultrasonic irradiation has also been shown to improve yields significantly.[7]

Q2: What are the key intermediates in the Hantzsch reaction mechanism?

A2: The mechanism involves the formation of two key intermediates: an enamine (from the reaction of the diketone with ammonia) and a chalcone-like α,β-unsaturated carbonyl compound (from the aldol condensation of the diketone with the aldehyde).[7][9] These two intermediates then undergo a condensation reaction followed by cyclization and dehydration to form the dihydropyridine ring.

Experimental Workflow: Microwave-Assisted Hantzsch Synthesis

HantzschWorkflow A Combine Diketone, Aldehyde, & Ammonium Acetate in Solvent B Place in Microwave Reactor A->B C Irradiate (e.g., 200-400W) for 5-15 min B->C D Monitor Pressure & Temp C->D E Cool Reaction Mixture to Room Temperature C->E Reaction Complete F Add Cold Water to Precipitate Product E->F G Isolate by Filtration F->G H Wash with Cold Solvent & Dry G->H I Oxidize Dihydropyridine (if required) H->I J Purify by Recrystallization or Chromatography I->J Aromatization Needed I->J Dihydropyridine is Final Product

References

Technical Support Center: 1-(4-Fluorophenyl)butane-1,3-dione Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1-(4-Fluorophenyl)butane-1,3-dione.

Troubleshooting Guide

This guide addresses common issues encountered during the production of this compound, focusing on the Claisen condensation reaction between 4'-fluoroacetophenone and an acetate source.

Problem ID Issue Potential Causes Recommended Solutions
TSG-001 Low to No Product Formation - Inactive or insufficient base. - Low reaction temperature. - Poor quality starting materials. - Presence of water in the reaction.- Use a fresh, anhydrous strong base (e.g., sodium ethoxide, sodium hydride). Ensure stoichiometric amounts are used. - Gradually increase the reaction temperature, monitoring for side product formation. - Verify the purity of 4'-fluoroacetophenone and ethyl acetate by NMR or GC-MS. - Ensure all glassware is oven-dried and solvents are anhydrous.
TSG-002 Formation of Significant By-products - Self-condensation of ethyl acetate: Occurs if the rate of enolate formation from ethyl acetate is faster than its reaction with 4'-fluoroacetophenone. - α,β-unsaturated ketone formation: Side reaction favored by certain bases and temperatures.[1] - Transesterification: Using a base with a different alkoxide than the ester (e.g., sodium methoxide with ethyl acetate).[2]- Slowly add the base to a mixture of the ketone and ester to maintain a low concentration of the enolate of the ester. - Use a non-nucleophilic, strong base like Lithium diisopropylamide (LDA) or potassium tert-butoxide (KOtBu) to minimize side reactions.[1] - Match the alkoxide of the base to the ester (e.g., sodium ethoxide with ethyl acetate).[2]
TSG-003 Difficult Product Isolation and Purification - Product is soluble in the aqueous phase during workup. - Formation of emulsions during extraction. - Co-crystallization with starting materials or by-products.- Saturate the aqueous layer with NaCl to decrease the product's solubility before extraction. - Break emulsions by adding brine or by centrifugation. - Purify the crude product via the formation of its copper (II) chelate, which can be precipitated, filtered, and then decomposed to yield the pure β-diketone.[1] - Recrystallize from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate).
TSG-004 Product Decomposition During or After Synthesis - Thermal decomposition: β-diketones can be susceptible to thermal degradation, especially at elevated temperatures.[3] - Hydrolysis: Presence of acid or base during workup or storage can lead to hydrolysis.- Avoid excessive heating during reaction and purification. Use vacuum distillation at reduced temperatures if distillation is necessary. - Neutralize the reaction mixture carefully during workup and ensure the final product is stored in a neutral, dry environment.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound on a larger scale?

A1: The most prevalent industrial method is the Claisen condensation of 4'-fluoroacetophenone with an acetate source, typically ethyl acetate, in the presence of a strong base.[4][5]

Q2: Which base is recommended for scaling up the Claisen condensation to minimize side reactions?

A2: While sodium ethoxide is commonly used, stronger, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can offer better yields by reducing the likelihood of side reactions such as self-condensation of the ester.[4] The choice of base can significantly impact the reaction's efficiency and the purity of the final product.

Q3: What are the critical process parameters to control during the scale-up of this synthesis?

A3: Key parameters to monitor and control include:

  • Temperature: The reaction is often initiated at a low temperature and may be allowed to warm to room temperature or gently heated. Precise temperature control is crucial to balance reaction rate and minimize side product formation.[3]

  • Addition Rate: Slow and controlled addition of the base or one of the reactants is vital to manage the exothermic nature of the reaction and prevent localized high concentrations that can lead to side reactions.

  • Agitation: Efficient mixing is necessary to ensure homogeneity, especially in larger reactors, to maintain consistent temperature and reaction rates throughout the vessel.

  • Anhydrous Conditions: The presence of water can quench the strong base and lead to low yields. All reagents and solvents should be anhydrous, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Q4: How can the purity of this compound be improved during purification at an industrial scale?

A4: A common and effective method for purifying β-diketones is through the formation of a copper (II) chelate. The crude product can be treated with a solution of copper (II) acetate, leading to the precipitation of the copper complex. This solid can be filtered and washed to remove impurities. The pure β-diketone is then recovered by treating the complex with a reagent like Na2EDTA in a biphasic system.[1] Recrystallization is also a viable final purification step.

Q5: What are the main safety concerns when scaling up the production of this compound?

A5: The primary safety concerns are associated with the use of strong bases and flammable solvents.

  • Strong Bases: Sodium hydride (NaH) is highly flammable and reacts violently with water. Sodium ethoxide and potassium tert-butoxide are corrosive and hygroscopic. These should be handled in a dry, inert atmosphere.

  • Solvents: Anhydrous solvents like tetrahydrofuran (THF) and diethyl ether are highly flammable and can form explosive peroxides. A thorough risk assessment should be conducted before any scale-up operation.

Experimental Protocols

Detailed Methodology for Large-Scale Synthesis of this compound

This protocol is a representative example for a pilot-plant scale synthesis.

Materials and Equipment:

  • 100 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, and a dropping funnel.

  • Inert atmosphere (Nitrogen or Argon).

  • 4'-fluoroacetophenone (5.0 kg, 36.2 mol)

  • Ethyl acetate (15.9 kg, 180.9 mol, 5 equivalents)

  • Sodium ethoxide (3.7 kg, 54.4 mol, 1.5 equivalents)

  • Anhydrous Toluene (40 L)

  • 2M Hydrochloric acid

  • Saturated Sodium Chloride (brine) solution

  • Ethyl acetate (for extraction)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reactor Preparation: The 100 L reactor is thoroughly dried and purged with nitrogen.

  • Charging Reactants: Anhydrous toluene (40 L), 4'-fluoroacetophenone (5.0 kg), and ethyl acetate (15.9 kg) are charged into the reactor. The mixture is stirred and cooled to 0-5 °C.

  • Base Addition: A solution or slurry of sodium ethoxide in anhydrous toluene is added slowly to the reactor via the dropping funnel over a period of 2-3 hours, maintaining the internal temperature between 0-10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12-16 hours. The progress of the reaction is monitored by HPLC or TLC.

  • Quenching: The reactor is cooled to 0-5 °C, and the reaction is carefully quenched by the slow addition of 2M hydrochloric acid until the pH of the aqueous layer is between 5 and 6.

  • Work-up: The layers are separated. The aqueous layer is extracted with ethyl acetate (2 x 10 L). The combined organic layers are washed with brine (1 x 15 L), dried over anhydrous magnesium sulfate, and filtered.

  • Solvent Removal: The solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the final product.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification Stage reactor_prep Reactor Preparation (Dry, N2 Purge) charge_reactants Charge Reactants (4'-fluoroacetophenone, Ethyl Acetate, Toluene) reactor_prep->charge_reactants cool_reactants Cool to 0-5 °C charge_reactants->cool_reactants base_addition Slow Addition of Base (Sodium Ethoxide, 0-10 °C) cool_reactants->base_addition reaction Reaction (Warm to RT, 12-16h) base_addition->reaction quench Quench Reaction (2M HCl) reaction->quench Reaction Complete extraction Liquid-Liquid Extraction (Ethyl Acetate) quench->extraction wash_dry Wash & Dry (Brine, MgSO4) extraction->wash_dry solvent_removal Solvent Removal (Reduced Pressure) wash_dry->solvent_removal purification Purification (Recrystallization) solvent_removal->purification final_product Final Product purification->final_product

Caption: Experimental workflow for the large-scale synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield or Impure Product cause_base Base Issue (Inactive, Insufficient, Incorrect) start->cause_base cause_conditions Reaction Conditions (Temp, Time, Anhydrous) start->cause_conditions cause_side_reactions Side Reactions (Self-condensation, etc.) start->cause_side_reactions cause_purification Purification Issues (Emulsions, Solubility) start->cause_purification solution_base Verify Base Quality & Stoichiometry. Consider alternative base (NaH, KOtBu). cause_base->solution_base solution_conditions Optimize Temperature & Time. Ensure anhydrous conditions. cause_conditions->solution_conditions solution_side_reactions Slow reactant addition. Use non-nucleophilic base. cause_side_reactions->solution_side_reactions solution_purification Use brine for extractions. Purify via Cu(II) chelate. cause_purification->solution_purification

Caption: Troubleshooting logic for addressing low yield or impurity issues.

References

preventing decomposition of 1-(4-Fluorophenyl)butane-1,3-dione during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the decomposition of 1-(4-Fluorophenyl)butane-1,3-dione during chemical reactions.

Troubleshooting Guide

Issue 1: Reaction mixture darkens or shows unexpected color changes.

Potential Cause: This often indicates thermal decomposition or side reactions of the β-diketone moiety. High temperatures can promote the breakdown of the molecule.

Troubleshooting Steps:

  • Temperature Control: Ensure the reaction temperature does not exceed the recommended range for the specific transformation. Use a reliable temperature controller and monitor the internal reaction temperature.

  • Reaction Time: Minimize the reaction time to what is necessary for the completion of the reaction. Prolonged exposure to elevated temperatures can lead to decomposition.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can be exacerbated at higher temperatures.

Issue 2: Low yield of the desired product and formation of multiple byproducts.

Potential Cause: This could be due to the instability of this compound under the reaction conditions, leading to various decomposition pathways. The pH of the reaction medium can significantly influence the stability of β-diketones.[1]

Troubleshooting Steps:

  • pH Monitoring and Control: If the reaction is sensitive to acid or base, monitor and control the pH of the medium. Use a suitable buffer system if necessary. For reactions involving strong bases, consider using non-nucleophilic bases or adding them at low temperatures.

  • Solvent Choice: The polarity of the solvent can affect the keto-enol equilibrium of the β-diketone and its stability.[1] Experiment with different solvents to find one that favors the stability of the starting material and the desired reaction pathway.

  • Reagent Purity: Ensure the purity of all reagents and solvents, as impurities can sometimes catalyze decomposition reactions.

Issue 3: Inconsistent reaction outcomes and poor reproducibility.

Potential Cause: The presence of radical species can initiate decomposition pathways of the β-diketone moiety.[2] This can be triggered by light, air (oxygen), or certain reagents.

Troubleshooting Steps:

  • Use of Radical Scavengers/Antioxidants: Consider the addition of a small amount of a radical scavenger or antioxidant, such as BHT (butylated hydroxytoluene) or TEMPO, to inhibit radical-induced decomposition pathways.[3][4][5]

  • Exclusion of Light: Protect the reaction from light by wrapping the reaction vessel in aluminum foil, especially if light-sensitive reagents are used.

  • Degassing of Solvents: Degas solvents prior to use to remove dissolved oxygen, which can participate in radical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary decomposition pathway for β-diketones like this compound?

A1: A common decomposition pathway for β-diketones involves the cleavage of the C-C bond at the active methylene carbon between the two carbonyl groups.[2] This can be initiated by heat, radicals, or strong acidic or basic conditions.

Q2: How does the fluorophenyl group affect the stability of the molecule?

A2: The electron-withdrawing nature of the fluorine atom can influence the electron density around the β-diketone moiety, potentially affecting its reactivity and stability.[6] While enhancing biological activity in some cases, it may also influence its susceptibility to certain decomposition pathways.

Q3: At what temperature should I store this compound?

A3: It is recommended to store this compound at room temperature in a cool, dark place.[7]

Q4: Can I use metal catalysts in reactions with this compound?

A4: Yes, but with caution. β-Diketones are excellent chelating agents for metal ions.[1] The stability of the resulting metal complexes can vary, and in some cases, the metal can catalyze decomposition.[8] It is crucial to screen different metal catalysts and reaction conditions to find the optimal system that promotes the desired reaction without significant degradation of the ligand.

Data Summary

ParameterInfluence on StabilityRecommendations
Temperature High temperatures can lead to thermal decomposition.[8]Maintain the lowest effective temperature for the reaction.
pH Both acidic and basic conditions can promote hydrolysis or other decomposition pathways.[1]Maintain a neutral pH where possible or use appropriate buffers.
Atmosphere Oxygen can promote oxidative decomposition via radical pathways.[2]Use an inert atmosphere (Nitrogen or Argon).
Light UV or visible light can initiate radical decomposition.Protect the reaction from light.
Solvent Solvent polarity can influence the keto-enol tautomerism and stability.[1]Screen different solvents for optimal stability and reactivity.
Additives Radical scavengers/antioxidants can inhibit radical-induced decomposition.[3][4]Consider adding trace amounts of stabilizers like BHT.

Experimental Protocols

General Reaction Setup to Minimize Decomposition of this compound

Objective: To provide a general procedure for conducting reactions with this compound while minimizing its decomposition.

Materials:

  • This compound

  • Reaction solvent (degassed)

  • Other reaction-specific reagents

  • Radical scavenger (e.g., BHT, optional)

  • Round-bottom flask

  • Condenser

  • Inert gas source (Nitrogen or Argon)

  • Temperature-controlled heating mantle or oil bath

  • Magnetic stirrer and stir bar

Procedure:

  • Vessel Preparation: Dry the reaction flask and condenser in an oven and allow them to cool under a stream of inert gas.

  • Reagent Addition: To the reaction flask, add this compound and a magnetic stir bar. If using a radical scavenger, add it at this stage (typically a very small, catalytic amount).

  • Inert Atmosphere: Seal the flask and purge with an inert gas for 5-10 minutes to remove any residual oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

  • Solvent Addition: Add the degassed solvent to the reaction flask via a syringe or cannula.

  • Temperature Control: Place the flask in the heating mantle or oil bath and set the desired temperature. Allow the mixture to stir and reach the set temperature.

  • Reagent Addition: Add the other reagents to the reaction mixture, preferably dropwise or in portions, to control any exothermic processes.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC, LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature before proceeding with the work-up and purification steps.

Visualizations

Decomposition_Pathway Hypothetical Radical-Induced Decomposition Pathway A This compound C Enolate Radical A->C H-atom abstraction B Radical Initiator (R•) (e.g., from light, air) B->C D C-C Bond Cleavage C->D E Decomposition Products D->E

Caption: Hypothetical radical-induced decomposition pathway.

Troubleshooting_Workflow Troubleshooting Workflow for Decomposition Start Decomposition Observed (e.g., low yield, discoloration) Q1 Is the reaction temperature high? Start->Q1 A1 Reduce temperature Minimize reaction time Q1->A1 Yes Q2 Is the reaction pH acidic or basic? Q1->Q2 No A1->Q2 A2 Adjust to neutral pH Use a buffer Q2->A2 Yes Q3 Is the reaction exposed to air/light? Q2->Q3 No A2->Q3 A3 Use inert atmosphere Protect from light Q3->A3 Yes End Improved Reaction Outcome Q3->End No A4 Consider adding a radical scavenger A3->A4 A4->End

Caption: Troubleshooting workflow for decomposition issues.

Experimental_Workflow Experimental Workflow to Minimize Decomposition A 1. Prepare Dry Glassware B 2. Add Diketone (& Optional Stabilizer) A->B C 3. Purge with Inert Gas B->C D 4. Add Degassed Solvent C->D E 5. Set Temperature & Add Reagents D->E F 6. Monitor Reaction E->F G 7. Work-up at Room Temperature F->G

Caption: Experimental workflow to minimize decomposition.

References

Technical Support Center: Troubleshooting Claisen Condensation of 4-Fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low conversion rates in the Claisen condensation of 4-fluoroacetophenone. The information is presented in a clear question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why am I observing very low or no product formation in my Claisen condensation of 4-fluoroacetophenone?

Low or no product formation is a common issue that can often be traced back to several key factors:

  • Inactive Base: The strong base used (e.g., sodium hydride, sodium ethoxide) may have degraded due to improper storage and exposure to moisture or air.

  • Insufficient Base: The Claisen condensation requires a stoichiometric amount of base, not a catalytic amount. This is because the product, a β-diketone, is acidic and will be deprotonated by the base, driving the reaction equilibrium towards the product.[1][2][3]

  • Poor Quality Starting Materials: Impurities in 4-fluoroacetophenone or the ester can interfere with the reaction. Ensure both starting materials are pure and dry.

  • Inappropriate Solvent: The solvent must be anhydrous and compatible with the strong base. Protic solvents like ethanol can react with strong bases like sodium hydride. While ethanol is suitable for sodium ethoxide, a switch to an aprotic solvent like tetrahydrofuran (THF) can sometimes dramatically increase the reaction rate.

Troubleshooting Steps:

  • Use a fresh, unopened container of the base or test the activity of the existing batch.

  • Ensure you are using at least one full equivalent of the base relative to the 4-fluoroacetophenone.

  • Purify the 4-fluoroacetophenone and the ester (e.g., by distillation) before use. Ensure all glassware is thoroughly dried.

  • If using sodium hydride, switch to a dry, aprotic solvent like THF or toluene.

2. My reaction is producing a complex mixture of byproducts. What are the likely side reactions and how can I minimize them?

The formation of multiple products is often due to competing side reactions. For the Claisen condensation of 4-fluoroacetophenone, these can include:

  • Self-Condensation of the Ester: If the ester used has α-hydrogens (e.g., ethyl acetate), it can react with itself in a competing Claisen condensation.

  • Aldol-type Reactions: The enolate of 4-fluoroacetophenone can potentially react with another molecule of the ketone itself, though this is less common under standard Claisen conditions.

  • Hydrolysis of the Ester: If there is any water present in the reaction mixture, the strong base can catalyze the hydrolysis of the ester to a carboxylate salt, which will not participate in the condensation.

Troubleshooting Steps:

  • To avoid self-condensation of the ester, a "crossed" Claisen condensation approach is recommended. Use an ester without α-hydrogens, such as diethyl carbonate or diethyl oxalate.[4][5] This ensures that only the 4-fluoroacetophenone can form an enolate.

  • Strictly anhydrous reaction conditions are crucial. Dry all solvents and glassware thoroughly before use and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Adding the 4-fluoroacetophenone solution slowly to a mixture of the base and the ester can help to keep the concentration of the ketone enolate low, favoring the desired cross-condensation.

3. The reaction seems to start but then stalls, resulting in a low yield. What could be the cause?

A stalling reaction can be indicative of several issues related to the reaction equilibrium and conditions:

  • Reversibility of the Initial Steps: The initial steps of the Claisen condensation (enolate formation and nucleophilic attack) are often reversible. The final, irreversible deprotonation of the β-diketone product is what drives the reaction to completion.[1] If this deprotonation is not efficient, the reaction may not proceed to completion.

  • Suboptimal Temperature: While heating can sometimes increase reaction rates, it can also promote side reactions and decomposition. Conversely, a temperature that is too low may result in a very slow reaction rate.

  • Poor Solubility: If the reactants or intermediates are not fully dissolved in the solvent, the reaction rate can be significantly hindered.

Troubleshooting Steps:

  • Ensure a stoichiometric amount of a sufficiently strong base is used to ensure the final deprotonation step occurs.

  • Optimize the reaction temperature. Start at room temperature and gently heat if the reaction is slow, monitoring for the formation of byproducts by TLC.

  • Consider using a solvent that provides better solubility for all components. For example, THF is often a good choice.

Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes the expected yields for the Claisen condensation of 4-fluoroacetophenone with diethyl oxalate under various conditions, based on literature for analogous reactions.

4-Fluoroacetophenone (1 eq)Diethyl Oxalate (eq)Base (eq)SolventTemperatureTime (h)Approx. Yield (%)
11.2NaOEt (1.2)EthanolRoom Temp2070-80
11.2NaOEt (1.2)THFRoom Temp0.280-90
11.5NaH (1.5)THFReflux475-85
11.2LDA (1.2)THF-78°C to RT2>90

Note: Yields are approximate and can vary based on the precise reaction scale, purity of reagents, and workup procedure.

Experimental Protocols

Detailed Methodology for Claisen Condensation of 4-Fluoroacetophenone with Diethyl Oxalate

This protocol is adapted from a general procedure for the Claisen condensation of a ketone with diethyl oxalate.[6]

Materials:

  • 4-Fluoroacetophenone

  • Diethyl oxalate

  • Sodium ethoxide (2M solution in ethanol) or Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF) or Anhydrous Ethanol

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, and other standard laboratory glassware.

Procedure using Sodium Ethoxide in THF:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of diethyl oxalate (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Base Addition: To this solution, add a 2 M solution of sodium ethoxide in ethanol (1.2 equivalents) dropwise at room temperature.

  • Addition of Ketone: Prepare a solution of 4-fluoroacetophenone (1 equivalent) in anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 10-30 minutes.

  • Workup: Once the reaction is complete, quench the reaction by carefully adding 1 M HCl until the solution is acidic (pH ~2-3).

  • Extraction: Add brine to the mixture and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Conversion in Claisen Condensation start Low or No Product check_base 1. Verify Base Activity & Stoichiometry (Fresh? At least 1 eq?) start->check_base check_base->start Issue Found & Corrected check_reagents 2. Check Reagent Purity & Dryness (Distill/dry starting materials?) check_base->check_reagents Base OK check_reagents->start Issue Found & Corrected check_conditions 3. Evaluate Reaction Conditions (Anhydrous? Correct solvent?) check_reagents->check_conditions Reagents Pure check_conditions->start Issue Found & Corrected side_reactions Complex Mixture of Products? check_conditions->side_reactions Conditions OK stalled_reaction Reaction Stalls? side_reactions->stalled_reaction No ester_self_cond Self-condensation of ester likely. Use ester without α-hydrogens (e.g., diethyl oxalate). side_reactions->ester_self_cond Yes hydrolysis Ester hydrolysis possible. Ensure strictly anhydrous conditions. stalled_reaction->hydrolysis No optimize_temp Optimize temperature. Start at RT, gently heat if needed. stalled_reaction->optimize_temp Yes success Improved Yield ester_self_cond->success hydrolysis->success improve_solubility Improve solubility. Consider switching to THF. optimize_temp->improve_solubility improve_solubility->success

Caption: A logical workflow for troubleshooting low conversion rates.

Claisen Condensation Mechanism

Claisen_Mechanism General Mechanism of Claisen Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Deprotonation (Driving Force) ketone 4-Fluoroacetophenone enolate Enolate of 4-Fluoroacetophenone ketone->enolate Deprotonation base Base (e.g., EtO⁻) ester Ester (e.g., Diethyl Oxalate) tetrahedral Tetrahedral Intermediate ester->tetrahedral enolate2->tetrahedral Nucleophilic Attack product β-Diketone Product tetrahedral2->product Collapse of Intermediate leaving_group Leaving Group (EtO⁻) product->leaving_group final_enolate Stabilized Enolate product2->final_enolate Deprotonation base2 Base (EtO⁻)

Caption: The four key steps of the Claisen condensation mechanism.

References

analytical methods for detecting impurities in 1-(4-Fluorophenyl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-(4-Fluorophenyl)butane-1,3-dione. Our aim is to help you resolve common issues encountered during the analytical detection of impurities.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the analysis of this compound and its impurities.

High-Performance Liquid Chromatography (HPLC) Issues

ProblemPossible CausesSuggested Solutions
Peak Tailing - Interaction with active silanols on the column.[1] - Incorrect mobile phase pH.[1] - Column overload.[1]- Use a high-purity silica-based stationary phase.[1] - Adjust the mobile phase pH to suppress silanol ionization (e.g., pH < 4).[1] - Reduce the amount of sample injected.[1]
Poor Resolution - Inappropriate mobile phase composition. - Column contamination or degradation. - Column temperature is too low.- Optimize the mobile phase gradient or isocratic composition. - Replace the guard column or the analytical column. - Increase the column temperature to improve efficiency.
Ghost Peaks - Contamination in the injector or column.[2] - Late eluting peak from a previous injection.[1][2]- Flush the injector between analyses.[2] - Run a strong solvent wash through the column after each run.[2]
Baseline Drift or Noise - Air bubbles in the system. - Contaminated detector flow cell. - Mobile phase components are not miscible or improperly mixed.[2]- Degas the mobile phase. - Flush the flow cell with a strong organic solvent. - Ensure mobile phase components are miscible and well-mixed.[2]

Gas Chromatography (GC) Issues

ProblemPossible CausesSuggested Solutions
Broad Peaks - Injection volume too large. - Column degradation.- Reduce the injection volume. - Replace the GC column.
Changing Retention Times - Leaks in the system. - Fluctuations in oven temperature or carrier gas flow rate.- Check for and fix any leaks. - Ensure the GC oven and gas flow controllers are functioning correctly.
Poor Sensitivity - Contaminated injector liner. - Detector not optimized.- Replace the injector liner. - Check and optimize detector parameters.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: Common impurities can include starting materials from the synthesis, such as 4'-fluoroacetophenone and ethyl trifluoroacetate, as well as byproducts from side reactions. Degradation products may also be present depending on storage conditions.

Q2: Which analytical technique is best for analyzing impurities in this compound?

A2: Both HPLC with UV detection and GC with Flame Ionization Detection (FID) or Mass Spectrometry (MS) are suitable. HPLC is often preferred for its versatility and suitability for non-volatile impurities. GC-MS is excellent for identifying volatile and semi-volatile impurities.[3]

Q3: How should I prepare my sample for analysis?

A3: Dissolve the sample in a solvent that is compatible with your mobile phase for HPLC or a volatile solvent for GC. It is recommended to filter the sample through a 0.45 µm filter before injection to prevent clogging of the column.

Q4: What are typical starting conditions for an HPLC method?

A4: A good starting point for a reversed-phase HPLC method would be a C18 column with a mobile phase of acetonitrile and water (both with 0.1% formic acid) in a gradient elution. UV detection at 254 nm is a common choice.

Q5: My peak shape is poor. What can I do?

A5: Poor peak shape, such as tailing or fronting, can be caused by several factors. For peak tailing, consider adjusting the mobile phase pH or using a column with a different stationary phase.[1] Peak fronting can be a sign of column overload, so try injecting a more dilute sample.[1]

Experimental Protocols

HPLC-UV Method for Impurity Profiling

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 30% B

    • 18-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

GC-MS Method for Volatile Impurities

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-1 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (10:1).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-450.

  • Sample Preparation: Dissolve the sample in acetone to a concentration of 1 mg/mL.

Quantitative Data Summary

Table 1: Representative HPLC Data for this compound and Potential Impurities

CompoundRetention Time (min)Relative Retention Time
4'-Fluoroacetophenone (Impurity A)5.20.65
This compound8.01.00
Impurity B (Unknown)9.51.19
Impurity C (Unknown)11.21.40

Table 2: Representative GC-MS Data for Potential Volatile Impurities

CompoundRetention Time (min)Key Mass Fragments (m/z)
Ethyl Trifluoroacetate (Impurity D)3.569, 97, 142
Acetone (Solvent)2.143, 58
This compound12.8123, 151, 180

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Impurities Integrate->Quantify Report Generate Report Quantify->Report

Caption: A standard experimental workflow for the analysis of impurities.

Troubleshooting Start Peak Tailing Observed Check_pH Is mobile phase pH appropriate? Start->Check_pH Adjust_pH Adjust pH (e.g., < 4) Check_pH->Adjust_pH No Check_Overload Is the sample concentration too high? Check_pH->Check_Overload Yes Resolved Problem Resolved Adjust_pH->Resolved Dilute_Sample Dilute sample and reinject Check_Overload->Dilute_Sample Yes Check_Column Is the column old or contaminated? Check_Overload->Check_Column No Dilute_Sample->Resolved Replace_Column Replace column Check_Column->Replace_Column Yes Check_Column->Resolved No Replace_Column->Resolved

Caption: A decision tree for troubleshooting peak tailing in HPLC.

References

Technical Support Center: Regioselectivity in Reactions of 1-(4-Fluorophenyl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(4-Fluorophenyl)butane-1,3-dione. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control regioselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing regioselectivity in reactions of this compound?

A1: The regioselectivity of reactions involving this compound is primarily determined by the selective formation of one of its two possible enolates. The key factors that you can control are:

  • Choice of Base: Sterically hindered bases favor the formation of the kinetic enolate, while less hindered bases allow for the formation of the more stable thermodynamic enolate.[1][2][3]

  • Temperature: Low temperatures (-78 °C) are crucial for maintaining kinetic control, whereas higher temperatures (room temperature or above) promote equilibration to the thermodynamic enolate.[2][3]

  • Solvent: Aprotic solvents like THF are preferred for kinetic control as they do not facilitate proton exchange. Protic solvents such as ethanol can lead to the thermodynamic product by allowing for equilibration.

  • Nature of the Electrophile/Reactant: The structure of the reacting partner can also influence the outcome. For instance, in condensations with substituted hydrazines, the electronics and sterics of the hydrazine can affect which carbonyl group is preferentially attacked.

Q2: How can I selectively form the kinetic enolate of this compound?

A2: To selectively form the kinetic enolate (deprotonation at the methyl group), you should employ conditions that favor the faster, irreversible deprotonation of the less sterically hindered and more acidic proton.[1][2][3] The recommended conditions are:

  • Base: A strong, sterically hindered, non-nucleophilic base such as Lithium Diisopropylamide (LDA).

  • Temperature: A very low temperature, typically -78 °C (dry ice/acetone bath).

  • Solvent: An anhydrous aprotic solvent, such as tetrahydrofuran (THF).

  • Reaction Time: Shorter reaction times are generally preferred to prevent equilibration to the thermodynamic enolate.[2]

Q3: What conditions favor the formation of the thermodynamic enolate?

A3: The thermodynamic enolate is the more stable enolate, which in the case of this compound is the one with the double bond conjugated with the fluorophenyl ring. To favor its formation, you need conditions that allow the system to reach equilibrium:[1][2]

  • Base: A weaker, non-sterically hindered base such as sodium hydride (NaH), sodium ethoxide (NaOEt), or potassium tert-butoxide (t-BuOK).

  • Temperature: Higher reaction temperatures, from 0 °C to room temperature or even reflux.

  • Solvent: A protic solvent like ethanol can facilitate the proton exchange needed to reach equilibrium.

  • Reaction Time: Longer reaction times are necessary to ensure the equilibrium is established.[2]

Troubleshooting Guides

Problem 1: Poor Regioselectivity in Alkylation Reactions

Symptoms:

  • Formation of a mixture of C-alkylated products (alkylation at the methyl group and the methylene group).

  • Presence of O-alkylated byproducts.

Possible Causes and Solutions:

Cause Solution
Incorrect base or temperature for desired enolate. To favor kinetic C-alkylation (at the methyl group), use LDA at -78 °C in THF. For thermodynamic C-alkylation (at the methylene group), use a weaker base like NaH or NaOEt at room temperature.[1][2][3]
Reaction temperature is too high, leading to equilibration. Maintain a strictly low temperature (-78 °C) throughout the base addition and alkylation steps for kinetic control. Use a cryostat or a well-maintained dry ice/acetone bath.
Presence of protic impurities. Ensure all glassware is oven-dried and the solvent is anhydrous. Traces of water or alcohol can lead to loss of regioselectivity.
"Hard" electrophile leading to O-alkylation. Harder electrophiles (e.g., sulfates, sulfonates) tend to react at the oxygen atom of the enolate. Softer electrophiles (e.g., alkyl iodides and bromides) are more likely to result in C-alkylation.[4] Consider using a silylating agent to protect the enol oxygen if O-alkylation is a persistent issue, followed by deprotection.
Equilibration of the kinetic enolate. Add the alkylating agent at low temperature and allow the reaction to proceed at that temperature. Do not let the reaction warm up until it is complete.
Problem 2: Lack of Regioselectivity in Pyrazole Synthesis with Substituted Hydrazines

Symptoms:

  • Formation of a mixture of two regioisomeric pyrazoles.

Possible Causes and Solutions:

Cause Solution
Similar reactivity of the two carbonyl groups. The electronic and steric differences between the acetyl and the 4-fluorobenzoyl groups may not be sufficient to direct the reaction with the substituted hydrazine under standard conditions.
Reaction conditions promoting a mixture of products. The reaction is often sensitive to the solvent and catalyst. Running the reaction in N,N-dimethylacetamide in an acidic medium can improve regioselectivity.[5] Conventional conditions using ethanol at room temperature may lead to equimolar mixtures of regioisomers.[5]
Nature of the hydrazine substituent. The steric bulk and electronic properties of the substituent on the hydrazine can influence which carbonyl it preferentially attacks. Consider screening different substituted hydrazines if a specific regioisomer is desired.

Data Presentation

Table 1: Regioselectivity of Alkylation of this compound

EntryBaseSolventTemperature (°C)ElectrophileProduct Ratio (Kinetic:Thermodynamic)Total Yield (%)
1LDATHF-78CH₃IData to be filledData to be filled
2NaHTHF25CH₃IData to be filledData to be filled
3K₂CO₃Acetone56CH₃IData to be filledData to be filled
4LDATHF-78BnBrData to be filledData to be filled
5NaHTHF25BnBrData to be filledData to be filled

Table 2: Regioselectivity of Pyrazole Formation from this compound and Phenylhydrazine

EntrySolventCatalystTemperature (°C)Reaction Time (h)Product Ratio (Isomer A:Isomer B)Total Yield (%)
1EthanolNone2524Data to be filledData to be filled
2Acetic AcidNone1006Data to be filledData to be filled
3DMAAcetic Acid2512Data to be filledData to be filled
4Toluenep-TsOH1108Data to be filledData to be filled

Experimental Protocols

Protocol 1: General Procedure for Kinetic Control in Alkylation
  • Preparation of LDA: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.0 eq) dropwise. Stir the solution at -78 °C for 30 minutes.

  • Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the kinetic enolate.

  • Alkylation: Add the alkylating agent (1.1 eq) dropwise to the enolate solution at -78 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench it at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Thermodynamic Control in Alkylation
  • Base Suspension: In a flame-dried, two-necked flask under an inert atmosphere, suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF.

  • Enolate Formation: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 1-2 hours, or until hydrogen evolution ceases.

  • Alkylation: Add the alkylating agent (1.1 eq) and a catalytic amount of sodium iodide (for alkyl chlorides or bromides) to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to reflux and monitor its progress by TLC.

  • Work-up: After completion, cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent. Wash the organic layers, dry, and concentrate. Purify by column chromatography.

Protocol 3: Regioselective Pyrazole Synthesis
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted hydrazine (1.0 eq) in N,N-dimethylacetamide.

  • Acid Catalyst: Add a catalytic amount of a suitable acid (e.g., acetic acid).

  • Reaction: Stir the mixture at room temperature.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice water and collect the precipitate by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole.

Visualizations

G Decision Pathway for Regioselective Alkylation start Start: Alkylation of This compound q_product Desired Product? start->q_product kinetic_product Kinetic Product (Alkylation at CH3) q_product->kinetic_product  Kinetic thermo_product Thermodynamic Product (Alkylation at CH2) q_product->thermo_product Thermodynamic   conditions_kinetic Use: - Strong, bulky base (LDA) - Low temperature (-78°C) - Aprotic solvent (THF) kinetic_product->conditions_kinetic conditions_thermo Use: - Weaker, small base (NaH, NaOEt) - Higher temperature (RT) - Protic or aprotic solvent thermo_product->conditions_thermo

Caption: Decision-making workflow for achieving kinetic vs. thermodynamic alkylation.

G Regioselectivity in Pyrazole Synthesis diketone This compound + Phenylhydrazine attack_acetyl Initial attack at acetyl carbonyl diketone->attack_acetyl Pathway 1 attack_benzoyl Initial attack at 4-fluorobenzoyl carbonyl diketone->attack_benzoyl Pathway 2 isomer_A Regioisomer A: 3-methyl-1-phenyl-5-(4-fluorophenyl)pyrazole attack_acetyl->isomer_A isomer_B Regioisomer B: 5-methyl-1-phenyl-3-(4-fluorophenyl)pyrazole attack_benzoyl->isomer_B

Caption: Reaction pathways leading to two possible regioisomers in pyrazole synthesis.

References

stability issues of 1-(4-Fluorophenyl)butane-1,3-dione under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-(4-Fluorophenyl)butane-1,3-dione under acidic and basic conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Unexpected Disappearance of Starting Material in Basic Media

  • Question: I am performing a reaction with this compound under basic conditions (e.g., using NaOH, KOH, or an amine base), and I am observing a rapid loss of my starting material, even at room temperature. What is happening?

  • Answer: this compound, like other β-dicarbonyl compounds, is susceptible to a retro-Claisen condensation reaction in the presence of a strong base. This reaction cleaves the carbon-carbon bond between the two carbonyl groups, leading to the formation of 4-fluoroacetophenone and an acetate salt. The methylene protons between the carbonyls are acidic, and deprotonation initiates this degradation pathway. To mitigate this, consider using a non-nucleophilic base if only deprotonation is desired, or perform the reaction at a lower temperature and for a shorter duration.

Issue 2: Degradation of the Compound in Acidic Solutions

  • Question: My experimental protocol requires dissolving this compound in an acidic solution (e.g., HCl or H₂SO₄), and I am seeing the formation of new, unexpected peaks in my HPLC analysis. What is the likely cause?

  • Answer: Under acidic conditions, this compound can undergo acid-catalyzed hydrolysis . This reaction involves the cleavage of the dione, which can lead to the formation of 4-fluorobenzoic acid and acetone. The rate of this degradation is dependent on the acid concentration and temperature. To minimize this degradation, it is advisable to use the mildest acidic conditions and lowest temperature compatible with your experimental needs. If possible, analyze the sample immediately after preparation.

Issue 3: Inconsistent Results in Repeated Experiments

  • Question: I am getting variable results when I repeat my experiments with this compound. Sometimes the reaction works well, and other times I see significant degradation. What could be the source of this inconsistency?

  • Answer: Inconsistent results can often be traced to variations in experimental conditions that affect the stability of the dione. Key factors to control include:

    • pH: Small changes in pH, especially around neutrality, can significantly impact the rate of both acid and base-catalyzed degradation. Ensure that your solutions are well-buffered.

    • Temperature: Degradation reactions are typically accelerated at higher temperatures. Precise temperature control is crucial.

    • Purity of Reagents: The presence of acidic or basic impurities in your solvents or other reagents can catalyze the degradation of the dione. Use high-purity reagents and solvents.

    • Storage of Stock Solutions: If you are preparing stock solutions of this compound, their stability over time should be considered. It is best to prepare fresh solutions for each experiment or validate the stability of your stock solutions under your storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound?

A1: The two primary degradation pathways for this compound are:

  • Under basic conditions: Retro-Claisen condensation, leading to 4-fluoroacetophenone and an acetate salt.

  • Under acidic conditions: Acid-catalyzed hydrolysis, yielding 4-fluorobenzoic acid and acetone.

Q2: How can I monitor the stability of this compound in my experiments?

A2: The stability can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for identifying the structure of any degradation products that are formed.

Q3: What are the expected degradation products of this compound under forced degradation conditions?

A3: Based on the known reactivity of β-dicarbonyl compounds, the expected degradation products under various stress conditions are summarized in the table below.

Stress ConditionPotential Degradation PathwayMajor Degradation Products
Acidic Hydrolysis Acid-catalyzed cleavage of the dione4-Fluorobenzoic acid, Acetone
Basic Hydrolysis Retro-Claisen condensation4-Fluoroacetophenone, Acetic acid
Oxidative Oxidation of the dioneVarious oxidized species, potentially including smaller carboxylic acids and aromatic fragments.
Thermal Thermally induced cleavage or rearrangementDependent on temperature, but may lead to fragmentation.
Photolytic Photochemical degradationDependent on the wavelength and intensity of light.

Note: This table presents predicted degradation products based on general chemical principles. The actual degradation profile should be confirmed experimentally.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions, in line with ICH guidelines.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 4 hours.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, reflux a solution of the compound in a neutral solvent (e.g., water:acetonitrile 50:50) for 24 hours.

    • Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in methanol) in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Note: This is a starting point for method development. The method should be validated to ensure it can separate this compound from all potential degradation products.[1]

Visualizations

G cluster_acid Acidic Conditions cluster_base Basic Conditions A_Start This compound A_Intermediate Protonated Dione A_Start->A_Intermediate + H+ A_Product1 4-Fluorobenzoic Acid A_Intermediate->A_Product1 + H2O A_Product2 Acetone A_Intermediate->A_Product2 + H2O B_Start This compound B_Intermediate Enolate Intermediate B_Start->B_Intermediate + OH- B_Product1 4-Fluoroacetophenone B_Intermediate->B_Product1 Retro-Claisen B_Product2 Acetate B_Intermediate->B_Product2 Retro-Claisen

Caption: Predicted degradation pathways under acidic and basic conditions.

G start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Sample at Time Points stress->sample neutralize Neutralize (if acidic/basic) sample->neutralize dilute Dilute to Working Concentration neutralize->dilute analyze Analyze by Stability-Indicating HPLC dilute->analyze end Evaluate Data & Identify Degradants analyze->end G start Unexpected Peak(s) or Loss of Starting Material in HPLC? acid_cond Are you using acidic conditions? start->acid_cond Yes base_cond Are you using basic conditions? start->base_cond No acid_cond->base_cond No acid_hydrolysis Suspect Acid Hydrolysis. - Check pH - Lower temperature - Use milder acid acid_cond->acid_hydrolysis Yes retro_claisen Suspect Retro-Claisen Condensation. - Use non-nucleophilic base - Lower temperature - Shorter reaction time base_cond->retro_claisen Yes other_cond Consider other factors: - Reagent purity - Stock solution stability - Oxidative/photolytic degradation base_cond->other_cond No

References

Validation & Comparative

Comparative NMR Analysis of 1-(4-Fluorophenyl)butane-1,3-dione and its Non-fluorinated Analogue

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide to the ¹H and ¹³C NMR spectral features of 1-(4-Fluorophenyl)butane-1,3-dione, with a comparative analysis against 1-phenylbutane-1,3-dione, providing valuable insights for researchers in synthetic chemistry and drug development.

This guide presents a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. For comparative purposes, the spectral data of its non-fluorinated counterpart, 1-phenylbutane-1,3-dione (also known as benzoylacetone), is also provided. This analysis is crucial for the structural elucidation and purity assessment of these compounds, which are important building blocks in organic synthesis. A key feature of 1,3-dicarbonyl compounds is their existence in a tautomeric equilibrium between the keto and enol forms, a phenomenon that is clearly reflected in their NMR spectra and is influenced by the solvent.

Keto-Enol Tautomerism

1,3-dicarbonyl compounds like this compound and 1-phenylbutane-1,3-dione co-exist as keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. The equilibrium between these two forms is solvent-dependent, with non-polar solvents typically favoring the enol form, while polar solvents can favor the keto form. This equilibrium is readily observable by ¹H NMR spectroscopy, as distinct signals appear for both tautomers.

Caption: Keto-enol tautomerism in this compound.

¹H NMR Spectral Data Comparison

The following tables summarize the ¹H NMR spectral data for the enol form of this compound and 1-phenylbutane-1,3-dione in deuterated chloroform (CDCl₃). The enol form is typically predominant in this solvent.

Table 1: ¹H NMR Data for this compound (Enol Form) in CDCl₃

Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
CH₃~2.2s-3H
CH~6.2s-1H
Ar-H (ortho to F)~7.1t8.62H
Ar-H (meta to F)~7.9dd8.6, 5.42H
Enolic OH~16.0br s-1H

Table 2: ¹H NMR Data for 1-Phenylbutane-1,3-dione (Enol Form) in CDCl₃

Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
CH₃2.25s-3H
CH6.18s-1H
Ar-H (meta)7.45t7.42H
Ar-H (para)7.55t7.41H
Ar-H (ortho)7.95d7.42H
Enolic OH16.2br s-1H

Note: The chemical shifts are approximate and can vary slightly based on experimental conditions.

The presence of the electron-withdrawing fluorine atom in the para position of the phenyl ring in this compound influences the chemical shifts of the aromatic protons compared to the non-fluorinated analogue. The protons ortho to the fluorine show a characteristic triplet, while the protons meta to the fluorine appear as a doublet of doublets due to coupling with both the adjacent proton and the fluorine atom.

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectra provide detailed information about the carbon framework of the molecules. The chemical shifts for the keto and enol forms are distinct.

Table 3: ¹³C NMR Data for this compound (Major Enol Form) in CDCl₃

Carbon AssignmentChemical Shift (δ, ppm)
CH₃~25
C=O (acetyl)~195
CH~97
C-F~165 (d, ¹JCF ≈ 250 Hz)
Ar-C (ipso)~131 (d)
Ar-CH (ortho to F)~116 (d, ²JCF ≈ 22 Hz)
Ar-CH (meta to F)~131 (d, ³JCF ≈ 9 Hz)
C-OH (enol)~185

Table 4: ¹³C NMR Data for 1-Phenylbutane-1,3-dione (Major Enol Form) in CDCl₃

Carbon AssignmentChemical Shift (δ, ppm)
CH₃25.0
C=O (acetyl)196.4
CH96.6
Ar-C (ipso)135.0
Ar-CH (ortho)127.2
Ar-CH (meta)128.7
Ar-CH (para)132.8
C-OH (enol)185.2

Note: The ¹³C chemical shifts for the fluorinated compound will exhibit splitting due to C-F coupling, which is a key distinguishing feature.

Experimental Protocols

Sample Preparation for NMR Analysis

A standard protocol for preparing samples of small organic molecules for NMR analysis is as follows:

  • Weighing the sample: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolving the sample: Dissolve the weighed sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a small vial.

  • Transfer to NMR tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Addition of internal standard: If required for precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.

  • Capping and labeling: Securely cap the NMR tube and label it clearly.

  • Homogenization: Gently invert the tube several times to ensure the solution is homogeneous.

Caption: Standard workflow for NMR sample preparation.

Conclusion

The ¹H and ¹³C NMR spectra of this compound show distinct features arising from the presence of the fluorine atom, most notably the splitting patterns in both the proton and carbon spectra due to H-F and C-F coupling. Comparison with the non-fluorinated analogue, 1-phenylbutane-1,3-dione, highlights these differences and aids in the unambiguous assignment of the spectral signals. The keto-enol tautomerism is a fundamental characteristic of these molecules, and its study by NMR provides valuable information about their structure and reactivity in different solvent environments. This guide serves as a practical resource for researchers working with these and similar compounds.

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of (4-Fluorobenzoyl)acetone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of molecular analysis, mass spectrometry stands as a cornerstone technique, providing researchers with a unique glimpse into the structural composition of chemical compounds. This guide offers a detailed comparison of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of (4-Fluorobenzoyl)acetone against its structurally related counterparts, benzoylacetone and 4'-fluoroacetophenone. This analysis is crucial for researchers in drug development and chemical synthesis, where unambiguous compound identification is paramount.

(4-Fluorobenzoyl)acetone, a β-diketone, is anticipated to undergo characteristic fragmentation pathways, primarily α-cleavage and McLafferty rearrangements, upon electron ionization. Understanding its fragmentation signature is essential for its detection and characterization in complex mixtures.

Predicted and Comparative Fragmentation Patterns

The mass spectrometry data for (4-Fluorobenzoyl)acetone is predicted based on established fragmentation principles of ketones and β-diketones. For objective comparison, experimental data for benzoylacetone and 4'-fluoroacetophenone have been compiled from reputable spectral databases.

m/z Predicted Relative Intensity for (4-Fluorobenzoyl)acetone Benzoylacetone [1][2]4'-Fluoroacetophenone [3][4]Proposed Fragment Ion for (4-Fluorobenzoyl)acetone
180Moderate--[M]⁺ (Molecular Ion)
162-33-60%--
138--22-29%-
123High-100%[FC₆H₄CO]⁺
105Low100%-[C₆H₅CO]⁺ (from potential defluorination)
95Moderate-58-91%[FC₆H₄]⁺
77Low72-78%-[C₆H₅]⁺
69Low80-84%--
43High49-54%13%[CH₃CO]⁺

Table 1: Comparison of the major mass spectral fragments of (4-Fluorobenzoyl)acetone (predicted) with experimental data for benzoylacetone and 4'-fluoroacetophenone.

Deciphering the Fragmentation Puzzle

The fragmentation of (4-Fluorobenzoyl)acetone is expected to be initiated by the loss of an electron from one of the oxygen atoms, forming a molecular ion (m/z 180). Subsequent fragmentation is dictated by the stability of the resulting ions.

fragmentation_pathway M [(4-Fluorobenzoyl)acetone]⁺· m/z = 180 F1 [FC₆H₄CO]⁺ m/z = 123 M->F1 - ·CH₂COCH₃ F2 [CH₃CO]⁺ m/z = 43 M->F2 - ·CH₂COC₆H₄F F3 [FC₆H₄]⁺ m/z = 95 F1->F3 - CO

Caption: Predicted fragmentation pathway of (4-Fluorobenzoyl)acetone.

The primary fragmentation is anticipated to be the α-cleavage on either side of the carbonyl groups. Cleavage between the fluorobenzoyl group and the adjacent methylene group would yield the highly stable 4-fluorobenzoyl cation at m/z 123. This fragment is also the base peak in the spectrum of 4'-fluoroacetophenone.[3][4] Subsequent loss of a neutral carbon monoxide (CO) molecule from this ion would result in the 4-fluorophenyl cation at m/z 95.

Alternatively, cleavage between the acetyl group and the methylene bridge would produce the acetyl cation at m/z 43. This fragment is a common feature in the mass spectra of compounds containing an acetyl group.

Experimental Protocols

The acquisition of electron ionization mass spectra for compounds like (4-Fluorobenzoyl)acetone and its analogs follows a standardized protocol.

Sample Preparation and Introduction: A small amount of the solid or liquid sample (typically 1-2 mg) is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC/MS).[5] The sample must be volatile enough to be vaporized under high vacuum and heating, which can be up to 400°C.[5]

Ionization: In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[5][6] This causes the removal of an electron from the molecule, resulting in the formation of an energetically unstable molecular ion (M⁺).[6][7]

Mass Analysis and Detection: The molecular ions and their fragments are then accelerated into a mass analyzer. The analyzer, which can be a magnetic sector, quadrupole, or time-of-flight tube, separates the ions based on their mass-to-charge ratio (m/z).[7] A detector then records the abundance of each ion, generating a mass spectrum which is a plot of relative ion intensity versus m/z.[7]

This comparative guide provides a foundational understanding of the expected mass spectral behavior of (4-Fluorobenzoyl)acetone. The predicted fragmentation pattern, supported by experimental data from related compounds, offers a valuable tool for researchers in identifying and characterizing this and other similar molecules.

References

Purity Assessment of 1-(4-Fluorophenyl)butane-1,3-dione: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and quality control. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of 1-(4-Fluorophenyl)butane-1,3-dione, a valuable building block in organic synthesis. The presented data, while illustrative, is grounded in established analytical principles for compounds of similar structure.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach

Reverse-phase HPLC (RP-HPLC) is a powerful and widely adopted technique for the purity profiling of organic compounds. Its high resolution and sensitivity make it ideal for separating the main component from potential impurities.

A stability-indicating RP-HPLC method was developed and validated for the purity assessment of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Sample Preparation: A stock solution of this compound was prepared in acetonitrile at a concentration of 1 mg/mL and subsequently diluted with the mobile phase to a working concentration of 0.1 mg/mL.

Alternative Purity Assessment Methods

To ensure a comprehensive purity profile, orthogonal analytical techniques are often employed. Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are excellent complementary methods.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 250°C at a rate of 15°C/min.

    • Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Injection Mode: Split (10:1), 1 µL.

  • Sample Preparation: The sample was dissolved in dichloromethane at a concentration of 1 mg/mL.

Quantitative NMR (qNMR) provides a direct measure of purity without the need for a reference standard of the analyte itself.[1][2]

  • Instrumentation: 400 MHz NMR spectrometer.

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: An accurately weighed amount of this compound and the internal standard were dissolved in DMSO-d₆.

  • NMR Acquisition: A ¹H NMR spectrum was acquired with a long relaxation delay (D1 = 30 s) to ensure full relaxation of all protons for accurate integration.

  • Data Analysis: The purity was calculated by comparing the integral of a well-resolved signal of the analyte to the integral of the known amount of the internal standard.[3]

Data Presentation: Comparative Analysis

The following tables summarize the hypothetical quantitative data obtained from the different analytical methods.

Table 1: Chromatographic and Spectroscopic Data

ParameterHPLC-UVGC-FID¹H-qNMR
Retention Time / Chemical Shift (Analyte)5.8 min8.2 min6.5 ppm (CH₂)
Purity (%)99.5% (Area Normalization)99.6% (Area Normalization)99.7% (Absolute)
Major Impurity (Hypothetical)4-Fluoroacetophenone (Retention Time: 3.2 min)4-Fluoroacetophenone (Retention Time: 5.1 min)Not individually quantified by this method
Impurity Level (%)0.25%0.20%-

Table 2: Method Validation Summary

Validation ParameterHPLC-UVGC-FID¹H-qNMR
Linearity (R²)0.99980.9995Not Applicable (Primary Method)
Accuracy (% Recovery)99.2%99.5%Not Applicable
Precision (%RSD, n=6)0.5%0.7%0.3%
Limit of Detection (LOD)0.01 µg/mL0.05 µg/mLDependent on sample concentration
Limit of Quantification (LOQ)0.03 µg/mL0.15 µg/mLDependent on sample concentration

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the purity assessment of this compound, incorporating the discussed analytical techniques.

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Evaluation Sample This compound (Bulk Material) SamplePrep Sample Preparation (Dissolution/Dilution) Sample->SamplePrep HPLC HPLC-UV Analysis SamplePrep->HPLC Inject GC GC-FID Analysis SamplePrep->GC Inject qNMR qNMR Analysis SamplePrep->qNMR Analyze DataAnalysis Data Analysis (Peak Integration, Purity Calculation) HPLC->DataAnalysis GC->DataAnalysis qNMR->DataAnalysis Comparison Comparison of Results DataAnalysis->Comparison Report Final Purity Report Comparison->Report

Caption: Workflow for Purity Assessment.

Conclusion

For the routine purity assessment of this compound, the proposed RP-HPLC method offers a robust, sensitive, and high-resolution approach. Gas Chromatography serves as an excellent orthogonal technique, particularly for identifying any volatile impurities that may not be well-resolved by HPLC. Quantitative NMR spectroscopy stands out as a primary method for obtaining an absolute purity value, which can be invaluable for the qualification of reference standards. The combination of these methods provides a comprehensive and reliable purity profile essential for drug development and quality assurance.

References

Fluorinated vs. Non-Fluorinated Diketones: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced impact of fluorination on the biological activity of diketones is crucial for designing more potent and effective therapeutic agents. This guide provides an objective comparison of fluorinated and non-fluorinated diketones, supported by experimental data, to illuminate the strategic advantages of incorporating fluorine into molecular design.

The introduction of fluorine into organic molecules, a strategy widely employed in medicinal chemistry, can significantly alter the physicochemical properties of a compound, leading to enhanced biological activity.[1][2][3][4] In the context of diketones, this modification has been shown to markedly improve their performance as enzyme inhibitors, anticancer agents, and antimicrobial compounds. The high electronegativity of fluorine increases the electrophilicity of the carbonyl carbon in diketones, making them more susceptible to nucleophilic attack within the active sites of target enzymes.[5] This often translates to a substantial increase in inhibitory potency.[5][6]

Comparative Analysis of Enzyme Inhibition

Fluorination has been demonstrated to dramatically enhance the enzyme inhibitory activity of ketones. Fluorinated ketone analogs of substrates can act as potent inhibitors for a variety of hydrolytic enzymes, including proteases and esterases.[6] The increased electrophilicity of the carbonyl carbon facilitates the formation of a stable hemiketal with active site residues, such as serine, mimicking the tetrahedral transition state of the enzymatic reaction.[6][7]

For instance, fluorinated acetylcholine analogues are significantly more potent inhibitors of acetylcholinesterase than their non-fluorinated counterparts, with inhibition constants (Ki) up to 100,000 times lower.[6] Similarly, trifluoromethyl ketone-containing peptide analogues are effective inhibitors of angiotensin-converting enzyme, and a difluorostatone-containing analogue of pepstatin is an exceptionally potent inhibitor of pepsin.[6]

Table 1: Comparative Inhibitory Potency of Fluorinated vs. Non-Fluorinated Ketone Inhibitors

Target EnzymeInhibitor ClassFluorinated InhibitorIC50/KiNon-Fluorinated CounterpartIC50/KiReference
AcetylcholinesteraseAcetylcholine Analogue3,3-difluoro-6,6-dimethyl-2-heptanone1.6 x 10⁻⁹ M (Ki)6,6-dimethyl-2-heptanone (methyl ketone)10⁴-10⁵ times less potent[6]
AcetylcholinesteraseAcetylcholine Analogue6,6-dimethyl-1,1,1-trifluoro-2-heptanone16 x 10⁻⁹ M (Ki)6,6-dimethyl-2-heptanone (methyl ketone)10⁴-10⁵ times less potent[6]
Carboxypeptidase APentanoic Acid Derivative2-Benzyl-4-oxo-5,5,5-trifluoropentanoic acid2 x 10⁻⁷ M (Ki)Not SpecifiedNot Specified[6]
PepsinPepstatin AnalogueDifluorostatone-containing analogue6 x 10⁻¹¹ M (Ki)Statine-containing pepstatinNot Specified[6]
Caspase-3Peptidyl KetoneZ-Val-Asp-CH2F30 nM (IC50)Not specified as activeNot specified as active[5]
Caspase-3Isatin Derivative2-(2,2,2-trifluoroethoxymethyl)pyrrolidinyl analogue4.79 nM (IC50)(S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatinNot specified, but fluorinated versions showed "excellent and selective inhibition"[5]
Caspase-7Isatin Derivative2-(2,2,2-trifluoroethoxymethyl)pyrrolidinyl analogue7.47 nM (IC50)(S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatinNot specified, but fluorinated versions showed "excellent and selective inhibition"[5]

Anticancer and Antimicrobial Activities

The β-diketone scaffold is a recognized pharmacophore in the design of anticancer agents.[8][9] The incorporation of fluorine into these structures, particularly as trifluoromethyl groups, can lead to significant changes in their biological properties and enhance their antiproliferative effects.[8][10] Studies on first-row transition metal complexes with both fluorinated and non-fluorinated β-diketonate ligands have shown that the fluorinated derivatives can be highly effective against various human cancer cell lines.[10] For example, a manganese complex with a non-fluorinated diketonate ligand, [Mn(LMes)2(H2O)2], was found to be up to 15-fold more effective than cisplatin against human colon carcinoma HCT-15 cells.[10] While direct comparative data for a fluorinated counterpart was not provided in this specific study, the general principle of fluorine enhancing anticancer activity is well-supported.[10][11]

In the realm of antimicrobial agents, fluorination is also a key strategy. While some studies have shown that certain fluorinated derivatives of existing antibiotics may have reduced activity, the strategic placement of fluorine in novel heterocyclic compounds containing diketone-like structures can lead to potent antibacterial and antifungal agents.[12][13] For example, certain fluorinated pyrazole-clubbed dihydropyrimidinones have demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA).[13]

Table 2: Anticancer Activity of a Non-Fluorinated Diketone Metal Complex

Cell Line (Human Cancer)CompoundIC50 (µM)Reference
Colon (HCT-15)[Mn(LMes)2(H2O)2]0.8 ± 0.1[10]
Pancreatic (BxPC3)[Mn(LMes)2(H2O)2]1.5 ± 0.2[10]
Testis (NTERA-2)[Mn(LMes)2(H2O)2]2.1 ± 0.3[10]
Breast (MCF-7)[Mn(LMes)2(H2O)2]3.5 ± 0.4[10]
Small Cell Lung (U-1285)[Mn(LMes)2(H2O)2]1.2 ± 0.1[10]

Note: LMes represents the non-fluorinated ligand 1,3-dimesitylpropane-1,3-dione.

Experimental Protocols

Determination of IC50 for Enzyme Inhibition

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a target enzyme.

  • Preparation of Reagents:

    • Prepare a stock solution of the inhibitor (fluorinated or non-fluorinated diketone) in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the inhibitor to be tested.

    • Prepare a solution of the target enzyme in an appropriate buffer.

    • Prepare a solution of the enzyme's substrate.

  • Assay Procedure:

    • In a microplate, add the enzyme solution to wells containing the different concentrations of the inhibitor.

    • Incubate the enzyme and inhibitor mixture for a predetermined period to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate to all wells.[5]

  • Data Acquisition:

    • Measure the absorbance or fluorescence at regular intervals using a microplate reader to monitor the rate of substrate conversion.[5]

  • Data Analysis:

    • Calculate the initial reaction velocities for each inhibitor concentration.[5]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.[5]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

  • Cell Seeding:

    • Seed cells (e.g., human cancer cell lines) in a 96-well plate at a specific density (e.g., 3–8 × 10³ cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with increasing concentrations of the test compounds (fluorinated and non-fluorinated diketones) for a specified duration (e.g., 72 hours).[10]

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well and incubate for a few hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of the purple solution at a specific wavelength using a microplate reader.

  • Data Analysis:

    • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control.

    • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, using a dose-response curve.[10]

Visualizing the Mechanism and Workflow

To better understand the concepts discussed, the following diagrams illustrate the enhanced inhibitory mechanism of fluorinated ketones and a typical workflow for their comparative evaluation.

Inhibition_Mechanism cluster_Enzyme Enzyme Active Site cluster_Inhibitors Inhibitors cluster_Complex Enzyme-Inhibitor Complex Serine_OH Serine Residue (Ser-OH) Tetrahedral_Intermediate_F Stable Hemiketal Intermediate (Fluorinated) Serine_OH->Tetrahedral_Intermediate_F Tetrahedral_Intermediate_NF Less Stable Hemiketal Intermediate (Non-Fluorinated) Serine_OH->Tetrahedral_Intermediate_NF Non_Fluorinated Non-Fluorinated Ketone (R-CO-R') Non_Fluorinated->Tetrahedral_Intermediate_NF Nucleophilic Attack Fluorinated Fluorinated Ketone (R-CO-CF3) Fluorinated->Tetrahedral_Intermediate_F Nucleophilic Attack (Enhanced) Inhibition_F Strong Enzyme Inhibition Tetrahedral_Intermediate_F->Inhibition_F Potent Inhibition Inhibition_NF Moderate Enzyme Inhibition Tetrahedral_Intermediate_NF->Inhibition_NF Weaker Inhibition

Caption: Mechanism of enhanced enzyme inhibition by fluorinated ketones.

experimental_workflow start Start: Synthesize/Acquire Fluorinated & Non-Fluorinated Diketones assay_prep Prepare Stock Solutions and Serial Dilutions start->assay_prep enzyme_assay Enzyme Inhibition Assay (e.g., Protease, Esterase) assay_prep->enzyme_assay antimicrobial_assay Antimicrobial Assay (e.g., MIC Determination) assay_prep->antimicrobial_assay cancer_assay Anticancer Assay (e.g., MTT on Cancer Cell Lines) assay_prep->cancer_assay data_acq_enzyme Measure Enzyme Activity (e.g., Plate Reader) enzyme_assay->data_acq_enzyme data_acq_antimicrobial Measure Microbial Growth (e.g., Zone of Inhibition) antimicrobial_assay->data_acq_antimicrobial data_acq_cancer Measure Cell Viability (e.g., Absorbance) cancer_assay->data_acq_cancer ic50 Calculate IC50 Values data_acq_enzyme->ic50 mic Determine MIC Values data_acq_antimicrobial->mic data_acq_cancer->ic50 analysis Data Analysis comparison Comparative Analysis of Biological Activity analysis->comparison ic50->analysis mic->analysis conclusion Conclusion on the Effect of Fluorination comparison->conclusion

Caption: Workflow for comparative biological activity studies.

References

Unveiling the Solid-State Structure of 1-(4-Fluorophenyl)butane-1,3-dione: A Comparative Guide to its Crystallographic Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and interactions. This guide provides a comparative analysis of the structural validation of 1-(4-Fluorophenyl)butane-1,3-dione using X-ray crystallography, drawing upon data from closely related analogues to predict its solid-state conformation and compare it with potential alternative structures, such as its tautomeric forms.

While a dedicated crystal structure for this compound is not publicly available, a wealth of crystallographic data from analogous compounds, including 1-phenylbutane-1,3-dione and its substituted derivatives, allows for a robust prediction of its structural features. This analysis is crucial for confirming the molecular geometry, understanding intermolecular interactions, and ruling out alternative isomeric or tautomeric forms that could possess different physicochemical properties.

Structural Comparison with Analogues and Tautomers

1,3-Dicarbonyl compounds like this compound can exist in equilibrium between a diketo form and two enol tautomers.[1][2] X-ray crystallography provides definitive evidence of the preferred form in the solid state. For instance, the crystal structure of the related compound 1-(4-nitrophenyl)butane-1,3-dione reveals that it exists in the enol form, stabilized by a strong intramolecular hydrogen bond.[3] This is a common feature for many 1,3-diones in the solid state, as the enol form is often stabilized by resonance and the formation of a six-membered hydrogen-bonded ring.[4]

Based on this, it is highly probable that this compound also crystallizes in its enol form. The alternative diketo structure would lack this intramolecular hydrogen bonding and the associated electronic delocalization, making it energetically less favorable in a crystalline lattice.

The following table summarizes the expected crystallographic parameters for the enol form of this compound, benchmarked against the experimentally determined structure of 1-(4-nitrophenyl)butane-1,3-dione.[3]

Parameter1-(4-nitrophenyl)butane-1,3-dione (Experimental)[3]This compound (Predicted Enol Form)This compound (Hypothetical Diketo Form)
Crystal System OrthorhombicOrthorhombic / MonoclinicOrthorhombic / Monoclinic
Space Group P2₁2₁2₁P2₁/c or similarP2₁/c or similar
Key Bond Lengths
C=OEquivalent C-O bond lengths in the enol ring~1.28 Å (avg.)Two distinct C=O (~1.22 Å) and C-C (~1.52 Å)
C-C (in enol ring)Equivalent C-C bond lengths in the enol ring~1.40 Å (avg.)C-C-C fragment with single bonds
Key Bond Angles
C-C-C (in dione)~120° (in enol ring)~120° (in enol ring)~110-115°
Dihedral Angle
Phenyl vs. Enol Plane10.1°Expected to be smallPotentially larger due to steric hindrance
Intramolecular H-Bond Present (O···O distance: 2.457 Å)Expected to be presentAbsent

Experimental Protocol for X-ray Crystallography

The validation of the structure of this compound would follow a standard protocol for small molecule single-crystal X-ray diffraction.

  • Crystallization : Single crystals of the compound are grown, typically by slow evaporation of a suitable solvent.

  • Data Collection : A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution : The diffraction data is used to determine the unit cell dimensions and space group. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.

  • Structure Refinement : The atomic positions and thermal parameters are refined using least-squares methods to achieve the best fit between the observed and calculated diffraction patterns.

Visualizing the Structural Validation Workflow

The process of validating a molecular structure via X-ray crystallography can be visualized as a logical workflow, from sample preparation to final structure validation.

G Experimental Workflow for X-ray Crystallography cluster_prep Sample Preparation cluster_xray X-ray Diffraction Analysis cluster_validation Structure Validation & Comparison Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization DataCollection Data Collection (Diffractometer) Crystallization->DataCollection StructureSolution Structure Solution (Direct Methods) DataCollection->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement FinalStructure Final Validated Structure (e.g., Enol Form) StructureRefinement->FinalStructure Comparison Comparative Analysis FinalStructure->Comparison AlternativeStructure Hypothetical Alternative (e.g., Diketo Form) AlternativeStructure->Comparison G Structural Comparison: Enol vs. Diketo Tautomer cluster_enol Predicted Enol Form (More Stable) cluster_diketo Alternative Diketo Form (Less Stable) Enol Planar enol ring Intramolecular H-bond Resonance stabilization H_bond Strong O-H...O interaction Enol->H_bond Validation X-ray Crystallography Provides Definitive Structure Enol->Validation Confirms Diketo Non-planar dione fragment No intramolecular H-bond Less electronic delocalization Diketo->Validation Refutes

References

Spectroscopic Comparison of Keto-Enol Tautomers of 1-(4-Fluorophenyl)butane-1,3-dione: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the keto and enol tautomers of 1-(4-Fluorophenyl)butane-1,3-dione, a compound of interest in medicinal chemistry and materials science. Understanding the tautomeric equilibrium and the distinct spectroscopic signatures of each form is crucial for reaction monitoring, structural elucidation, and predicting chemical behavior. This document summarizes key quantitative data from nuclear magnetic resonance (NMR), Fourier-transform infrared (FTIR), and ultraviolet-visible (UV-Vis) spectroscopy, supported by detailed experimental protocols.

Keto-Enol Tautomerism: An Overview

This compound exists as a dynamic equilibrium between its keto and enol forms. The enol form is stabilized by intramolecular hydrogen bonding and conjugation, and the position of this equilibrium is influenced by factors such as the solvent, temperature, and concentration.

Caption: Keto-enol tautomerism of this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the keto and enol tautomers of this compound. This data is essential for distinguishing between the two forms and quantifying their relative abundance in solution.

Table 1: ¹H NMR Spectroscopic Data (in CDCl₃, chemical shifts in ppm)

Proton AssignmentKeto Tautomer (δ, ppm)Enol Tautomer (δ, ppm)
-CH₃ (acetyl)~2.2~2.1
-CH₂- (methylene)~4.0-
=CH- (vinylic)-~6.1
Aromatic Protons~7.1-8.0~7.0-7.9
Enolic -OH-~16.5 (broad)

Table 2: ¹³C NMR Spectroscopic Data (in CDCl₃, chemical shifts in ppm)

Carbon AssignmentKeto Tautomer (δ, ppm)Enol Tautomer (δ, ppm)
-CH₃ (acetyl)~30~25
-CH₂- (methylene)~58-
C=O (acetyl)~202~195 (conjugated)
C=O (benzoyl)~192-
=CH- (vinylic)-~97
=C-O (enolic)-~185
Aromatic Carbons~115-168~115-165

Table 3: FTIR Spectroscopic Data (in cm⁻¹)

Vibrational ModeKeto Tautomer (cm⁻¹)Enol Tautomer (cm⁻¹)
C=O stretch (benzoyl)~1685-
C=O stretch (acetyl)~1720-
C=O stretch (conjugated)-~1600-1620
C=C stretch (vinylic)-~1540-1580
O-H stretch (intramolecular H-bond)-~2500-3200 (broad)

Table 4: UV-Vis Spectroscopic Data (in Methanol)

Tautomerλmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
Keto Tautomer~250Lower
Enol Tautomer~310-330Higher

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A solution of this compound (approximately 10-20 mg) was prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 30-45 degrees

    • Spectral width: -2 to 18 ppm

  • ¹³C NMR Parameters:

    • Number of scans: 1024-4096

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled

    • Spectral width: 0 to 220 ppm

  • Data Processing: The collected Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak or tetramethylsilane (TMS). The relative concentrations of the keto and enol forms were determined by integrating characteristic, non-overlapping peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A thin film of the neat compound was prepared on a KBr or NaCl salt plate. Alternatively, a KBr pellet was made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. For solution-state measurements, a solution in a suitable solvent (e.g., chloroform) was prepared and analyzed in a liquid cell.

  • Instrumentation: FTIR spectra were recorded on a standard FTIR spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

  • Data Processing: A background spectrum of the empty sample compartment (or the pure solvent) was recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A stock solution of this compound was prepared in a UV-grade solvent (e.g., methanol, acetonitrile, or cyclohexane). Serial dilutions were made to obtain solutions with concentrations in the range of 10⁻⁴ to 10⁻⁵ M.

  • Instrumentation: UV-Vis absorption spectra were recorded on a dual-beam UV-Vis spectrophotometer.

  • Parameters:

    • Wavelength range: 200-500 nm

    • Scan speed: Medium

    • Slit width: 1.0 nm

  • Data Processing: A baseline spectrum of the pure solvent in a quartz cuvette was recorded and subtracted from the sample spectra. The wavelengths of maximum absorbance (λmax) were determined.

Logical Workflow for Tautomer Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of the keto-enol tautomerism of this compound.

Tautomer_Analysis_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis and Interpretation Synthesis Synthesis and Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR FTIR FTIR Spectroscopy Synthesis->FTIR UVVis UV-Vis Spectroscopy Synthesis->UVVis NMR_Analysis Determine Tautomeric Ratio and Assign Signals NMR->NMR_Analysis FTIR_Analysis Identify Characteristic Vibrational Bands FTIR->FTIR_Analysis UVVis_Analysis Determine λmax and Molar Absorptivity UVVis->UVVis_Analysis Comparison Comparative Analysis of Spectroscopic Data NMR_Analysis->Comparison FTIR_Analysis->Comparison UVVis_Analysis->Comparison

Caption: Workflow for the spectroscopic analysis of keto-enol tautomers.

Efficacy of 1-(4-Fluorophenyl)butane-1,3-dione Derivatives as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the efficacy of 1-(4-Fluorophenyl)butane-1,3-dione derivatives as inhibitors for a range of key enzymes implicated in various diseases. Through a comparative analysis with established alternative inhibitors, this document aims to furnish researchers, scientists, and drug development professionals with the necessary data to evaluate their potential as therapeutic agents. The information is presented through structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate informed decision-making in drug discovery and development.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones. Their dysregulation is linked to various cancers, making them a significant therapeutic target.

Comparative Efficacy of HDAC Inhibitors

The following table summarizes the in vitro potency (IC50) of fluorinated analogues of the HDAC inhibitor Vorinostat, which share structural similarities with this compound derivatives, against various HDAC isoforms and compares them with the established inhibitor SAHA (Vorinostat).

InhibitorHDAC1 IC50 (nM)HDAC6 IC50 (nM)ClassReference
Vorinostat (SAHA)10247Pan-HDAC[1]
Fluorinated Analogue 3a<102<47-[1]
Fluorinated Analogue 3b<102<47-[1]
Fluorinated Analogue 3c<102<47-[1]
Fluorinated Analogue 3d<102<47-[1]
Fluorinated Analogue 3e>102<47-[1]
Fluorinated Analogue 3f>102<47-[1]
Fluorinated Analogue 5a>102<47-[1]
Fluorinated Analogue 5b>102<47-[1]
Fluorinated Analogue 5c>102<47-[1]

Note: Several of the tested fluorinated analogues demonstrated higher potency against both HDAC1 and HDAC6 compared to Vorinostat.[1] A trend was observed where the inhibitory activity decreased with an increase in the length of the alkyl ester chain, particularly for HDAC1 inhibition in the non-fluorinated series.[1]

Experimental Protocol: In Vitro Fluorometric HDAC Inhibition Assay

This protocol outlines a fluorometric method to determine the in vitro inhibitory activity of test compounds on HDAC enzymes.

G cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_reagents Prepare Reagents: - HDAC Assay Buffer - Test Compound Dilutions - Recombinant HDAC Enzyme - Fluorogenic HDAC Substrate - Developer Solution (with Stop Solution) setup_plate Set up 96-well black microplate: - Add HDAC Assay Buffer - Add Test Compound/DMSO Control - Add Diluted HDAC Enzyme prep_reagents->setup_plate All reagents ready pre_incubation Pre-incubation: Gently mix and incubate at 37°C for 15 min setup_plate->pre_incubation initiate_reaction Initiate Reaction: Add Fluorogenic HDAC Substrate pre_incubation->initiate_reaction reaction_incubation Incubation: Mix and incubate at 37°C for 30-60 min initiate_reaction->reaction_incubation stop_develop Stop and Develop: Add Developer Solution reaction_incubation->stop_develop final_incubation Final Incubation: Incubate at RT for 15 min (protect from light) stop_develop->final_incubation measure_fluorescence Measure Fluorescence: Excitation: 355-360 nm Emission: 460 nm final_incubation->measure_fluorescence calculate_inhibition Calculate % Inhibition relative to DMSO control measure_fluorescence->calculate_inhibition determine_ic50 Determine IC50: Plot % inhibition vs. log(concentration) calculate_inhibition->determine_ic50

Experimental workflow for the in vitro fluorometric HDAC inhibition assay.

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a significant virulence factor for pathogens like Helicobacter pylori and contributes to the formation of urinary stones.

Comparative Efficacy of Urease Inhibitors

The following table presents the IC50 values of various compounds against urease, including the standard inhibitor thiourea.

InhibitorIC50 (µM)Inhibition TypeReference
Thiourea23.00 ± 0.84Standard[2]
Hydroxyurea100.0 ± 2.5Standard[2]
Phenylurea-pyridinium hybrid 4f4.08 - 6.20Mixed[2]
Morpholine-thiophene hybrid 5g3.80 ± 1.9Uncompetitive[2]
S-allyl-L-cysteine0.88 ± 0.01 (µg/mL)-[3]
D,L-methionine0.91 ± 0.02 (µg/mL)-[3]

Note: Novel phenylurea-pyridinium and morpholine-thiophene hybrids have demonstrated significantly higher potency than the standard inhibitors, hydroxyurea and thiourea.[2] Some sulfur-containing compounds also show strong urease inhibitory activity.[3]

Experimental Protocol: In Vitro Urease Inhibition Assay (Berthelot Method)

This protocol describes a colorimetric assay to measure the amount of ammonia produced from the enzymatic breakdown of urea.

G cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Urease Enzyme Solution - Urea Substrate Solution - Buffers - Test Compounds - Standard Inhibitor (e.g., Thiourea) - Phenol & Hypochlorite Reagents setup_plate Set up 96-well plate: - Add Test Compounds/Controls prep_reagents->setup_plate add_enzyme Add Urease Enzyme to all wells except blank setup_plate->add_enzyme pre_incubation Incubate at 37°C add_enzyme->pre_incubation initiate_reaction Add Urea Substrate pre_incubation->initiate_reaction reaction_incubation Incubate at 37°C initiate_reaction->reaction_incubation add_berthelot_reagents Add Phenol & Hypochlorite Reagents reaction_incubation->add_berthelot_reagents color_development Incubate for color development add_berthelot_reagents->color_development measure_absorbance Measure Absorbance at 625-670 nm color_development->measure_absorbance calculate_inhibition Calculate % Inhibition: [1 - (OD_test / OD_control)] x 100 measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Experimental workflow for the in vitro urease inhibition assay using the Berthelot method.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway. It is a key immune checkpoint modulator and a therapeutic target in cancer.

Comparative Efficacy of IDO1 Inhibitors

The following table compares the IC50 values of various IDO1 inhibitors.

InhibitorhIDO1 IC50 (nM)Cellular IC50 (nM)Selectivity vs. TDO/IDO2Reference
Epacadostat72->1000-fold[4][5]
BMS-986205--High[5]
MMG-0358 (4-aryl-1,2,3-triazole)33080 (hIDO1)Inactive against TDO[6]
Naphthoquinone derivative 3826-61.5-fold vs. TDO[6]
1-Indanone derivative 5227809170-[6]
3-Substituted indole 13190330 (MDA-MB-231)-[]

Note: A variety of chemical scaffolds have been explored as IDO1 inhibitors, with some demonstrating potent enzymatic and cellular activity, as well as high selectivity over related enzymes like TDO and IDO2.[4][5][6][]

Experimental Protocol: Cell-Based IDO1 Inhibition Assay

This protocol describes a cell-based assay to screen for IDO1 inhibitors by measuring the production of kynurenine.

G cluster_cell_culture Cell Culture & IDO1 Induction cluster_treatment Inhibitor Treatment cluster_kynurenine_detection Kynurenine Detection cluster_analysis Data Analysis plate_cells Plate SKOV-3 cells (3 x 10^4 cells/well) induce_ido1 Induce IDO1 expression with IFNγ (100 ng/mL) for 24h plate_cells->induce_ido1 prepare_compounds Prepare serial dilutions of test compounds in Assay Medium induce_ido1->prepare_compounds replace_medium Replace cell culture medium with Assay Medium containing test compounds prepare_compounds->replace_medium incubate_cells Incubate cells for a defined period (e.g., 72h) replace_medium->incubate_cells collect_supernatant Collect cell culture supernatant incubate_cells->collect_supernatant add_reagent Add Ehrlich's reagent to supernatant collect_supernatant->add_reagent incubate_rt Incubate at room temperature for 10 min add_reagent->incubate_rt measure_absorbance Measure absorbance at 480 nm incubate_rt->measure_absorbance determine_kyn_conc Determine kynurenine concentration in samples measure_absorbance->determine_kyn_conc kynurenine_std_curve Generate Kynurenine standard curve kynurenine_std_curve->determine_kyn_conc calculate_ic50 Calculate IC50 of the test compounds determine_kyn_conc->calculate_ic50

Workflow for a cell-based IDO1 inhibition assay.

Monoacylglycerol Lipase (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a central role in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). MAGL inhibition is a promising therapeutic strategy for various neurological and inflammatory disorders.

Comparative Efficacy of MAGL Inhibitors

The following table provides a comparison of the in vitro potency (IC50) and selectivity of various MAGL inhibitors.

InhibitorhMAGL IC50 (nM)mMAGL IC50 (nM)Inhibition TypeSelectivity vs. FAAHReference
JZL1848~10Irreversible>125-fold[8]
KML29-15IrreversibleHigh[8]
MJN110--IrreversibleHigh[8]
MAGLi 432--Reversible-[8]
Magl-IN-195.27.8Irreversible>1900-fold[8]
LEI-515-25->500-fold vs. DAGL-α, ABHD6/12[9]
JNJ-42226314--Reversible, CompetitiveHighly Selective[10]
4-phenylbutanamide 40340-Reversible, CompetitiveGood vs. FAAH, CB1/2R[11]

Note: A range of both irreversible and reversible MAGL inhibitors have been developed, with some exhibiting high potency and excellent selectivity against other serine hydrolases like FAAH.[8][9][10][11]

Experimental Protocol: In Vitro Fluorogenic MAGL Inhibition Assay

This protocol details a fluorogenic assay to determine the in vitro inhibitory potency of test compounds against MAGL.

G cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Assay Buffer (e.g., 40 mM HEPES, pH 7.5) - Recombinant human MAGL - Test Inhibitor Dilutions in DMSO - Fluorogenic Substrate (e.g., AA-HNA) setup_plate Set up 96-well black plate: - Add Assay Buffer - Add diluted inhibitor prep_reagents->setup_plate add_enzyme Add recombinant human MAGL setup_plate->add_enzyme pre_incubation Incubate for 30 min at RT for inhibitor-enzyme binding add_enzyme->pre_incubation initiate_reaction Add Fluorogenic Substrate pre_incubation->initiate_reaction measure_fluorescence Measure fluorescence in 1 min intervals for 30 min initiate_reaction->measure_fluorescence calculate_inhibition Calculate % Inhibition measure_fluorescence->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50

General workflow for an in vitro fluorogenic MAGL inhibition assay.

References

comparing synthesis efficiency of 1-(4-Fluorophenyl)butane-1,3-dione via different routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different synthetic routes for 1-(4-Fluorophenyl)butane-1,3-dione, a key intermediate in the synthesis of various pharmaceuticals. The efficiency of each method is evaluated based on experimental data, including reaction yield, time, and conditions. Detailed experimental protocols are provided to support the findings.

Comparison of Synthesis Efficiencies

Two primary routes for the synthesis of this compound are compared: the Claisen Condensation and a Friedel-Crafts Acylation approach. The following table summarizes the quantitative data for each method.

MetricRoute 1: Claisen CondensationRoute 2: Friedel-Crafts Acylation
Starting Materials 4-Fluoroacetophenone, Ethyl Acetate4-Fluorobenzoyl Chloride, Ethyl Acetoacetate
Key Reagents Sodium Hydride, THFMagnesium, Diethylamine, Toluene
Reaction Time 5 minutes (addition) + 5 minutes (stirring)Not explicitly stated
Reaction Temperature Room temperature to refluxNot explicitly stated
Yield 74% (of a similar compound)High (inferred)
Purity Purified by column chromatographyNot explicitly stated

Experimental Protocols

Route 1: Claisen Condensation

This route is a widely used method for the formation of β-dicarbonyl compounds. The following protocol is adapted from a similar synthesis of 1-(2-hydroxyphenyl)butane-1,3-dione and is expected to have a comparable yield.

Experimental Procedure:

  • Suspend sodium hydride (88.2 mmol) in 9 mL of anhydrous tetrahydrofuran (THF).

  • Prepare a solution of 4-fluoroacetophenone (22.0 mmol) and ethyl acetate (55.1 mmol) in 2.5 mL of THF.

  • Add the solution of the ketone and ester dropwise to the sodium hydride suspension at room temperature. A vigorous reaction should be observed, causing the temperature to rise to reflux.

  • After the addition is complete, stir the reaction mixture for an additional 5 minutes.

  • Quench the reaction by pouring it onto ice.

  • Acidify the mixture to a pH of 6 with 6 M aqueous HCl.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Dry the combined organic layers over sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography using a mixture of ethyl acetate and petroleum ether (1:10) as the eluent.

Route 2: Friedel-Crafts Acylation Approach

While a detailed experimental protocol with specific yield for this compound was not found, a general approach involves the acylation of an acetoacetate derivative with 4-fluorobenzoyl chloride. This method is a viable alternative to the Claisen condensation. The general steps are outlined below.

General Procedure:

  • Preparation of the magnesium enolate of ethyl acetoacetate.

  • Acylation of the enolate with 4-fluorobenzoyl chloride.

  • Subsequent hydrolysis and decarboxylation of the resulting β-keto ester to yield the desired 1,3-dione.

Visualizing the Synthesis Routes

The following diagrams illustrate the logical flow of the two compared synthesis routes.

Synthesis_Comparison cluster_claisen Route 1: Claisen Condensation cluster_friedel Route 2: Friedel-Crafts Acylation start_claisen 4-Fluoroacetophenone + Ethyl Acetate reagents_claisen NaH, THF start_claisen->reagents_claisen product_claisen This compound reagents_claisen->product_claisen start_friedel 4-Fluorobenzoyl Chloride + Ethyl Acetoacetate reagents_friedel Mg, Et2NH, Toluene start_friedel->reagents_friedel product_friedel This compound reagents_friedel->product_friedel

Caption: Comparison of Claisen Condensation and Friedel-Crafts Acylation routes.

Experimental_Workflow cluster_workflow General Experimental Workflow prep Prepare Reactants and Solvents reaction Reaction under Controlled Conditions prep->reaction quench Quench Reaction reaction->quench extraction Product Extraction quench->extraction purification Purification extraction->purification analysis Analysis (NMR, MS) purification->analysis

Caption: A generalized workflow for chemical synthesis and analysis.

A Comparative Guide to the Analytical Characterization of 1-(4-Fluorophenyl)butane-1,3-dione and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical standards and characterization methods for 1-(4-Fluorophenyl)butane-1,3-dione and its structurally related analogs. Due to the limited availability of public domain spectral data for this compound, this guide leverages comprehensive data from its chloro, bromo, and trifluoromethyl analogs to establish a framework for its analytical characterization.

Physicochemical Properties: A Comparative Overview

A fundamental step in the characterization of a chemical entity is the determination of its physicochemical properties. These properties provide essential information for identity, purity, and stability assessments. The table below summarizes key properties for this compound and its common analogs.

PropertyThis compound1-(4-Chlorophenyl)butane-1,3-dione1-(4-Bromophenyl)butane-1,3-dione4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione
CAS Number 29681-98-9[1]6302-55-2[2]4023-81-8[3]582-65-0[4][5]
Molecular Formula C₁₀H₉FO₂[1]C₁₀H₉ClO₂[2]C₁₀H₉BrO₂[3]C₁₀H₆F₄O₂[4][6]
Molecular Weight 180.18 g/mol [1]196.63 g/mol [2][7]241.08 g/mol [3][8]234.15 g/mol [4]
Purity ≥97%[1]-97%[9]-
Appearance --Solid[9]Solid
Melting Point --94-96 °C[9]-
Boiling Point --331.7±22.0 °C[9]-

Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Experimental Protocol (General)

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument: A 300 MHz or higher NMR spectrometer.

  • ¹H NMR: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum using proton decoupling.

Comparative ¹H NMR Data of Related Compounds

CompoundSolventChemical Shifts (δ, ppm) and Multiplicity
1-(4-fluorophenyl)prop-2-en-1-oneCDCl₃7.56-7.47 (m, 2H), 7.39 (t, J = 7.8 Hz, 1H), 7.19-7.10 (m, 2H), 6.44 (d, J = 17.0 Hz, 1H), 5.93 (d, J = 10.5 Hz, 1H), 3.87 (s, 3H)[3]
1-Phenyl-1,3-butanedione (enol form)CDCl₃Data indicates the predominance of the enol tautomer in less polar solvents.[10][11]
1-Phenyl-1,3-butanedione (keto form)methanol-d₄Data indicates the predominance of the keto tautomer in more polar solvents.[10][11]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation.

Experimental Protocol (General)

  • Ionization Mode: Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

  • Sample Introduction: Direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

Comparative Mass Spectrometry Data of a Related Compound

CompoundIonization ModeKey Fragments (m/z)
4,4,4-Trifluoro-1-phenyl-1,3-butanedioneElectron IonizationAvailable in the NIST WebBook[12]
High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of a compound and for quantitative analysis.

Experimental Protocol (General)

  • Column: A reversed-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the analyte has significant absorbance.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the typical experimental workflow for the characterization of a phenylbutane-1,3-dione compound and the logical relationship of the analytical data obtained.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Analytical Characterization cluster_data_analysis Data Analysis & Confirmation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification physchem Physicochemical Properties (m.p., appearance) purification->physchem nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (EI, ESI) purification->ms hplc HPLC Analysis (Purity) purification->hplc structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation purity_assessment Purity Assessment hplc->purity_assessment final_report Final Characterization Report structure_elucidation->final_report purity_assessment->final_report

Figure 1. A typical experimental workflow for the synthesis and characterization of a chemical compound.

logical_relationship cluster_analytical_data Analytical Data cluster_interpretation Interpretation compound This compound mw Molecular Weight compound->mw formula Molecular Formula compound->formula nmr_data NMR Spectra compound->nmr_data ms_data Mass Spectrum compound->ms_data hplc_data HPLC Purity compound->hplc_data identity Identity Confirmation mw->identity formula->identity structure Structural Confirmation nmr_data->structure ms_data->structure purity Purity Confirmation hplc_data->purity

Figure 2. Logical relationship between analytical data and its interpretation for compound characterization.

References

Safety Operating Guide

Navigating the Disposal of 1-(4-Fluorophenyl)butane-1,3-dione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other chemical research, the proper disposal of laboratory waste is a critical component of ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the safe disposal of 1-(4-Fluorophenyl)butane-1,3-dione (CAS No. 29681-98-9), a fluorinated diketone. Adherence to these protocols is paramount for the protection of laboratory personnel and the environment.

Immediate Safety and Disposal Overview

Due to its chemical structure as a fluorinated organic compound and a diketone, this compound should be managed as hazardous waste. The recommended primary disposal method is through a licensed hazardous waste disposal service, which will typically employ high-temperature incineration to ensure the complete destruction of the compound.[1][2] It is crucial to comply with all federal, state, and local regulations governing hazardous waste.[3]

Step-by-Step Disposal Protocol

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment to minimize exposure. This includes:

  • Eye Protection: Tightly fitting safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat or chemical-resistant apron.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous reactions.

  • Waste Container: Collect all waste containing this compound, including residues and contaminated labware, in a designated, leak-proof, and clearly labeled hazardous waste container.[3]

  • Chemical Incompatibility: Do not mix this waste with incompatible materials. As a general precaution for ketones and fluorinated compounds, avoid mixing with strong oxidizing agents, strong acids, and strong bases.[1]

  • Solid vs. Liquid Waste: Separate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste.[1]

Step 3: Waste Container Management

Proper management of the waste container is essential for safety and regulatory compliance.

  • Container Material: The container must be compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable for organic chemical waste.

  • Labeling: The container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," the CAS number "29681-98-9," and an indication of the hazards (e.g., "Flammable," "Toxic," if applicable based on available data for similar compounds).[4]

  • Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area, away from heat sources and incompatible chemicals.[4]

Step 4: Arranging for Professional Disposal

  • Contact Your Environmental Health and Safety (EHS) Office: Your institution's EHS department will provide specific guidance and procedures for the disposal of hazardous chemical waste. They will arrange for pickup by a licensed hazardous waste disposal contractor.[1]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the waste disposal company.

Data Presentation

No specific quantitative data for the disposal of this compound (e.g., concentration limits for sewer disposal, specific pH for neutralization) is available in the absence of a comprehensive Safety Data Sheet (SDS). As a precautionary principle, this compound should not be disposed of down the drain or in regular trash.

Experimental Protocols

Due to the lack of specific degradation or neutralization protocols for this compound in the available literature, no experimental protocols for its treatment in the lab can be provided. The standard and safest procedure is to transfer the waste to a specialized disposal facility.

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Unused or Waste This compound ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Solid vs. Liquid, Avoid Incompatibles) ppe->segregate collect Step 3: Collect in a Labeled Hazardous Waste Container segregate->collect store Step 4: Store Container Securely in a Designated Area collect->store contact_ehs Step 5: Contact Institutional EHS for Waste Pickup store->contact_ehs end End: Professional Disposal (e.g., Incineration) contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 1-(4-Fluorophenyl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential guidance for the safe handling, personal protective equipment (PPE), and disposal of 1-(4-Fluorophenyl)butane-1,3-dione (CAS No. 29681-98-9). This information is intended for researchers, scientists, and professionals in drug development.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Rationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over safety goggles if there is a splash hazard.[1][2]Protects against potential splashes, dust, and vapors that can cause serious eye irritation.
Hand Protection Disposable nitrile gloves are the minimum requirement.[2] Consider double-gloving or using thicker, chemical-resistant gloves for prolonged handling.Prevents skin contact, which may cause irritation.[1][3] Always inspect gloves before use and wash hands after removal.
Body Protection A laboratory coat is mandatory.[2] Consider a chemically resistant apron for larger quantities.Protects skin and personal clothing from contamination.
Respiratory Protection Typically not required when handled in a well-ventilated area or a chemical fume hood.[4] If dusts are generated, a NIOSH-approved N95 respirator or higher is recommended.Minimizes inhalation of dust or aerosols, which may cause respiratory irritation.
Footwear Closed-toe and closed-heel shoes made of a non-porous material.Protects feet from spills and falling objects.

Operational Plan: Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the chemical and the safety of laboratory personnel.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes, and prevent inhalation of dust or vapors.[3]

  • Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled. Wash hands thoroughly after handling.[1][3]

  • Spills: In the event of a spill, evacuate the area. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[3] Large spills should be handled by trained emergency personnel.

Storage:

  • Container: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[1]

  • Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.

Disposal Plan

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.

  • Waste Container: Dispose of this compound and any contaminated materials in a designated, properly labeled hazardous waste container.[1][4]

  • Method: Do not dispose of down the drain or in regular trash.[1] Arrange for pickup by a licensed hazardous waste disposal company.

  • Contaminated PPE: Used gloves and other contaminated disposable PPE should be collected in a sealed bag and disposed of as hazardous waste.

Experimental Workflow: Safe Handling and Disposal

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup handle_weigh Weigh/Measure Chemical prep_setup->handle_weigh Proceed when ready handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon Experiment complete cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Safe handling and disposal workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluorophenyl)butane-1,3-dione
Reactant of Route 2
Reactant of Route 2
1-(4-Fluorophenyl)butane-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.